molecular formula C30H50NO7P B15561469 1-Docosahexaenoyl-sn-glycero-3-phosphocholine

1-Docosahexaenoyl-sn-glycero-3-phosphocholine

Cat. No.: B15561469
M. Wt: 567.7 g/mol
InChI Key: LSOWKZULVQWMLY-BUHCESQUSA-N
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Description

1-Docosahexaenoyl-sn-glycero-3-phosphocholine is a useful research compound. Its molecular formula is C30H50NO7P and its molecular weight is 567.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H50NO7P

Molecular Weight

567.7 g/mol

IUPAC Name

[3-[(4E,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C30H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30(33)36-27-29(32)28-38-39(34,35)37-26-25-31(2,3)4/h6-7,9-10,12-13,15-16,18-19,21-22,29,32H,5,8,11,14,17,20,23-28H2,1-4H3/b7-6+,10-9+,13-12+,16-15+,19-18+,22-21+

InChI Key

LSOWKZULVQWMLY-BUHCESQUSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of 1-Docosahexaenoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-Docosahexaenoyl-sn-glycero-3-phosphocholine (DHA-PC), a lysophosphatidylcholine containing the vital omega-3 fatty acid docosahexaenoic acid (DHA), is a molecule of significant interest in cellular biology and pharmacology.[1][2] Its biological functions, which include roles in membrane dynamics and cell signaling, are intrinsically linked to its precise chemical structure.[2] Distinguishing DHA-PC from its isomers and fully characterizing its acyl chain are critical analytical challenges. This guide provides an in-depth, methodology-focused framework for the comprehensive structural analysis of 1-DHA-PC, designed for researchers and drug development professionals. We will explore the causality behind the selection of orthogonal analytical techniques—liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy—and present validated, step-by-step protocols to ensure accurate and reproducible characterization.

Introduction: The Analytical Imperative for 1-DHA-PC

1-DHA-PC belongs to the lysophospholipid class, acting as both a key metabolic intermediate and a bioactive signaling molecule. It is comprised of a glycerol backbone, a phosphocholine headgroup, and a single 22-carbon polyunsaturated acyl chain (DHA) esterified at the sn-1 position.[][4] The presence of DHA, with its six cis double bonds, imparts unique biophysical properties to membranes and serves as a precursor to potent lipid mediators.[2]

The core analytical challenge lies in the molecule's inherent complexity and the existence of closely related isomers, particularly 2-Docosahexaenoyl-sn-glycero-3-phosphocholine, where the DHA chain is located at the sn-2 position. Since biological activity is stereospecific, an unverified structure is an unreliable foundation for research. Therefore, a multi-faceted analytical approach is not just recommended, but essential for definitive identification.

Chemical Identity and Physicochemical Properties

A precise understanding of the molecule's properties is the first step in developing robust analytical methods.

PropertyValueSource
Molecular Formula C₃₀H₅₀NO₇P[]
Molecular Weight 567.69 g/mol []
Monoisotopic Mass 567.33249 Da[4]
Canonical SMILES CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COP(=O)([O-])OCC--INVALID-LINK--(C)C)O[]
Physical Description Viscous Yellow Oil / Solid[1]
Solubility Soluble in DMSO (100 mg/mL), Chloroform[1][5]
Visualization of Core Structure

The diagram below illustrates the key functional components of the 1-DHA-PC molecule that require analytical verification.

G cluster_0 1-DHA-sn-glycero-3-phosphocholine glycerol sn-Glycerol Backbone dha sn-1: Docosahexaenoyl (DHA) Chain (22:6) glycerol->dha Ester Linkage hydroxyl sn-2: Hydroxyl Group glycerol->hydroxyl phosphocholine sn-3: Phosphocholine Headgroup glycerol->phosphocholine Phosphoester Linkage

Caption: Molecular components of 1-DHA-PC.

Chromatographic Separation: The Key to Isomeric Purity

Before structural interrogation by mass spectrometry, chromatographic separation is a mandatory step. Its primary purpose is to resolve 1-DHA-PC from other lipid species and, most critically, from its sn-2 regioisomer.[6][7]

Causality of Method Selection
  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on hydrophobicity. In the case of lysophospholipid isomers, the spatial arrangement of the acyl chain affects its interaction with the stationary phase. LPC isomers with the acyl chain at the sn-2 position tend to have shorter retention times than their sn-1 counterparts, enabling their separation.[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC separates compounds based on their polarity, partitioning them between a polar stationary phase and a less polar mobile phase. It is highly effective for separating lipid classes and has also been demonstrated to distinguish between LPC regioisomers.[7][8]

Experimental Protocol: RP-HPLC for Isomer Separation

This protocol is adapted from established methods for separating lysophospholipid isomers.[6] It serves as a self-validating system by demonstrating baseline resolution of isomeric standards.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: Methanol/Water/Acetonitrile (70:25:5, v/v/v) with 10 mM Ammonium Acetate.

  • Mobile Phase B: Methanol with 10 mM Ammonium Acetate.

  • Gradient Elution:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Linear gradient to 100% B

    • 25-35 min: Hold at 100% B

    • 35-40 min: Return to 90% A and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 203 nm or coupled directly to a mass spectrometer.

  • Validation: Inject a mixture of commercially available sn-1 and sn-2 LPC standards (e.g., 1-oleoyl- and 2-oleoyl-LPC) to confirm retention time differences and system suitability before analyzing the DHA-PC sample.

Visualization: General LC-MS Workflow

G sample Biological or Synthetic Sample hplc HPLC Separation (RP or HILIC) sample->hplc esi Electrospray Ionization (ESI) hplc->esi ms1 MS1 Scan (Precursor Ion Selection) esi->ms1 ms2 Tandem MS (MS/MS) (Fragmentation) ms1->ms2 detector Data Acquisition & Analysis ms2->detector

Caption: Standard workflow for LC-MS/MS lipid analysis.

Mass Spectrometry: Unveiling the Molecular Blueprint

Mass spectrometry (MS) provides the core data for structural elucidation: accurate mass, elemental composition, and fragmentation patterns that act as a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS)

The first step in MS analysis is to determine the accurate mass of the intact molecule. Using an instrument like an Orbitrap or FT-ICR mass spectrometer, the measured mass should be within 5 ppm of the theoretical monoisotopic mass (567.33249 Da for [M+H]⁺). This high accuracy allows for the confident prediction of the elemental formula, C₃₀H₅₀NO₇P.[7]

Tandem Mass Spectrometry (MS/MS) for Definitive Identification

Tandem MS (or MS²) is the cornerstone of structural confirmation. The 1-DHA-PC precursor ion is selected and fragmented via collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD) to generate a unique spectrum of product ions.[7]

Key Diagnostic Fragments for 1-DHA-PC:

m/z (for [M+H]⁺ precursor)IdentityStructural Confirmation
567.33 [M+H]⁺ Precursor ion (Protonated molecule)
184.07 [C₅H₁₄NO₄P+H]⁺ Phosphocholine headgroup. This is the most characteristic ion for all phosphatidylcholines and lysophosphatidylcholines.[9]
Loss of 183.07 [M+H - 183]⁺ Neutral loss of the entire phosphocholine headgroup. Confirms the headgroup identity.[9]
Loss of 59.07 [M+H - 59]⁺ Neutral loss of trimethylamine (N(CH₃)₃). A common fragmentation pathway for the phosphocholine moiety.[9]
329.21 [DHA+H]⁺ Protonated docosahexaenoic acid. Confirms the identity of the acyl chain.

Visualization: Characteristic MS/MS Fragmentation

G parent Parent Ion [M+H]⁺ m/z 567.33 frag184 Product Ion m/z 184.07 (Phosphocholine) parent->frag184 Confirms Headgroup frag_loss183 Product Ion [M+H - 183]⁺ (Loss of Headgroup) parent->frag_loss183 Confirms Headgroup frag_loss59 Product Ion [M+H - 59]⁺ (Loss of N(CH₃)₃) parent->frag_loss59 Confirms Headgroup frag_dha Product Ion m/z 329.21 (DHA Acylium Ion) parent->frag_dha Confirms Acyl Chain

Caption: Key MS/MS fragments from 1-DHA-PC.

Protocol: MS/MS Analysis for Structural Confirmation
  • System: Couple the HPLC system described in Section 2.2 to a high-resolution mass spectrometer (e.g., Q-Exactive or similar).

  • Ionization: Use a heated electrospray ionization (H-ESI) source in positive ion mode.

  • MS1 Scan: Acquire full scan data from m/z 150-700 to detect the precursor ion at m/z 567.33.

  • MS2 Method (Data-Dependent Acquisition):

    • Set an inclusion list for the target precursor ion (m/z 567.33 ± 5 ppm).

    • Select the precursor ion for HCD fragmentation.

    • Use a stepped normalized collision energy (e.g., 20, 30, 40 eV) to ensure generation of both low-mass (headgroup) and high-mass (neutral loss) fragments.

    • Acquire MS2 spectra in the high-resolution analyzer.

  • Data Analysis: Extract the MS2 spectrum for the peak eluting at the expected retention time for 1-DHA-PC. Verify the presence of all key diagnostic fragments listed in the table above.

NMR Spectroscopy: The Definitive Structural Arbiter

While LC-MS/MS provides overwhelming evidence, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for an unambiguous, non-destructive structural proof.[10][11] It can definitively confirm atom connectivity, the position of the acyl chain, and the cis configuration of the double bonds.

  • ¹H NMR: Provides information on the protons. The signals from the glycerol backbone protons (at the sn-1, sn-2, and sn-3 positions) will have distinct chemical shifts and coupling constants, confirming the 1-acyl substitution pattern.[10][12] The vinylic protons of the DHA chain will appear in a characteristic region (~5.3-5.4 ppm) and their coupling patterns confirm the cis geometry.

  • ¹³C NMR: Confirms the carbon skeleton, including the carbonyl carbon of the ester linkage and the six C=C double bonds of the DHA chain.

  • ³¹P NMR: Gives a single, sharp signal confirming the presence and chemical environment of the phosphorus atom in the phosphocholine headgroup.

Protocol: General NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve a sufficient quantity (typically >1 mg) of purified 1-DHA-PC in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • Acquisition:

    • Acquire a standard ¹H spectrum to assess purity and identify key proton signals.

    • Acquire a ³¹P spectrum to confirm the phosphate moiety.

    • Acquire 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to map out the complete connectivity of the molecule.

  • Data Analysis: Assign all proton, carbon, and phosphorus signals to the proposed structure of this compound. The key is to use the 2D spectra to walk through the glycerol backbone and confirm that the DHA chain is attached at the sn-1 position.

Integrated Analytical Workflow: A Self-Validating Strategy

No single technique is sufficient. The trustworthiness of the final structural assignment comes from the convergence of orthogonal data.

G start Sample (Mixture) hplc 1. RP-HPLC Isomer Separation start->hplc Inject hrms 2. HRMS (MS1) Accurate Mass & Formula hplc->hrms Eluted Peak nmr 4. NMR Spectroscopy (¹H, ¹³C, ³¹P, 2D) Definitive Connectivity hplc->nmr Fraction Collection msms 3. Tandem MS (MS/MS) Fragmentation Fingerprint hrms->msms Select Precursor end Confirmed Structure: 1-DHA-PC msms->end Corroborates nmr->end Confirms

Caption: Integrated workflow for 1-DHA-PC structural validation.

This integrated approach ensures a self-validating system. The HPLC retention time suggests the sn-1 isomer, the HRMS provides the correct elemental formula, the MS/MS fragmentation pattern confirms the headgroup and acyl chain identities, and NMR provides the ultimate, unambiguous proof of the entire covalent structure.

References

A Technical Guide to 1-Docosahexaeno-yl-sn-glycero-3-phosphocholine (DHA-PC) and its Pivotal Role in Modulating Membrane Fluidity

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The biophysical state of the cell membrane is not merely a passive barrier but a highly dynamic and interactive environment critical to cellular function. Membrane fluidity, a measure of the viscosity and molecular packing of the lipid bilayer, directly governs the function of embedded proteins, the formation of signaling platforms, and the overall integrity of the cell.[1][2] A key endogenous modulator of this property is the class of phospholipids containing polyunsaturated fatty acids (PUFAs). Among these, 1-Docosahexaenoyl-sn-glycero-3-phosphocholine (DHA-PC) stands out for its profound and unique effects.[3] This technical guide provides an in-depth analysis of the structural basis for DHA-PC's action, presents quantitative data on its impact, details robust methodologies for its study, and explores the downstream consequences for cellular signaling, offering a comprehensive resource for researchers in cellular biology and drug development.

The Unique Biophysics of DHA-PC: A Structural Perspective on Fluidity

The remarkable influence of DHA-PC on membrane dynamics originates from the unique structure of its docosahexaenoic acid (DHA) acyl chain: a 22-carbon chain with six cis double bonds.[4]

  • High Conformational Flexibility: Unlike saturated acyl chains, which are relatively straight and pack tightly, the repeating =CH-CH2-CH= units in DHA create an extremely flexible structure that rapidly isomerizes through a vast number of conformational states.[4] This dynamic motion creates a significant disruption in the orderly packing of neighboring lipid tails.

  • Increased Excluded Volume and Disorder: The "kinked" and disordered nature of the DHA chain occupies a larger cross-sectional area within the hydrophobic core of the membrane. This prevents the tight, van der Waals force-mediated packing that characterizes rigid, gel-phase membranes.[5][6] The result is an increase in "free volume" within the bilayer, which is the fundamental basis for increased membrane fluidity.[7]

  • Aversion to Cholesterol and Raft Modulation: DHA's disordered structure leads to a biophysical aversion to the rigid, planar structure of cholesterol.[4] This interaction is critical because cholesterol is a primary organizing component of lipid rafts—highly ordered, sphingolipid-enriched microdomains that serve as signaling platforms.[8][9] By preferentially partitioning away from cholesterol, DHA-PC promotes the segregation of membrane lipids into distinct liquid-ordered (l_o, raft) and highly liquid-disordered (l_d, non-raft) domains.[4][10][11] Paradoxically, by enhancing the difference in order between raft and non-raft environments, DHA can increase the size and stability of raft domains, profoundly impacting the localization and function of signaling proteins.[9][12]

The following diagram illustrates the structural difference between a membrane rich in saturated lipids versus one containing DHA-PC, highlighting the increase in disorder.

G cluster_0 Saturated Phospholipid Bilayer (Low Fluidity) cluster_1 DHA-PC Containing Bilayer (High Fluidity) a1 b1 a1->b1 a2 b2 a2->b2 a3 b3 a3->b3 a4 b4 a4->b4 a5 b5 a5->b5 a6 b6 a6->b6 c1 d1 c1->d1 c2 d2 c2->d2 c3 d3 c3->d3 c4 d4 c4->d4 c5 d5 c5->d5 c6 d6 c6->d6 note DHA-PC introduces disorder d3->note

Caption: Impact of DHA-PC on lipid packing.

Quantitative Impact of DHA-PC on Membrane Biophysical Properties

The incorporation of DHA into phospholipids measurably alters key biophysical parameters of the membrane. These changes, often determined through techniques like X-ray scattering and molecular dynamics simulations, provide a quantitative basis for understanding DHA's effects.[13][14]

ParameterSaturated PC Membrane (e.g., DPPC)DHA-PC Containing MembraneImplication for Function
Bilayer Thickness ~4.5 - 5.0 nm (gel phase)~3.8 - 4.0 nm (fluid phase)[15]Affects hydrophobic matching with transmembrane proteins, influencing their conformation and activity.[5][16]
Acyl Chain Order (S_CD) High (>0.8)Low (<0.4)Increased rotational and lateral diffusion of proteins and lipids.[6]
Area per Lipid ~48 Ų~65-70 ŲLooser packing increases permeability to water and small solutes.
Bending Rigidity (K_c) HighLowFacilitates membrane curvature, essential for processes like vesicle fusion and fission.[5]
Phase Transition Temp (T_m) High (e.g., 41°C for DPPC)Very Low (sub-zero °C)Ensures the membrane remains in a fluid state across physiological temperatures.

Note: Values are approximate and can vary based on the specific lipid composition, hydration, and experimental technique.

Methodologies for Assessing DHA-PC-Mediated Fluidity

Trustworthy assessment of membrane fluidity requires robust biophysical techniques. Fluorescence spectroscopy is a particularly powerful, accessible, and widely used approach.[17] Below are detailed protocols for two cornerstone assays.

Technique 1: Steady-State Fluorescence Anisotropy with DPH

Principle: This technique measures the rotational freedom of a fluorescent probe embedded in the membrane's hydrophobic core.[18] 1,6-diphenyl-1,3,5-hexatriene (DPH) is a rod-like fluorophore that aligns with the lipid acyl chains.[2][19] When excited with vertically polarized light, the degree to which the emitted light is depolarized depends on how much the probe tumbles during its fluorescence lifetime. In a rigid, ordered membrane, tumbling is restricted, and anisotropy is high. In a fluid membrane, the probe tumbles more freely, depolarizing the emission and yielding low anisotropy.[19]

Experimental Protocol:

  • Liposome Preparation (Thin Film Hydration):

    • Co-dissolve the desired lipids (e.g., a base lipid like POPC and varying mol% of DHA-PC) in a chloroform/methanol solvent mixture in a round-bottom flask.[20]

    • Remove the solvent under a stream of nitrogen gas, followed by high vacuum for at least 2 hours to form a thin lipid film.

    • Hydrate the film with a suitable buffer (e.g., HEPES-buffered saline) by vortexing vigorously above the phase transition temperature of the lipids. This forms multilamellar vesicles (MLVs).[20]

    • Causality: This method ensures a homogenous mixture of lipids in the final bilayer. Hydration above T_m is crucial for proper lipid sheet formation.

    • (Optional but Recommended) Extrude the MLV suspension through polycarbonate filters (e.g., 100 nm pore size) to create large unilamellar vesicles (LUVs) of a defined size.[21]

  • DPH Labeling:

    • Prepare a stock solution of DPH in a suitable solvent like tetrahydrofuran (THF) or acetone (~2 mM).

    • Add the DPH stock to the liposome suspension at a molar ratio of approximately 1:200 to 1:500 (probe:lipid).

    • Incubate the mixture for at least 1 hour at a controlled temperature (e.g., 37°C) in the dark.

    • Causality: Incubation allows the hydrophobic DPH probe to fully partition into the lipid bilayer core.[2] Shielding from light is essential to prevent photobleaching.

  • Anisotropy Measurement:

    • Dilute the labeled liposome suspension to a final lipid concentration that avoids inner filter effects (typically in the low micromolar range).

    • Using a fluorometer equipped with polarizers, set the excitation wavelength to ~355 nm and the emission wavelength to ~430 nm.[18]

    • Measure the fluorescence intensity with the excitation polarizer set to vertical and the emission polarizer set to vertical (I_VV) and then horizontal (I_VH).

    • Calculate the steady-state anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

    • The G-factor (G = I_HV / I_HH) is an instrument correction factor measured using a horizontally polarized excitation source.

Caption: Workflow for membrane fluidity measurement using DPH.

Technique 2: Laurdan Generalized Polarization (GP) Imaging

Principle: Laurdan is a fluorescent probe that localizes at the glycerol backbone region of the lipid bilayer.[22] Its emission spectrum is highly sensitive to the local water content and dipolar relaxation, which is directly related to lipid packing.[22][23] In ordered, tightly packed membranes (gel or l_o phase), water penetration is minimal, and Laurdan emits blue-shifted light (~440 nm). In disordered, fluid membranes (l_d phase), increased water penetration allows for dipolar relaxation around the probe, resulting in a red-shifted emission (~490 nm).[22][24] The Generalized Polarization (GP) value is a ratiometric measure of this shift.

Experimental Protocol:

  • Cell Culture and Labeling:

    • Culture cells of interest (e.g., researchers may use Jurkat T-cells) on imaging-compatible dishes (e.g., glass-bottom dishes).[25]

    • Prepare a stock solution of Laurdan in a solvent like DMSO (~10 mM).

    • Dilute the Laurdan stock in cell culture media to a final working concentration (e.g., 5-10 µM).

    • Replace the existing media on the cells with the Laurdan-containing media and incubate for 30-60 minutes at 37°C.

    • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove excess probe.

    • Causality: The incubation time must be optimized to ensure sufficient membrane labeling without causing cytotoxicity or probe internalization. Washing is critical for reducing background fluorescence.

  • Microscopy and Image Acquisition:

    • Use a confocal or two-photon microscope equipped with two simultaneous detection channels.

    • Excite the Laurdan probe at ~405 nm (or the two-photon equivalent).

    • Set the two emission channels to collect fluorescence in the "blue" range (e.g., 420-460 nm, I_440) and the "green/red" range (e.g., 470-510 nm, I_490).[22]

    • Acquire images for both channels simultaneously for the same field of view.

    • Causality: Simultaneous acquisition is paramount to avoid artifacts from cell movement or photobleaching between channel acquisitions.

  • Image Analysis and GP Calculation:

    • For each pixel in the acquired images, calculate the GP value using the formula: GP = (I_440 - I_490) / (I_440 + I_490)

    • The resulting GP value for each pixel can be displayed using a pseudo-color lookup table, creating a "GP map" of the cell membrane where regions of high order (e.g., lipid rafts) will have high GP values (closer to +1, often colored red/yellow) and fluid regions will have low GP values (closer to -1, often colored blue/green).[23]

Functional Consequences: From Fluidity to Cellular Signaling

The modulation of membrane fluidity by DHA-PC is not merely a biophysical curiosity; it is a potent mechanism for regulating cellular signaling.

  • G-Protein Coupled Receptor (GPCR) Function: The conformational changes required for GPCR activation and subsequent G-protein coupling are highly sensitive to the surrounding lipid environment. Increased fluidity from DHA-PC can lower the energetic barrier for these conformational shifts, enhancing signaling efficiency. Conversely, the sequestration of receptors into or out of DHA-modulated lipid rafts can fundamentally alter their signaling output.[16]

  • Ion Channel Activity: The function of many ion channels is directly influenced by the thickness and lateral pressure profile of the membrane. DHA-PC-induced membrane thinning and altered pressure can modulate channel gating kinetics.

  • Immune Cell Signaling: In immune cells like T-lymphocytes, DHA incorporation into the membrane alters the structure of lipid rafts.[25] This can displace key signaling molecules, such as components of the interleukin-2 (IL-2) receptor complex, from these platforms, leading to a suppression of the signaling cascade and contributing to the anti-inflammatory effects of omega-3 fatty acids.[25]

The diagram below conceptualizes how DHA-PC alters the membrane environment to modulate a signaling pathway.

G DHA-PC Modulates Signaling via Raft Disruption cluster_0 Membrane with Low DHA-PC cluster_1 Membrane with High DHA-PC raft Lipid Raft (Ordered) receptor_inactive Receptor (Inactive) raft->receptor_inactive Sequestered no_signal No Downstream Signal receptor_inactive->no_signal non_raft Fluid Domain (Disordered) receptor_active Receptor (Active) non_raft->receptor_active Relocalized signal Downstream Signal Activated receptor_active->signal dha_pc ↑ DHA-PC Incorporation cluster_1 cluster_1 cluster_0 cluster_0

Caption: DHA-PC alters protein localization and signaling.

Conclusion and Future Directions

This compound is a master regulator of membrane fluidity. Its unique polyunsaturated structure creates a more disordered and dynamic lipid environment, which has profound implications for the lateral organization of lipids and the function of integral membrane proteins.[3] The methodologies detailed herein provide a robust framework for investigating these effects in both model systems and living cells. For drug development professionals, understanding how a compound interacts with or alters the DHA-PC content of a membrane can provide critical insights into its mechanism of action and potential off-target effects. Future research should continue to explore the precise interplay between DHA-PC, cholesterol, and specific signaling proteins, leveraging advanced imaging and simulation techniques to build a more complete picture of this fundamental aspect of cell biology.

References

An In-Depth Technical Guide to the Function of 1-Docosahexaenoyl-sn-glycero-3-phosphocholine in Neural Tissues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Docosahexaenoyl-sn-glycero-3-phosphocholine (DHA-PC) is a critical molecular constituent of neural cell membranes, playing a multifaceted role in the structure, function, and resilience of the central nervous system. As the primary carrier of the essential omega-3 fatty acid docosahexaenoic acid (DHA) into the brain, its functions extend beyond that of a simple structural lipid. This technical guide provides a comprehensive overview of the pivotal roles of DHA-PC in neural tissues, intended for researchers, scientists, and professionals in drug development. We will explore its biochemical characteristics, its profound impact on neuronal membrane dynamics and signaling, and its implications in neurological health and disease. Furthermore, this guide details established experimental protocols for the investigation of DHA-PC, offering a robust framework for future research in this critical area of neurobiology.

Introduction: The Significance of DHA-PC in Neural Health

The mammalian brain is exceptionally enriched in lipids, with docosahexaenovoic acid (DHA) being the most abundant omega-3 polyunsaturated fatty acid (PUFA). DHA is indispensable for the proper development and lifelong function of the nervous system.[1] However, the brain's capacity for de novo synthesis of DHA is limited, necessitating its transport from the periphery across the formidable blood-brain barrier (BBB). Emerging evidence highlights that the molecular form in which DHA is delivered to the brain is of paramount importance. This compound (DHA-PC), a specific species of phosphatidylcholine, is now recognized as a key player in this process, being a precursor to lysophosphatidylcholine-DHA (LPC-DHA), the preferred transport molecule for brain uptake.[2]

Once incorporated into neural membranes, DHA-PC is not a passive bystander. It actively modulates membrane fluidity, influences the formation and stability of lipid rafts, and serves as a reservoir for second messengers that orchestrate a symphony of signaling cascades. These actions collectively impact synaptic plasticity, neuroinflammation, and neuronal survival, making DHA-PC a molecule of significant interest in the context of neurodegenerative diseases and cognitive function.

Biochemical Properties and Transport of DHA-PC

This compound is a glycerophospholipid with a choline head group, a glycerol backbone, and two fatty acid chains. In this specific molecule, the sn-1 position is typically occupied by a saturated fatty acid, while the sn-2 position is esterified with DHA. This precise stereochemistry is crucial for its biological activity.

The journey of dietary DHA-PC to the brain is a multi-step process. In the gut, it is hydrolyzed by phospholipases to generate LPC-DHA. This lysophospholipid is then absorbed and transported in the bloodstream, where it can cross the BBB via a specific transporter, the Major Facilitator Superfamily Domain Containing 2A (Mfsd2a). Once inside the brain parenchyma, LPC-DHA is reacylated to form DHA-PC, which is then readily incorporated into the membranes of neurons and glial cells. Studies have shown that dietary supplementation with DHA in the form of phosphatidylcholine is more efficient at enriching brain DHA levels compared to DHA in triglyceride form.[2]

Role in Neuronal Membrane Dynamics and Function

The high degree of unsaturation in the DHA acyl chain of DHA-PC imparts unique biophysical properties to neuronal membranes.

Membrane Fluidity

The presence of DHA-PC contributes to increased membrane fluidity, which is essential for the proper functioning of membrane-bound proteins such as receptors, ion channels, and enzymes.[3] A fluid membrane facilitates the lateral diffusion of these proteins, allowing for efficient signal transduction and synaptic transmission.

Lipid Raft Modulation

Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids. These platforms are critical for the spatial organization of signaling molecules. DHA-containing phospholipids, including DHA-PC, have been shown to influence the formation and composition of lipid rafts.[4][5] By modulating the lipid environment, DHA-PC can alter the localization and activity of signaling proteins, thereby impacting downstream cellular events.

Involvement in Neuronal Signaling Pathways

The incorporation of DHA into membrane phospholipids, including phosphatidylcholine, is a critical step that initiates a cascade of signaling events vital for neuronal health.

Neuroprotection and Survival

DHA promotes neuronal survival by activating pro-survival signaling pathways. One key mechanism involves the enhancement of phosphatidylserine (PS) levels in the neuronal membrane. This enrichment of PS facilitates the activation of the protein kinase B (Akt) pathway, a central regulator of cell survival and apoptosis.[6] Activated Akt, in turn, can phosphorylate and inactivate pro-apoptotic proteins, thereby protecting neurons from various insults.

Synaptic Plasticity and Neurite Outgrowth

DHA is a well-established promoter of synaptogenesis and neurite outgrowth.[7][8] Supplementation with DHA leads to an increase in the expression of key synaptic proteins, such as synapsins and glutamate receptors.[7] This is associated with enhanced glutamatergic synaptic activity and is fundamental for learning and memory processes. The signaling pathways involved include the activation of cAMP-response element-binding protein (CREB), a transcription factor that regulates the expression of genes crucial for synaptic plasticity.

Modulation of Neuroinflammation

Neuroinflammation, primarily mediated by microglia, is a hallmark of many neurodegenerative diseases. DHA and its metabolites exhibit potent anti-inflammatory properties. In microglia, DHA can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6, while promoting a shift towards an anti-inflammatory M2 phenotype.[9][10] This modulation of microglial activity is crucial for resolving inflammation and protecting neurons from inflammatory damage.

Below is a diagram illustrating the key signaling pathways influenced by DHA's incorporation into neuronal membranes.

DHA_Signaling_Pathways cluster_membrane Neuronal Membrane cluster_cytosol Cytosolic Signaling cluster_cellular_response Cellular Response DHA-PC DHA-PC Incorporation PS_Enrichment Phosphatidylserine (PS) Enrichment DHA-PC->PS_Enrichment Lipid_Rafts Lipid Raft Modulation DHA-PC->Lipid_Rafts NF-kB_Inhibition NF-κB Inhibition Akt Akt Activation PS_Enrichment->Akt Facilitates CREB CREB Activation Lipid_Rafts->CREB Influences Neuronal_Survival Neuronal Survival (Anti-apoptosis) Akt->Neuronal_Survival Promotes Synaptic_Plasticity Synaptic Plasticity (LTP, Synaptogenesis) CREB->Synaptic_Plasticity Promotes Anti-inflammatory Anti-inflammatory Response NF-kB_Inhibition->Anti-inflammatory Leads to

Caption: Signaling pathways modulated by DHA-PC in neurons.

Quantitative Data on the Effects of DHA-Containing Phospholipids

While much of the research has focused on DHA as a free fatty acid, studies investigating the effects of DHA-containing phospholipids provide valuable quantitative insights.

ParameterCell/Tissue TypeTreatmentQuantitative EffectReference
Neuronal Viability Primary Cortical Neurons25 µM DHASignificant enhancement of neuronal viability[11]
Neurite Outgrowth Primary Cortical Neurons25 µM DHASignificant increase in neurite branches and length[11]
Synaptic Protein Expression Hippocampal NeuronsDHA SupplementationElevated expression of synapsins and glutamate receptors[7]
Synaptic Activity Hippocampal NeuronsDHA SupplementationSignificantly increased frequency of spontaneous postsynaptic currents[7]
Neuroinflammation Microglia (CHME3)1 µM DHADecrease in TNF-α levels[10][12]
Microglial Phenotype Microglia (CHME3)1 µM DHADecrease in M1 marker CD40; Increase in M2 marker CD206[10][12]
Brain DHA Content Rat BrainDi-DHA PC (10 mg/day)Significant increase in DHA content in all brain regions[2]
BDNF Expression Rat BrainDi-DHA PC (10 mg/day)Increased Brain-Derived Neurotrophic Factor levels[2]

Experimental Protocols

Lipid Extraction from Neural Tissue (Modified Bligh & Dyer Method)

This protocol is a standard method for the efficient extraction of total lipids from brain tissue.[11][13]

Materials:

  • Brain tissue

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Rotary evaporator or nitrogen stream

Procedure:

  • Weigh the brain tissue and homogenize it in a chloroform:methanol (2:1, v/v) mixture to a final volume 20 times the tissue weight (e.g., 1 g of tissue in 20 mL of solvent).[13]

  • Agitate the homogenate for 15-20 minutes at room temperature.[13]

  • Centrifuge the homogenate to pellet the tissue debris and collect the supernatant.

  • To the supernatant, add 0.2 volumes of 0.9% NaCl solution.[13]

  • Vortex the mixture and centrifuge at low speed to separate the phases.

  • The lower chloroform phase contains the total lipids. Carefully collect this phase.

  • Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to obtain the dried lipid extract.

  • Resuspend the lipid extract in a suitable solvent for downstream analysis.

Lipid_Extraction_Workflow Start Start: Brain Tissue Sample Homogenize 1. Homogenize in Chloroform:Methanol (2:1) Start->Homogenize Agitate 2. Agitate Homogenize->Agitate Centrifuge1 3. Centrifuge & Collect Supernatant Agitate->Centrifuge1 Phase_Separation 4. Add 0.9% NaCl & Centrifuge for Phase Separation Centrifuge1->Phase_Separation Collect_Lower 5. Collect Lower (Chloroform) Phase Phase_Separation->Collect_Lower Evaporate 6. Evaporate Solvent Collect_Lower->Evaporate End End: Total Lipid Extract Evaporate->End

Caption: Workflow for lipid extraction from brain tissue.

Quantification of DHA-PC by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of individual phospholipid species.[14]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Chromatographic Separation:

    • Use a suitable reverse-phase C18 column.

    • Employ a gradient elution with a mobile phase consisting of solvents such as methanol, water, and acetonitrile with additives like ammonium formate to facilitate ionization.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode for phosphatidylcholines.

    • Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for DHA-PC and monitoring for a characteristic product ion (e.g., the phosphocholine head group at m/z 184.1).

  • Quantification:

    • Generate a standard curve using a commercially available, purified this compound standard of known concentrations.

    • Spike the samples with an internal standard (e.g., a phosphatidylcholine with non-naturally occurring fatty acid chains) to correct for variations in extraction efficiency and instrument response.

    • Calculate the concentration of DHA-PC in the samples by interpolating their peak area ratios (analyte/internal standard) on the standard curve.

Therapeutic Implications and Future Directions

The profound impact of DHA-PC on neuronal function positions it as a molecule of significant therapeutic potential for a range of neurological and neurodegenerative disorders. Conditions such as Alzheimer's disease, Parkinson's disease, and major depressive disorder are often associated with altered lipid metabolism, neuroinflammation, and synaptic dysfunction.[15]

Enhancing the brain's supply of DHA through targeted delivery of DHA-PC or its precursors could offer a promising strategy to:

  • Restore membrane integrity and function.

  • Promote neuroprotection and reduce neuronal loss.

  • Attenuate chronic neuroinflammation.

  • Enhance synaptic plasticity and cognitive function.

Future research should focus on the development of novel delivery systems to further improve the bioavailability of DHA-PC to the brain. Moreover, a deeper understanding of the downstream signaling pathways regulated by specific DHA-containing phospholipid species will be crucial for the design of targeted therapeutic interventions.

Conclusion

This compound is far more than a simple structural component of neural membranes. It is a dynamic and bioactive molecule that plays a central role in maintaining the health and function of the nervous system. From facilitating the transport of DHA into the brain to modulating critical signaling pathways involved in neuronal survival, synaptic plasticity, and neuroinflammation, the importance of DHA-PC cannot be overstated. The experimental approaches detailed in this guide provide a foundation for continued investigation into the multifaceted functions of this vital phospholipid, paving the way for new therapeutic strategies to combat neurological disorders.

References

A Senior Application Scientist's Guide to 1-Docosahexaenoyl-sn-glycero-3-phosphocholine (DHA-PC) in Cellular Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-Docosahexaenoyl-sn-glycero-3-phosphocholine (DHA-PC), a specific lysophosphatidylcholine species containing the omega-3 fatty acid docosahexaenoic acid (DHA), is emerging as a critical molecule in cellular communication. More than just a metabolic intermediate, DHA-PC acts as a key signaling lipid and a primary carrier for delivering DHA to the brain.[1][2] This guide provides a comprehensive technical overview of DHA-PC's role in modulating cell signaling pathways. We delve into its influence on membrane dynamics, its direct and indirect interactions with key receptor families—including G-Protein Coupled Receptors (GPCRs) and nuclear receptors like PPARγ—and its impact on critical downstream cascades such as the PI3K/Akt, MAPK/ERK, and NF-κB pathways. Furthermore, this document outlines state-of-the-art methodologies for investigating DHA-PC, from lipidomic quantification to the characterization of protein-lipid interactions, offering researchers and drug development professionals a robust framework for exploring its therapeutic potential.

Section 1: The Molecular Identity and Biological Significance of DHA-PC

This compound is a lysophospholipid, distinguished by a phosphocholine headgroup at the sn-3 position of the glycerol backbone and a single docosahexaenoic acid (DHA; 22:6n-3) chain, typically at the sn-1 position. Its amphipathic nature allows it to integrate into cellular membranes and also exist as a soluble signaling molecule.

The primary source of circulating DHA-PC is the enzymatic hydrolysis of phosphatidylcholine containing DHA (PC-DHA). Its biological importance is profoundly highlighted by its role in the central nervous system. The brain has an exceptionally high concentration of DHA, which is crucial for neuronal development and function.[3] Studies have demonstrated that DHA bound to lysophosphatidylcholine is a preferred carrier for transport across the blood-brain barrier via the Mfsd2a transporter, making it significantly more efficient at enriching brain DHA levels than DHA in triglyceride or even standard phosphatidylcholine form.[1][2] This unique transport mechanism underscores DHA-PC's central role in maintaining neural health.

Section 2: Modulation of Membrane Dynamics: The Foundation of Signaling

The signaling functions of DHA-PC are intrinsically linked to its ability to alter the biophysical properties of the cell membrane. The highly unsaturated and flexible DHA acyl chain introduces conformational disorder within the membrane's hydrocarbon core.[4][5] This modulation of membrane fluidity and structure has profound consequences for the function of membrane-embedded proteins, which are central to most signaling events.

Key effects on membrane properties include:

  • Lipid Raft Reorganization: DHA incorporation into membranes can alter the composition and stability of lipid rafts—microdomains enriched in cholesterol and sphingolipids that function as signaling platforms.[4][6][7] By displacing or reorganizing raft components, DHA-PC can influence the localization and interaction of signaling receptors and their downstream effectors. For instance, DHA treatment has been shown to displace IL-2 receptors and associated STAT5 proteins from lipid rafts in T-cells, thereby suppressing the signaling cascade.[7]

  • GPCR Conformation and Function: The function of G-protein coupled receptors (GPCRs), the largest family of membrane receptors, is highly sensitive to the surrounding lipid environment. The presence of DHA-containing phospholipids is critical for the proper conformational changes required for receptor activation, such as the transition of rhodopsin to its active Meta-II state.[8][9] A reduction in membrane DHA can lead to the displacement of GPCRs to less ordered membrane regions, potentially compromising their signaling fidelity.[6]

Section 3: Core Signaling Pathways Modulated by DHA-PC

DHA-PC and its parent molecule, DHA, exert significant influence over a multitude of signaling pathways that govern cell fate, inflammation, and proliferation.

Nuclear Receptor Signaling: The PPARγ Axis

Peroxisome Proliferator-Activated Receptor γ (PPARγ) is a nuclear receptor that acts as a master regulator of lipid metabolism and inflammation. Both DHA and DHA-PC are identified as natural ligands for PPARγ.[10][11]

Activation of PPARγ by DHA-PC initiates a cascade of anti-proliferative and anti-inflammatory events. Upon binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This can lead to the suppression of pro-inflammatory and pro-angiogenic pathways.[11][12] For example, in endothelial cells, DHA-PC-mediated PPARγ activation downregulates the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[11]

PPARg_Activation DHA-PC Mediated PPARγ Signaling Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus DHAPC DHA-PC DHAPC_entry Cytoplasm Cytoplasm Nucleus Nucleus PPARg PPARγ DHAPC_entry->PPARg Translocation Complex PPARγ-RXR Heterodimer PPARg->Complex Binds RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to Transcription Modulation of Gene Transcription PPRE->Transcription Regulates

Figure 1: DHA-PC activation of the PPARγ nuclear receptor pathway.
Receptor Tyrosine Kinase (RTK) and MAPK Signaling

The anti-angiogenic properties of DHA-PC are partly mediated by its potent inhibition of the VEGFR2 signaling cascade.[11] VEGFR2 is a receptor tyrosine kinase crucial for endothelial cell proliferation and migration. DHA-PC treatment has been shown to suppress the expression of VEGFR2, which in turn leads to the downregulation of the downstream Ras/Raf/MEK/ERK (MAPK) pathway.[11] This inhibition culminates in decreased endothelial cell proliferation, migration, and tube formation, key processes in angiogenesis.

VEGFR2_Inhibition Inhibition of VEGFR2/Ras/ERK Pathway by DHA-PC DHAPC DHA-PC PPARg PPARγ Activation DHAPC->PPARg Activates VEGFR2 VEGFR2 Expression PPARg->VEGFR2 Downregulates Ras Ras VEGFR2->Ras label_inhibit Pathway Inhibited Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Angiogenesis (Proliferation, Migration) ERK->Proliferation

Figure 2: DHA-PC suppresses angiogenesis via the PPARγ-VEGFR2-Ras-ERK axis.
Apoptosis and Cell Survival Pathways

DHA is widely recognized for its ability to induce apoptosis in cancer cells while promoting survival in neurons.[13][14][15][16] These dual effects are mediated through the modulation of several interconnected signaling pathways. As a primary DHA carrier, DHA-PC is integral to these processes.

  • PI3K/Akt Pathway: In neurons, DHA promotes the accumulation of phosphatidylserine (PS), which facilitates the membrane translocation and activation of the survival kinase Akt.[16] Conversely, in many cancer cells, DHA inhibits the PI3K/Akt pathway, thereby removing a critical pro-survival signal and sensitizing cells to apoptosis.[13][17]

  • NF-κB Pathway: This pathway is a central regulator of inflammation and cell survival. DHA and its metabolites can inhibit NF-κB activation, contributing to their anti-inflammatory and pro-apoptotic effects in cancer cells.[13][17]

  • p53 and MAPK Pathways: DHA has been shown to induce apoptosis through both p53-dependent and p53-independent mechanisms.[13][15] It can also modulate various arms of the MAPK signaling family (including JNK and p38) to either promote or inhibit apoptosis depending on the cellular context.[13]

Neuroinflammatory Signaling

In the central nervous system, unesterified DHA and its derivatives, such as resolvins and protectins, are potent anti-inflammatory mediators.[10][18][19][20] They act to resolve inflammation by, for example, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in microglial cells.[21] Given that DHA-PC is the primary vehicle for delivering DHA to the brain, its availability is a rate-limiting step for the synthesis of these specialized pro-resolving mediators (SPMs).[20]

Section 4: Methodologies for Interrogating DHA-PC Signaling

A multi-faceted experimental approach is required to fully elucidate the roles of DHA-PC. This involves precise quantification of the lipid itself, characterization of its molecular interactions, and assessment of its impact on downstream cellular functions.

Quantitative Lipidomics of DHA-PC

The gold standard for the sensitive and specific quantification of lysophosphatidylcholine species is high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[22][23][24][25]

Figure 3: A generalized workflow for the quantification of DHA-PC.

Protocol 1: Lipid Extraction from Adherent Cells for LC-MS/MS Analysis

This protocol is adapted from established Bligh & Dyer-based methods for lipidomics.[26][27]

  • Cell Culture: Grow adherent cells to ~80-90% confluency in a 6-well plate.

  • Cell Harvest: Aspirate the culture medium. Wash cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS).

  • Metabolism Quenching & Lysis: Add 500 µL of ice-cold methanol to each well. This step immediately halts enzymatic activity. Scrape the cells from the well surface and transfer the cell suspension to a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., LPC 17:0 or a deuterated DHA-PC standard) to the methanol suspension. This is critical for accurate quantification.

  • Extraction:

    • Add 500 µL of chloroform to the tube. Vortex vigorously for 1 minute.

    • Add 500 µL of LC-MS grade water. Vortex again for 1 minute.

  • Phase Separation: Centrifuge the mixture at 3,000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous/methanol phase and a lower organic (chloroform) phase containing the lipids.

  • Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface, and transfer it to a new clean tube.

  • Drying and Reconstitution: Dry the lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator. Reconstitute the dried lipid film in a small, precise volume (e.g., 100 µL) of a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 9:1 v/v).

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, using the specific precursor-to-product ion transition for DHA-PC (e.g., m/z 544.3 → 184.1) and the internal standard.

Investigating Protein-Lipid Interactions

Understanding how DHA-PC interacts with signaling proteins is crucial. A variety of biophysical and computational techniques can be employed.

Technique Principle Key Insights Causality & Rationale
Protein-Lipid Overlay Assay Proteins are incubated with a membrane strip spotted with various lipids. Binding is detected via antibody.Provides a qualitative screen for potential lipid-binding partners.A rapid, initial screening method to generate hypotheses about which proteins may directly interact with DHA-PC before committing to more complex assays.[28]
Surface Plasmon Resonance (SPR) A protein is immobilized on a sensor chip, and liposomes containing DHA-PC are flowed over the surface.Real-time kinetics (kon, koff) and affinity (KD) of the interaction.Quantifies the strength and speed of the interaction, providing thermodynamic parameters essential for understanding binding specificity.[28][29]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding of a lipid (in solution or micelles) to a protein.Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).Directly measures the energetics of binding, helping to elucidate the driving forces (enthalpic vs. entropic) of the interaction.[28][29]
NMR Spectroscopy Can determine the three-dimensional structure of lipid-bound proteins and identify specific residues at the interaction interface.High-resolution structural details of the binding pocket and conformational changes upon binding.Provides atomic-level detail necessary for understanding the molecular mechanism of interaction and for structure-based drug design.[29][30]
Computational Microscopy Molecular dynamics simulations model the behavior of DHA-PC and proteins within a lipid bilayer over time.Visualizes dynamic interactions, predicts binding sites, and explains how lipids influence protein conformation.Bridges the gap between static structures and dynamic function, offering insights into transient interactions that are difficult to capture experimentally.[31]

Section 5: Therapeutic Implications and Future Directions

The multifaceted signaling roles of DHA-PC position it as a molecule of significant therapeutic interest.

  • Neurodegenerative Diseases: Enhancing the delivery of DHA to the brain via DHA-PC supplementation is a promising strategy for conditions like Alzheimer's disease, where brain DHA levels are often depleted.[1][6]

  • Oncology: The pro-apoptotic and anti-angiogenic effects of DHA-PC suggest its potential as an adjunct therapy to enhance the efficacy of conventional cancer treatments.[11][15][17]

  • Inflammatory Disorders: By activating PPARγ and serving as a precursor to SPMs, DHA-PC could be leveraged to treat chronic inflammatory conditions.[12][18][20]

Future research should focus on developing stable and highly bioavailable formulations of DHA-PC, identifying the full spectrum of its protein interactome, and conducting rigorous clinical trials to validate its therapeutic efficacy in human disease. The continued development of advanced lipidomics and biophysical techniques will be paramount to unlocking the full potential of this critical signaling lipid.

References

An In-depth Technical Guide to the Natural Sources of 1-Docosahexaenoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Docosahexaenoyl-sn-glycero-3-phosphocholine (DHA-PC) in Advanced Research and Development

This compound (DHA-PC) is a specific molecular species of phosphatidylcholine that incorporates the essential omega-3 fatty acid, docosahexaenoic acid (DHA), at the sn-1 position of the glycerol backbone. This unique structural configuration is of profound interest to researchers, scientists, and drug development professionals due to its enhanced bioavailability and targeted delivery of DHA to critical tissues, most notably the brain.[1][2] Unlike the more common triglyceride form of DHA found in many commercial supplements, DHA-PC is recognized and transported across the blood-brain barrier by the major facilitator superfamily domain-containing protein 2a (Mfsd2a).[1][2][3][4][5] This targeted transport mechanism makes natural sources rich in DHA-PC invaluable for the development of novel therapeutics and nutraceuticals aimed at supporting cognitive function and mitigating neurodegenerative diseases.[6][7]

This in-depth technical guide provides a comprehensive overview of the primary natural sources of DHA-PC, its biochemical synthesis and physiological roles, and detailed methodologies for its extraction and quantification. The content herein is curated to provide not only foundational knowledge but also actionable insights for laboratory and clinical research.

Primary Natural Sources of DHA-PC: A Comparative Analysis

The most abundant natural sources of DHA-PC are found within the marine ecosystem. Various organisms have evolved to concentrate this vital phospholipid in their tissues, offering a rich repository for scientific exploration and extraction.

Marine Organisms: The Premier Reservoir of DHA-PC
  • Fish Roe: The eggs of numerous fish species are exceptionally rich in phospholipids, with a significant portion being DHA-PC.[8][9][10] This is biologically intuitive, as the developing embryo requires a readily available and highly bioavailable source of DHA for neural development. Species such as salmon, herring, cod, and pollock are particularly noteworthy for their high concentrations of DHA-PC in their roe.[8][9]

  • Krill (Euphausia superba): This small crustacean, found in the pristine waters of the Antarctic, is a significant source of DHA-PC.[11][12][13] Krill oil has gained considerable attention in the nutraceutical industry due to its high phospholipid content, with a substantial percentage of the omega-3 fatty acids, including DHA, being esterified to phospholipids.[11][13]

  • Marine Fish: While fish oil is predominantly composed of triglycerides, the flesh and by-products of certain fatty fish species also contain notable amounts of DHA-PC. The concentration of phospholipids is generally lower than in roe but still represents a viable source for extraction and research.

  • Microalgae: As the primary producers of DHA in the marine food web, certain species of microalgae are emerging as a sustainable and controllable source of DHA-PC.[14] While the extraction and purification from microalgae can be more complex, the ability to cultivate these organisms under controlled conditions offers significant advantages for producing standardized extracts.

Quantitative Comparison of DHA-PC in Natural Sources

The concentration of DHA-PC can vary significantly between and within species due to factors such as diet, age, and environmental conditions. The following table provides a comparative overview of the approximate DHA-PC content in various marine sources.

Natural SourcePredominant Lipid ClassApproximate DHA as % of Total PhospholipidsKey Considerations
Salmon Roe Phospholipids25-35%[9]High concentration, but seasonal availability and potential for environmental contaminants.
Herring Roe Phospholipids20-30%Similar to salmon roe, with a distinct fatty acid profile.
Cod Roe Phospholipids15-25%[10]Lower lipid content compared to salmon and herring roe.
Krill Oil Phospholipids & Triglycerides10-20%[11][13]Contains astaxanthin, a potent antioxidant that enhances stability.
Fatty Fish (flesh) Triglycerides & Phospholipids5-15%Lower concentration of phospholipids compared to roe.
Microalgae Varies by speciesVaries significantlySustainable and controllable source, but extraction can be challenging.

Biochemical Synthesis and Physiological Roles of DHA-PC

The synthesis of DHA-PC in marine organisms is a multi-step enzymatic process. In microalgae, the pathway begins with the formation of shorter-chain fatty acids, which are then elongated and desaturated to produce DHA.[14] This newly synthesized DHA is then incorporated into the glycerol backbone of phospholipids through the action of specific acyltransferases.

Simplified Biosynthesis Pathway of DHA-PC in Marine Microalgae

DHA_PC_Biosynthesis cluster_0 De Novo Fatty Acid Synthesis cluster_1 Elongation & Desaturation cluster_2 Phospholipid Assembly Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Fatty Acid Synthase (FAS) Complex Fatty Acid Synthase (FAS) Complex Malonyl-CoA->Fatty Acid Synthase (FAS) Complex FAS Complex FAS Complex Palmitic Acid (16:0) Palmitic Acid (16:0) FAS Complex->Palmitic Acid (16:0) Stearic Acid (18:0) Stearic Acid (18:0) Palmitic Acid (16:0)->Stearic Acid (18:0) Elongase Oleic Acid (18:1n-9) Oleic Acid (18:1n-9) Stearic Acid (18:0)->Oleic Acid (18:1n-9) Δ9 Desaturase Linoleic Acid (18:2n-6) Linoleic Acid (18:2n-6) Oleic Acid (18:1n-9)->Linoleic Acid (18:2n-6) Δ12 Desaturase α-Linolenic Acid (18:3n-3) α-Linolenic Acid (18:3n-3) Linoleic Acid (18:2n-6)->α-Linolenic Acid (18:3n-3) Δ15 Desaturase Eicosapentaenoic Acid (EPA) Eicosapentaenoic Acid (EPA) α-Linolenic Acid (18:3n-3)->Eicosapentaenoic Acid (EPA) Elongases & Desaturases Docosahexaenoic Acid (DHA) Docosahexaenoic Acid (DHA) Eicosapentaenoic Acid (EPA)->Docosahexaenoic Acid (DHA) Elongases & Δ4 Desaturase Glycerol-3-Phosphate Glycerol-3-Phosphate Lysophosphatidic Acid Lysophosphatidic Acid Glycerol-3-Phosphate->Lysophosphatidic Acid GPAT DHA DHA DHA-CoA DHA-CoA DHA->DHA-CoA Acyl-CoA Synthetase DHA-CoALysophosphatidic Acid DHA-CoALysophosphatidic Acid Phosphatidic Acid Phosphatidic Acid DHA-CoALysophosphatidic Acid->Phosphatidic Acid LPAAT Diacylglycerol Diacylglycerol Phosphatidic Acid->Diacylglycerol PAP This compound This compound Diacylglycerol->this compound Cholinephosphotransferase

Caption: Simplified biosynthesis of DHA-PC in marine microalgae.

Physiological Significance: The Brain-Targeted Delivery of DHA

The paramount importance of DHA-PC lies in its ability to efficiently deliver DHA to the brain.[1][2] The Mfsd2a transporter, located in the endothelial cells of the blood-brain barrier, specifically recognizes and transports lysophosphatidylcholine-bound DHA (LPC-DHA), a form readily derived from dietary DHA-PC.[1][3][4][5] This mechanism is crucial for maintaining the high concentration of DHA in the brain, which is essential for neuronal membrane fluidity, signal transduction, and overall cognitive function.[7] Deficiencies in brain DHA have been linked to an increased risk of neurodegenerative disorders, making natural sources of DHA-PC a critical area of research for preventative and therapeutic strategies.[6]

Experimental Protocols: Extraction and Quantification of DHA-PC

The accurate extraction and quantification of DHA-PC from natural sources are fundamental for research and development. The following protocols provide detailed, step-by-step methodologies for these critical processes.

Protocol 1: Supercritical Fluid Extraction (SFE) of DHA-PC from Fish Roe

Supercritical fluid extraction using carbon dioxide (CO2) is a green and efficient method for extracting lipids, including phospholipids, from biological matrices.

I. Materials and Reagents:

  • Freeze-dried fish roe powder

  • Supercritical fluid extractor system

  • Food-grade carbon dioxide (CO2)

  • Ethanol (as a co-solvent)

  • Collection vials

II. Step-by-Step Methodology:

  • Sample Preparation: Homogenize and freeze-dry fresh fish roe to a fine powder to maximize the surface area for extraction.

  • SFE System Setup:

    • Set the extraction vessel temperature to 40-60°C.

    • Set the CO2 pressure to 30-40 MPa.

    • Set the CO2 flow rate to 2-4 L/min.

    • If using a co-solvent, set the ethanol percentage to 5-10% (v/v).

  • Extraction:

    • Load the freeze-dried roe powder into the extraction vessel.

    • Initiate the flow of supercritical CO2 (and ethanol, if applicable) through the vessel.

    • Collect the extracted lipid fraction in a cooled collection vial. The extraction time will typically range from 2 to 4 hours.

  • Post-Extraction Processing:

    • Evaporate any residual ethanol from the collected lipid fraction under a stream of nitrogen.

    • Store the extracted DHA-PC-rich lipid fraction at -80°C until further analysis.

Protocol 2: Quantification of DHA-PC using HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of DHA-PC.

I. Materials and Reagents:

  • Extracted lipid sample containing DHA-PC

  • DHA-PC analytical standard

  • HPLC system with a C18 column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid

  • Methanol for sample dilution

II. Step-by-Step Methodology:

  • Standard Curve Preparation: Prepare a series of dilutions of the DHA-PC analytical standard in methanol to create a standard curve for quantification.

  • Sample Preparation: Dilute the extracted lipid sample in methanol to a concentration within the range of the standard curve.

  • HPLC-MS/MS Analysis:

    • HPLC Conditions:

      • Column: C18, 2.1 x 100 mm, 1.8 µm

      • Flow Rate: 0.3 mL/min

      • Gradient Elution: Start with 60% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions.

    • MS/MS Conditions (Positive ESI Mode):

      • Select the precursor ion for DHA-PC (m/z value will depend on the specific acyl chain at the sn-2 position).

      • Select a characteristic product ion for fragmentation (e.g., the phosphocholine headgroup at m/z 184.1).

      • Optimize collision energy for maximum product ion intensity.

  • Data Analysis:

    • Integrate the peak area of the selected product ion for both the standards and the samples.

    • Construct a standard curve by plotting peak area against concentration for the analytical standards.

    • Determine the concentration of DHA-PC in the samples by interpolating their peak areas on the standard curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Quantification Start Start Homogenize & Freeze-Dry Fish Roe Homogenize & Freeze-Dry Fish Roe Start->Homogenize & Freeze-Dry Fish Roe Supercritical Fluid Extraction (SFE) Supercritical Fluid Extraction (SFE) Homogenize & Freeze-Dry Fish Roe->Supercritical Fluid Extraction (SFE) SFE SFE Collect Lipid Fraction Collect Lipid Fraction SFE->Collect Lipid Fraction Sample Dilution Sample Dilution Collect Lipid Fraction->Sample Dilution HPLC-MS/MS Analysis HPLC-MS/MS Analysis Sample Dilution->HPLC-MS/MS Analysis Data Analysis & Quantification Data Analysis & Quantification HPLC-MS/MS Analysis->Data Analysis & Quantification End End Data Analysis & Quantification->End

Caption: A streamlined workflow for the extraction and quantification of DHA-PC.

Conclusion and Future Directions

The exploration of natural sources of this compound is a rapidly advancing field with significant implications for human health. Marine-derived sources, particularly fish roe and krill, offer the most concentrated and bioavailable forms of this critical nutrient. The continued refinement of extraction and analytical techniques will be paramount in unlocking the full potential of these natural resources. Future research should focus on the cultivation of microalgae for sustainable DHA-PC production and further clinical trials to elucidate the therapeutic benefits of DHA-PC in mitigating neurodegenerative diseases and enhancing cognitive function throughout the lifespan.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Docosahexaenoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Docosahexaenoyl-sn-glycero-3-phosphocholine (DHA-PC) in Research and Development

This compound (DHA-PC) is a prominent lysophospholipid that holds considerable interest for researchers, scientists, and drug development professionals. As a key structural component of cell membranes, particularly in the brain and retina, its unique composition, featuring the omega-3 fatty acid docosahexaenoic acid (DHA) at the sn-1 position, underpins a range of biological functions.[1][2] The presence of DHA, an essential fatty acid that cannot be synthesized de novo by the body in sufficient quantities, makes DHA-PC a critical molecule for neuronal health, cognitive function, and visual acuity.

In the realm of drug development, DHA-PC is being explored as a sophisticated vehicle for targeted drug delivery. The lysophospholipid structure can enhance the bioavailability of conjugated therapeutic agents, facilitating their transport across cellular membranes. Furthermore, the inherent biological activity of DHA-PC itself presents therapeutic potential, particularly in the context of inflammatory and neurological disorders.

This comprehensive guide provides a detailed protocol for the chemoenzymatic synthesis of this compound, offering a robust and reproducible method for obtaining this valuable molecule for research and development purposes.

Synthetic Strategy: A Chemoenzymatic Approach for Regioselective Acylation

The synthesis of this compound is best achieved through a chemoenzymatic strategy that leverages the high regioselectivity of lipases. This approach overcomes the challenges associated with traditional chemical methods, which often result in a mixture of acylated isomers at the sn-1 and sn-2 positions of the glycerol backbone, necessitating complex purification steps.

Our chosen method involves the direct enzymatic acylation of sn-glycero-3-phosphocholine (GPC) with docosahexaenoic acid (DHA). The use of a lipase, such as the immobilized Candida antarctica lipase B (Novozym® 435), ensures that the acylation occurs specifically at the sn-1 position, yielding the desired this compound.

Causality Behind Experimental Choices:
  • Enzymatic Regioselectivity: Lipases exhibit a high degree of selectivity for the primary hydroxyl group at the sn-1 position of GPC, minimizing the formation of the sn-2 acylated byproduct. This specificity is crucial for the synthesis of a structurally defined lysophospholipid.

  • Immobilized Enzyme: The use of an immobilized enzyme like Novozym® 435 simplifies the post-reaction workup. The enzyme can be easily removed from the reaction mixture by simple filtration, allowing for its reuse and reducing contamination of the final product.

  • Handling of DHA: Docosahexaenoic acid is a polyunsaturated fatty acid that is highly susceptible to oxidation.[3][4][5] The protocol incorporates specific handling procedures, such as the use of an inert atmosphere and low-temperature storage, to maintain the integrity of the DHA molecule throughout the synthesis.

Visualizing the Synthetic Workflow

Synthesis_Workflow GPC sn-Glycero-3-phosphocholine (GPC) Reaction Enzymatic Acylation GPC->Reaction DHA Docosahexaenoic Acid (DHA) DHA->Reaction Novozym435 Novozym® 435 (Immobilized Lipase) Novozym435->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Filtration Enzyme Filtration Crude_Product->Filtration Purification Silica Gel Column Chromatography Filtration->Purification Final_Product This compound Purification->Final_Product

Caption: Chemoenzymatic synthesis workflow for this compound.

Quantitative Data Summary

Reagent/ParameterMolar Mass ( g/mol )QuantityMolar Equivalent
sn-Glycero-3-phosphocholine (GPC)257.22257 mg1.0
Docosahexaenoic Acid (DHA)328.49493 mg1.5
Novozym® 435-100 mg-
2-Methyl-2-butanol (tert-Amyl alcohol)88.1510 mL-
Reaction Conditions
Temperature-45°C-
Time-48 hours-
Atmosphere-Argon or Nitrogen-
Purification
Silica Gel-20 g-
Eluent System (Chloroform:Methanol:Water)-Gradient-
Expected Yield 567.70~70-80%-

Detailed Experimental Protocol

PART 1: Materials and Reagents
  • sn-Glycero-3-phosphocholine (GPC), ≥98% purity

  • Docosahexaenoic acid (DHA), ≥98% purity

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • 2-Methyl-2-butanol (tert-Amyl alcohol), anhydrous

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Deionized water

  • Silica gel for column chromatography (60 Å, 230-400 mesh)

  • Argon or Nitrogen gas, high purity

  • Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer

  • Rotary evaporator

  • Chromatography column

PART 2: Pre-reaction Preparations
  • Drying of Glassware: Ensure all glassware is thoroughly dried in an oven at 120°C overnight and cooled under a stream of inert gas to remove any residual moisture.

  • Handling of DHA: Docosahexaenoic acid is sensitive to oxidation. Store DHA at -20°C or lower under an inert atmosphere. Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture. Handle DHA under a blanket of argon or nitrogen whenever possible.

PART 3: Enzymatic Acylation Reaction
  • To a 50 mL round-bottom flask, add sn-glycero-3-phosphocholine (257 mg, 1.0 mmol) and a magnetic stir bar.

  • Add anhydrous 2-methyl-2-butanol (10 mL) to the flask. Stir the mixture at room temperature to dissolve the GPC. Gentle warming (to no more than 40°C) may be required to achieve complete dissolution.

  • Once the GPC is dissolved, add docosahexaenoic acid (493 mg, 1.5 mmol) to the reaction mixture.

  • Add Novozym® 435 (100 mg) to the flask.

  • Equip the flask with a condenser and flush the entire system with argon or nitrogen for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Place the reaction flask in a preheated oil bath at 45°C and stir the mixture for 48 hours.

PART 4: In-process Control and Reaction Monitoring

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • TLC System: Silica gel plates.

  • Mobile Phase: Chloroform:Methanol:Water (65:25:4, v/v/v).

  • Visualization: Staining with iodine vapor or a molybdenum blue spray reagent for phospholipids.

  • Expected Results: The starting material GPC will have a low Rf value, while the product, this compound, will have a higher Rf value. The disappearance of the GPC spot and the appearance of the product spot indicate the progression of the reaction.

PART 5: Post-reaction Workup and Purification
  • After 48 hours, cool the reaction mixture to room temperature.

  • Remove the immobilized enzyme (Novozym® 435) by vacuum filtration through a sintered glass funnel. Wash the enzyme with a small amount of chloroform:methanol (2:1, v/v) to recover any adsorbed product. The enzyme can be washed with a solvent like acetone, dried, and stored for reuse.

  • Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator. The bath temperature should not exceed 40°C to prevent degradation of the product.

  • The resulting crude product will be a viscous oil.

PART 6: Purification by Silica Gel Column Chromatography
  • Prepare a silica gel slurry in chloroform and pack a chromatography column (e.g., 2 cm diameter x 30 cm length).

  • Dissolve the crude product in a minimal amount of chloroform:methanol (9:1, v/v) and load it onto the column.

  • Elute the column with a gradient of chloroform:methanol:water. Start with a mobile phase of chloroform:methanol (95:5, v/v) and gradually increase the proportion of methanol and then introduce water. A suggested gradient is as follows:

    • Chloroform:Methanol (95:5, v/v)

    • Chloroform:Methanol (90:10, v/v)

    • Chloroform:Methanol (80:20, v/v)

    • Chloroform:Methanol:Water (65:25:4, v/v)

  • Collect fractions and analyze them by TLC using the same system as for reaction monitoring.

  • Pool the fractions containing the pure this compound.

  • Remove the solvent from the pooled fractions using a rotary evaporator to yield the final product as a pale yellow, viscous oil.

PART 7: Product Characterization and Storage
  • Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as:

    • ¹H and ³¹P NMR Spectroscopy: To confirm the chemical structure and the position of the acyl chain.

    • Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Storage: Store the purified this compound at -20°C or lower under an inert atmosphere (argon or nitrogen) to prevent oxidation. For long-term storage, dissolving in a suitable organic solvent like chloroform or ethanol and storing at -80°C is recommended.

Self-Validating System and Trustworthiness

This protocol is designed as a self-validating system through the inclusion of in-process controls and rigorous final product characterization. The TLC monitoring allows for real-time assessment of the reaction's progress, ensuring that the reaction proceeds to completion. The multi-step purification and subsequent analytical characterization provide a high degree of confidence in the identity and purity of the synthesized this compound. By following these steps, researchers can reliably produce a high-quality product for their studies.

References

Application Notes and Protocols for the Formulation of Liposomes with 1-Docosahexaenoyl-sn-glycero-3-phosphocholine (DHA-PC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of DHA-PC in Advanced Drug Delivery

1-Docosahexaenoyl-sn-glycero-3-phosphocholine (DHA-PC) is a highly unsaturated phospholipid incorporating docosahexaenoic acid (DHA), an essential omega-3 fatty acid. The unique biophysical properties imparted by the six cis double bonds in the DHA acyl chains make DHA-PC a compelling component for the development of advanced liposomal drug delivery systems. These liposomes can be engineered to encapsulate both hydrophilic and hydrophobic therapeutic agents, offering potential advantages in bioavailability, stability, and targeted delivery.[1][2] The inherent fluidity of DHA-PC containing membranes can influence drug release kinetics and interactions with biological membranes. Furthermore, DHA itself has been shown to possess therapeutic properties, including anti-inflammatory and anti-cancer effects, suggesting that DHA-PC liposomes could serve as both a carrier and a synergistic therapeutic agent.[3]

This guide provides a detailed protocol for the preparation and characterization of unilamellar liposomes composed of DHA-PC using the robust and widely adopted thin-film hydration method followed by extrusion. We will delve into the scientific rationale behind each step, offer insights into critical process parameters, and outline standard characterization techniques to ensure the quality and reproducibility of the resulting nanovesicles.

Materials and Equipment

Lipids and Reagents:
  • This compound (DHA-PC) (e.g., Avanti Polar Lipids, Cat. No. 850400C)[4]

  • Cholesterol (optional, for enhancing membrane stability) (e.g., Sigma-Aldrich, Cat. No. C8667)

  • Organic Solvent: Chloroform or a 2:1 (v/v) mixture of chloroform and methanol of HPLC grade.

  • Hydration Buffer: Phosphate-buffered saline (PBS) pH 7.4, or another buffer suitable for the intended application. Ensure the buffer is filtered through a 0.22 µm filter.

Equipment:
  • Round-bottom flask (50-250 mL)

  • Rotary evaporator

  • Water bath

  • Nitrogen or argon gas source with a gentle stream delivery system

  • Vacuum pump or high-vacuum line

  • Mini-extruder (e.g., Avanti Polar Lipids' Mini-Extruder)

  • Polycarbonate membranes with desired pore sizes (e.g., 100 nm)

  • Heating block for the extruder

  • Glass syringes (gas-tight)

  • Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) analysis

  • Zeta potential analyzer

  • Transmission Electron Microscope (TEM) for morphological analysis (optional)

Experimental Protocol: Thin-Film Hydration Followed by Extrusion

This protocol is a widely used method for producing unilamellar vesicles with a controlled and uniform size distribution.[5][6] The process begins with the formation of a thin lipid film, which is then hydrated to form multilamellar vesicles (MLVs). Subsequent extrusion through polycarbonate membranes with defined pore sizes reduces the size and lamellarity of the vesicles, resulting in a homogenous population of large unilamellar vesicles (LUVs).

Step 1: Lipid Dissolution and Thin-Film Formation
  • Lipid Preparation: Weigh the desired amounts of DHA-PC and cholesterol (if used). A common molar ratio for enhanced liposome stability is 2:1 DHA-PC to cholesterol.[7][8]

  • Dissolution: Dissolve the lipid(s) in a suitable volume of the organic solvent in a round-bottom flask. Ensure complete dissolution by gently swirling the flask. The volume of the solvent should be sufficient to coat the lower half of the flask upon rotation.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Partially submerge the flask in a water bath set to a temperature that facilitates gentle evaporation of the solvent (typically 25-30°C). Rotate the flask to create a thin, uniform lipid film on the inner surface.

  • Drying: Once the bulk of the solvent is removed, apply a gentle stream of nitrogen or argon gas into the flask for 10-15 minutes to remove any residual organic solvent. It is crucial to minimize the exposure of the highly unsaturated DHA to oxygen to prevent oxidation. Subsequently, place the flask under high vacuum for at least 2 hours to ensure the complete removal of any solvent traces.

Scientific Rationale: The formation of a thin, uniform lipid film is critical for efficient hydration. A thick or uneven film can lead to incomplete hydration and the formation of large, heterogeneous aggregates. The use of an inert gas and high vacuum is essential to remove all traces of the organic solvent, which could otherwise be toxic and destabilize the liposomes. For DHA-PC, which is prone to oxidation, the inert gas atmosphere is particularly important to maintain its chemical integrity.[7]

Step 2: Hydration of the Lipid Film
  • Buffer Preparation: Pre-heat the hydration buffer to a temperature slightly above the phase transition temperature (Tm) of the lipid. For DHA-PC, which has a very low, sub-zero Tm due to its high degree of unsaturation, hydration can be effectively performed at room temperature (around 25°C).[9][10]

  • Hydration: Add the pre-warmed hydration buffer to the flask containing the dry lipid film. If a hydrophilic drug is to be encapsulated, it should be dissolved in this buffer.

  • Vesicle Formation: Agitate the flask by gentle rotation. The lipid film will begin to hydrate and swell, spontaneously forming multilamellar vesicles (MLVs). This process typically takes 30-60 minutes. The resulting suspension will appear milky or opalescent.

Scientific Rationale: Hydration above the lipid's Tm allows the phospholipid molecules to be in a fluid, liquid-crystalline state, which facilitates their arrangement into bilayers and the formation of closed vesicles. The spontaneous formation of MLVs is driven by the amphiphilic nature of the phospholipids, which seek to minimize the unfavorable interactions between their hydrophobic tails and the aqueous environment.[11]

Step 3: Extrusion for Size Reduction and Unilamellarity
  • Extruder Assembly: Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).

  • Temperature Control: Pre-heat the extruder's heating block to the same temperature as the hydration buffer (room temperature for DHA-PC).

  • Loading: Draw the MLV suspension into one of the glass syringes and carefully place it in the extruder. Place the second, empty syringe on the other side.

  • Extrusion: Gently push the plunger of the filled syringe to pass the liposome suspension through the membranes into the empty syringe. This constitutes one pass. Repeat this process for an odd number of passes (typically 11-21 passes) to ensure that the final liposome suspension is collected from the opposite side of the initial loading.[9][12]

Scientific Rationale: Extrusion forces the larger, multilamellar vesicles through the small pores of the polycarbonate membrane, leading to a reduction in their size and the formation of more uniform, unilamellar vesicles.[9] Multiple passes are necessary to achieve a narrow size distribution.[12] Performing the extrusion at a temperature above the lipid's Tm ensures that the lipid bilayer is fluid and can be reshaped without rupturing.[9]

Visualization of the Experimental Workflow

Liposome_Preparation_Workflow cluster_0 Thin-Film Formation cluster_1 Hydration cluster_2 Size Reduction cluster_3 Characterization dissolution 1. Lipid Dissolution (DHA-PC +/- Cholesterol in Chloroform) evaporation 2. Solvent Evaporation (Rotary Evaporator) dissolution->evaporation drying 3. High Vacuum Drying (Inert Atmosphere) evaporation->drying hydration 4. Hydration with Buffer (Formation of MLVs) drying->hydration Lipid Film Ready extrusion 5. Extrusion (100 nm membrane, 11-21 passes) hydration->extrusion MLV Suspension dls DLS (Size, PDI) extrusion->dls Final LUVs zeta Zeta Potential extrusion->zeta Final LUVs tem TEM (Morphology) extrusion->tem Final LUVs

Caption: Workflow for DHA-PC Liposome Formulation and Characterization.

Characterization of DHA-PC Liposomes

Thorough characterization is essential to ensure the quality, stability, and reproducibility of the liposomal formulation.

Particle Size and Polydispersity Index (PDI)
  • Method: Dynamic Light Scattering (DLS) is the standard technique for measuring the mean hydrodynamic diameter and the PDI of liposomes in suspension.[1]

  • Procedure: Dilute a small aliquot of the final liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.

  • Expected Results: For liposomes extruded through a 100 nm membrane, the expected mean particle size should be in the range of 110-130 nm. The PDI should be below 0.2, indicating a homogenous and monodisperse population of vesicles.

Zeta Potential
  • Method: Zeta potential is a measure of the surface charge of the liposomes and is a critical indicator of their colloidal stability. It is measured using electrophoretic light scattering.

  • Procedure: The same diluted sample used for DLS can typically be used for zeta potential measurement.

  • Expected Results: The zeta potential of neutral liposomes (composed of only zwitterionic lipids like DHA-PC) in a physiological buffer like PBS is expected to be slightly negative, typically in the range of -5 to -15 mV. A zeta potential of greater than |30| mV (either positive or negative) is generally considered to indicate good colloidal stability.

Morphology
  • Method: Transmission Electron Microscopy (TEM), particularly with negative staining, can be used to visualize the morphology of the liposomes.

  • Procedure: A drop of the diluted liposome suspension is placed on a TEM grid, excess liquid is blotted off, and a drop of a negative staining agent (e.g., uranyl acetate or phosphotungstic acid) is added. After drying, the grid is observed under the TEM.

  • Expected Results: TEM images should reveal spherical vesicles, and their size should be consistent with the DLS measurements. The images can also provide information on the lamellarity of the liposomes.

Summary of Expected Characteristics
ParameterTechniqueExpected ValueSignificance
Mean Hydrodynamic DiameterDLS110 - 130 nmDetermines in vivo fate and biodistribution
Polydispersity Index (PDI)DLS< 0.2Indicates size homogeneity
Zeta PotentialElectrophoretic Light Scattering-5 to -15 mVPredicts colloidal stability
MorphologyTEMSpherical, unilamellar vesiclesConfirms vesicle formation and structure

Structure of a DHA-PC Liposome

Liposome_Structure Schematic of a Unilamellar DHA-PC Liposome cluster_core Aqueous Core (Hydrophilic Drug) cluster_bilayer Lipid Bilayer p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 p11 p12 p13 p14 t1 ~~~~~ t2 ~~~~~ t3 ~~~~~ t4 ~~~~~ t5 ~~~~~ t6 ~~~~~ t7 ~~~~~ t8 ~~~~~ t9 ~~~~~ t10 ~~~~~ t11 ~~~~~ t12 ~~~~~

Caption: Structure of a DHA-PC Unilamellar Liposome.

Stability and Storage

Liposomes containing highly unsaturated fatty acids like DHA are susceptible to oxidation. Therefore, proper storage is crucial to maintain their integrity.

  • Storage Conditions: Store the final liposome suspension at 4°C in a sealed vial, protected from light.

  • Inert Atmosphere: To further prevent oxidation, it is recommended to purge the headspace of the storage vial with nitrogen or argon before sealing.

  • Shelf-life: The stability of the liposomes should be monitored over time by periodically re-characterizing their size, PDI, and zeta potential. For long-term storage, freeze-drying (lyophilization) in the presence of a cryoprotectant can be considered.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the formulation of liposomes using this compound. By following the detailed steps for thin-film hydration and extrusion, and by implementing the recommended characterization techniques, researchers can reliably produce high-quality, unilamellar DHA-PC liposomes for a wide range of applications in drug delivery and biomedical research. The unique properties of DHA-PC offer exciting possibilities for the development of novel nanomedicines with enhanced therapeutic potential.

References

Application Notes & Protocols: Analytical Techniques for the Detection of 1-Docosahexaenoyl-sn-glycero-3-phosphocholine (DHA-PC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of DHA-PC

1-Docosahexaenoyl-sn-glycero-3-phosphocholine (DHA-PC) is a specific lysophosphatidylcholine, a class of phospholipids that are key components of cell membranes and important signaling molecules.[1] Its structure is distinguished by the presence of docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid, esterified at the sn-1 position of the glycerol backbone.[2] DHA is critical for normal brain growth, cognitive function, and retinal development.[3] When delivered as part of a phospholipid, its bioavailability may be enhanced. The precise measurement of DHA-PC is therefore crucial in drug development, functional food formulation, and biomedical research to understand its metabolism, distribution, and therapeutic efficacy.

This guide provides an in-depth overview of the primary analytical techniques for the robust detection and quantification of DHA-PC, designed for researchers and scientists who require reliable and validated methodologies. We will explore the causality behind experimental choices, from sample preparation to final analysis, ensuring a foundation of scientific integrity.

Part 1: Foundational Step - Sample Preparation & Lipid Extraction

The accurate analysis of lipids is critically dependent on the initial extraction process. Lipids exist in complex biological matrices alongside proteins, salts, and other metabolites that can interfere with analysis, particularly in mass spectrometry, by causing signal suppression.[4] The primary goal of sample preparation is to efficiently isolate lipids while removing these interfering substances, ensuring the integrity of the target analyte.[4][5]

Choosing an Extraction Strategy: The Rationale

The choice of extraction method is dictated by the sample type, target lipid class, and downstream analytical technique.

  • Liquid-Liquid Extraction (LLE): This is the most common approach in lipidomics.[6]

    • Folch & Bligh and Dyer Methods: These classic methods use a chloroform/methanol/water solvent system to create a biphasic mixture. Lipids partition into the lower chloroform layer, while more polar metabolites remain in the upper aqueous methanol layer.[6][7] They are considered "gold standards" for lipid extraction.[7]

    • Matyash Method (MTBE): This method utilizes methyl-tert-butyl ether (MTBE) in place of chloroform.[6][8] A key advantage is that the lipid-containing organic phase forms the upper layer, which is easier and safer to collect than the lower chloroform layer in the Folch method.[6]

  • Solid-Phase Extraction (SPE): SPE offers a more selective extraction, providing highly enriched samples with minimal contamination.[6] It operates on a "catch and release" principle where lipids are first retained on a sorbent and then eluted with a different solvent, effectively separating them from other matrix components.[9] While not ideal for high-throughput analysis of many lipid classes, it is highly valuable for purifying specific lipid classes with high recovery.[6][9]

Workflow for Lipid Extraction from Plasma/Serum

G cluster_0 Sample Preparation Workflow sample 1. Plasma/Serum Sample (e.g., 100 µL) add_solvent 2. Add Methanol (MeOH) (containing internal standards) sample->add_solvent vortex1 3. Vortex to Precipitate Protein add_solvent->vortex1 add_mtbe 4. Add MTBE vortex1->add_mtbe vortex2 5. Vortex Vigorously add_mtbe->vortex2 add_water 6. Add H₂O to Induce Phase Separation vortex2->add_water centrifuge 7. Centrifuge add_water->centrifuge collect 8. Collect Upper Organic Layer centrifuge->collect dry 9. Dry Under Nitrogen collect->dry reconstitute 10. Reconstitute in Analytical Solvent dry->reconstitute analysis Ready for HPLC/MS/NMR Analysis reconstitute->analysis

Caption: Matyash-based liquid-liquid extraction workflow for plasma.

Protocol 1: Modified Matyash Method for Plasma

This protocol is effective for extracting a broad range of lipids, including DHA-PC, from plasma while minimizing protein contamination.

  • Initial Preparation: Place 100 µL of plasma into a 2 mL glass vial.

  • Protein Precipitation & Standard Spiking: Add 300 µL of cold methanol containing an appropriate internal standard (e.g., a deuterated or ¹³C-labeled PC standard). Vortex for 30 seconds to precipitate proteins.

  • Lipid Extraction: Add 1 mL of MTBE. Vortex vigorously for 10 minutes at 4°C.

  • Phase Separation: Add 250 µL of water to induce phase separation. Vortex for an additional 1 minute.

  • Centrifugation: Centrifuge the sample at 1,000 x g for 10 minutes. Two distinct phases will be visible.

  • Collection: Carefully transfer the upper organic layer (containing the lipids) to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the intended analysis (e.g., 100 µL of methanol/chloroform 1:1 for LC-MS).

Part 2: Core Analytical Methodologies

The choice of analytical instrument is driven by the specific research question: Is the goal absolute quantification, structural confirmation, or high-throughput screening?

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of lipid analysis, enabling the separation of complex lipid mixtures prior to detection.[10] The separation can be tailored to isolate lipid classes or individual molecular species.

Causality in HPLC Method Design:

  • Reversed-Phase (RP-HPLC): This is the workhorse for separating lipid species. Lipids are separated based on the hydrophobicity of their fatty acyl chains. Longer and more saturated chains are retained longer on the non-polar stationary phase (e.g., C18 or C30). This mode is ideal for separating DHA-PC from other PCs with different fatty acid compositions.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC separates lipids based on the polarity of their headgroups. This is highly effective for class separation (e.g., separating PCs from phosphatidylethanolamines (PEs) and phosphatidylinositols (PIs)).[10]

Detection Systems for HPLC: For lipids like DHA-PC that lack a strong UV chromophore, specialized detectors are required.[11]

  • Evaporative Light Scattering Detector (ELSD): This detector provides a near-universal response for any non-volatile analyte. The column eluent is nebulized, the mobile phase is evaporated, and the remaining solid analyte particles scatter a light beam. The amount of scattered light is proportional to the mass of the analyte.[12]

  • Charged Aerosol Detector (CAD): Operating on a similar principle to ELSD, CAD involves nebulization and drying, followed by charging of the analyte particles with a corona discharge. The charge is then measured by an electrometer, providing a sensitive, mass-based detection.[11]

G cluster_1 HPLC-ELSD Workflow sample Reconstituted Lipid Extract autosampler Autosampler Injection sample->autosampler pump HPLC Pump (Gradient Elution) autosampler->pump column C18 Column pump->column elsd ELSD Detector (Nebulization -> Evaporation -> Detection) column->elsd data Data Acquisition System (Chromatogram) elsd->data

Caption: General workflow for HPLC-ELSD analysis.

ParameterRecommended SettingRationale
Column Reversed-Phase C18 or C30 (e.g., 150 x 2.1 mm, 3 µm)Provides excellent separation of PC species based on acyl chain differences. C30 offers enhanced shape selectivity for unsaturated fatty acids.[13]
Mobile Phase A Acetonitrile/Water (e.g., 60:40) with 10 mM Ammonium FormateStandard reversed-phase solvents. The buffer improves peak shape and ionization for MS.
Mobile Phase B Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM Ammonium FormateStrong organic solvent to elute hydrophobic lipids.
Flow Rate 0.2 - 0.4 mL/minAppropriate for narrow-bore columns to maintain efficiency.
Column Temp. 50 °CHigher temperatures reduce mobile phase viscosity and improve peak shape for lipids.[3]
Gradient Start at 30% B, ramp to 100% B over 20 min, hold for 5 minA gradient is essential to elute both less hydrophobic (lysophospholipids) and highly hydrophobic (triacylglycerols) lipids in a single run.
ELSD Nebulizer 40 °CTemperature must be optimized to ensure efficient solvent evaporation without degrading the analyte.
ELSD Evaporator 60 °CMust be higher than the nebulizer to ensure the mobile phase is fully removed.
Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for lipid analysis due to its unparalleled sensitivity and specificity.[6] When coupled with liquid chromatography (LC-MS), it provides both separation and confident identification.

Causality in MS Method Design:

  • Ionization: Electrospray Ionization (ESI) is the preferred method for phospholipids. It is a "soft" ionization technique that transfers molecules from solution to the gas phase as intact, charged ions with minimal fragmentation, making it perfect for analyzing large, polar molecules like DHA-PC.[4]

  • Tandem MS (MS/MS): For unambiguous identification and quantification, MS/MS is employed. A specific precursor ion (the intact DHA-PC molecule) is selected and fragmented. The resulting product ions are characteristic of the molecule's structure. Phosphatidylcholines are well-known to produce a highly specific fragment ion from the phosphocholine headgroup at a mass-to-charge ratio (m/z) of 184.0739. This specific fragmentation is the basis for the highly selective technique known as Multiple Reaction Monitoring (MRM).

This protocol uses the highly selective MRM mode for sensitive and specific quantification.

G cluster_2 LC-MS/MS (MRM) Logic hplc HPLC Separation esi Electrospray Ionization hplc->esi q1 Quadrupole 1 (Q1) Selects Precursor Ion (e.g., m/z 568.4 for [M+H]⁺) esi->q1 q2 Quadrupole 2 (q2) Collision Cell (Fragmentation) q1->q2 q3 Quadrupole 3 (Q3) Selects Product Ion (e.g., m/z 184.1) q2->q3 q2->q3 Collision Gas (Ar/N₂) detector Detector q3->detector

Caption: Workflow for targeted analysis using Triple Quadrupole MS.

ParameterRecommended SettingRationale
LC System Use conditions from Protocol 2Robust separation is key to reducing ion suppression from co-eluting species.
Ionization Mode Positive ESIPhosphocholines ionize very efficiently as protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺ in positive mode.
Precursor Ion (Q1) m/z 568.4 [M+H]⁺This is the calculated mass-to-charge ratio for the protonated this compound.
Product Ion (Q3) m/z 184.1This is the characteristic fragment of the phosphocholine headgroup, providing high specificity for all PC lipids.
Collision Energy 25-35 eV (instrument dependent)Must be optimized to maximize the signal of the m/z 184.1 product ion.
Dwell Time 50-100 msThe time spent acquiring data for a specific MRM transition; balances sensitivity with the need to acquire enough points across a chromatographic peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy

While LC-MS excels in sensitivity, NMR spectroscopy is a superior tool for absolute quantification and unambiguous structural elucidation without requiring a specific analytical standard for each analyte.[10][14]

Causality in NMR Method Design:

  • ³¹P NMR: This is the most direct and powerful NMR technique for phospholipid analysis.[14] Since each phospholipid class has a unique chemical environment around its phosphorus nucleus, it will produce a distinct signal in the ³¹P NMR spectrum.[1] This allows for the simultaneous identification and quantification of all phosphorus-containing lipids in a sample relative to a known internal standard.[15] The technique is non-destructive and the signal intensity is directly proportional to the molar concentration, circumventing issues like ionization efficiency seen in MS.[14]

  • ¹H NMR: Provides information on the entire molecule, including signals from the fatty acid chains and the glycerol backbone, which can confirm the identity of the attached acyl group.[14][16]

  • Sample Preparation: Take the dried lipid extract (from Protocol 1) and dissolve it in 600 µL of a deuterated solvent mixture (e.g., CDCl₃/MeOH-d₄, 2:1 v/v).

  • Internal Standard: Add a known amount of an internal standard that contains phosphorus but does not overlap with lipid signals (e.g., triphenyl phosphate).[17]

  • Acquisition: Acquire the ³¹P NMR spectrum on a high-field NMR spectrometer (e.g., ≥400 MHz). Use inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.[17]

  • Analysis: Integrate the signal corresponding to the phosphocholine headgroup and compare its integral to that of the known amount of internal standard to calculate the absolute quantity of DHA-PC and other phospholipids.

ParameterTypical SettingRationale
Spectrometer ≥ 400 MHzHigher field strength provides better signal dispersion and sensitivity.
Solvent CDCl₃/Methanol-d₄Common deuterated solvent system that effectively dissolves lipids.
Pulse Program Inverse-gated proton decouplingEnsures that signal integrals are directly proportional to molar concentration by suppressing NOE.[17]
Relaxation Delay (d1) 5-10 secondsA sufficiently long delay is crucial to allow for full relaxation of the phosphorus nuclei, which is essential for accurate quantification.
Internal Standard Triphenyl Phosphate (TPP)A phosphorus-containing compound with a chemical shift well-separated from common phospholipids.[17]

Part 3: Method Validation - Ensuring Trustworthy Data

A developed analytical method is only reliable if it has been properly validated. Validation demonstrates that the method is suitable for its intended purpose.[18] According to regulatory guidelines, key performance parameters must be evaluated.[19]

Key Validation Parameters:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: The demonstration that the instrument response is proportional to the analyte concentration over a specific range.

  • Accuracy & Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results.[18] These should be tested within a single run (intra-assay) and between different runs (inter-assay).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified.[19]

  • Recovery: The efficiency of the extraction process, determined by comparing the amount of analyte measured from a spiked sample matrix to a pure standard.

Causality in Validation: It is not sufficient to validate a method using only pure standards. Validation must be performed in the same biological matrix as the unknown samples (e.g., by spiking known amounts of DHA-PC into control plasma) to account for matrix effects that can alter accuracy and precision.[18]

Conclusion: Selecting the Right Technique

The analytical approach for detecting this compound should be tailored to the research objective.

  • For high-sensitivity, targeted quantification in complex biological samples, LC-MS/MS is the gold standard. Its specificity and sensitivity are unmatched for trace-level detection.

  • For routine quantification in simpler matrices or when MS is unavailable, HPLC with ELSD or CAD is a robust and reliable alternative.

  • For absolute quantification, structural confirmation, and analysis of sample purity without a specific reference standard, ³¹P NMR is the most powerful and definitive technique.

By understanding the principles and rationale behind each of these methodologies, from sample extraction to data analysis, researchers can confidently generate accurate and reproducible data for DHA-PC.

References

Application Notes and Protocols for the HPLC Analysis of 1-Docosahexaenoyl-sn-glycero-3-phosphocholine (DHA-PC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Docosahexaenoyl-sn-glycero-3-phosphocholine (DHA-PC), a prominent lysophosphatidylcholine, is a critical molecule in cellular structure and signaling, particularly in the neural tissues. It consists of a glycerol backbone, a phosphocholine headgroup, and a single docosahexaenoic acid (DHA) chain at the sn-1 position. The accurate quantification of DHA-PC is paramount in various research fields, including neuroscience, nutrition, and drug development, due to its role in brain development and function. High-Performance Liquid Chromatography (HPLC) has emerged as a robust and reliable technique for the analysis of lysophospholipids like DHA-PC. This document provides a detailed guide to the HPLC analysis of DHA-PC, intended for researchers, scientists, and professionals in drug development.

The primary challenge in the HPLC analysis of lysophospholipids is their lack of a strong UV chromophore, making detection by conventional UV-Vis detectors difficult. To overcome this, alternative detection methods such as Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD) are employed.[1][2] These detectors are mass-based and do not rely on the optical properties of the analyte, making them ideal for the analysis of lipids.[3] Furthermore, coupling HPLC with mass spectrometry (MS) provides high sensitivity and structural information, enabling the confident identification and quantification of DHA-PC.[4][5]

This application note will delve into the intricacies of method development for DHA-PC analysis, covering sample preparation, chromatographic separation, and detection. A comprehensive, step-by-step protocol is provided to ensure reproducible and accurate results.

Scientific Principles and Method Development

The choice of HPLC method for DHA-PC analysis is dictated by the physicochemical properties of the molecule and the matrix in which it is being analyzed. Both normal-phase and reversed-phase chromatography can be utilized, each offering distinct advantages.

Normal-Phase Chromatography: In normal-phase HPLC, a polar stationary phase (e.g., silica, diol, or amino-bonded) is used with a non-polar mobile phase.[6][7][8] This approach is particularly effective for separating phospholipid classes. For DHA-PC, which is a polar lipid, normal-phase chromatography allows for good retention and separation from less polar lipids. A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity to elute the more strongly retained compounds.

Reversed-Phase Chromatography: Reversed-phase HPLC utilizes a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase. This technique is well-suited for separating lipids based on the length and degree of unsaturation of their fatty acid chains.[9] While less common for class separation of phospholipids, it can be effective for resolving different molecular species of lysophosphatidylcholines.

Detection: As previously mentioned, the choice of detector is critical for the sensitive and accurate quantification of DHA-PC.

  • Evaporative Light Scattering Detector (ELSD): The eluent from the column is nebulized and the solvent is evaporated, leaving behind solute particles that scatter a light beam. The amount of scattered light is proportional to the mass of the analyte.[1][10] ELSD is a universal detector compatible with gradient elution, making it a popular choice for lipid analysis.[3][11]

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD involves nebulization and solvent evaporation. The resulting analyte particles are then charged by a corona discharge, and the total charge is measured by an electrometer.[12][13] CAD is known for its high sensitivity and consistent response for non-volatile and semi-volatile compounds.[2][14][15]

  • Mass Spectrometry (MS): Coupling HPLC with MS (LC-MS) offers the highest level of sensitivity and specificity.[4][16] It allows for the unambiguous identification of DHA-PC based on its mass-to-charge ratio and fragmentation pattern. This is particularly valuable when analyzing complex biological samples.[5][17][18]

Experimental Workflow

The successful analysis of DHA-PC by HPLC involves a series of well-defined steps, from sample preparation to data analysis. The following workflow provides a general overview of the process.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (e.g., tissue, plasma) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->Extraction Homogenization Purification Optional: Solid Phase Extraction (SPE) Extraction->Purification Crude Lipid Extract Reconstitution Reconstitution in Mobile Phase Purification->Reconstitution Purified Lipid Fraction Injection Sample Injection Reconstitution->Injection Analysis-ready Sample Separation Chromatographic Separation (Normal or Reversed-Phase) Injection->Separation Detection Detection (ELSD, CAD, or MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (External/Internal Standard) Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the HPLC analysis of this compound.

Detailed Protocol: Normal-Phase HPLC with ELSD/CAD Detection

This protocol outlines a robust method for the quantification of DHA-PC using normal-phase HPLC coupled with either an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

Materials and Reagents
  • Standards: this compound (DHA-PC) standard (≥98% purity)

  • Solvents: HPLC-grade n-hexane, isopropanol, chloroform, methanol, and water. Acetic acid and triethylamine (or ammonium hydroxide) for mobile phase modification.

  • Sample Preparation: Solvents for lipid extraction (e.g., chloroform/methanol mixture). Solid Phase Extraction (SPE) cartridges (silica-based) if further purification is needed.

Instrumentation
  • HPLC System: A binary or quaternary HPLC system with a degasser, autosampler, and column oven.

  • Column: A normal-phase silica or diol column (e.g., 250 x 4.6 mm, 5 µm particle size). An amino-bonded phase column can also be effective.[6][7]

  • Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

Chromatographic Conditions
ParameterRecommended SettingRationale
Column Silica or Diol (e.g., 250 x 4.6 mm, 5 µm)Provides good separation of phospholipid classes based on polarity.[12]
Mobile Phase A n-Hexane/Isopropanol (e.g., 80:20, v/v)A non-polar mobile phase for initial elution of non-polar lipids.
Mobile Phase B Isopropanol/Water (e.g., 90:10, v/v) with 0.1% Acetic Acid and 0.05% TriethylamineA polar mobile phase to elute more polar compounds like DHA-PC. The additives improve peak shape and reproducibility.
Gradient Elution 0-5 min: 100% A; 5-20 min: linear gradient to 50% B; 20-25 min: hold at 50% B; 25.1-35 min: return to 100% A (re-equilibration)A gradient is necessary to effectively separate a wide range of lipid polarities.[8][19]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30-40 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10-20 µLDependent on sample concentration and detector sensitivity.
ELSD Settings Nebulizer Temperature: 30-40 °C; Evaporator Temperature: 40-60 °C; Gas Flow: 1.5-2.0 L/minThese parameters should be optimized for the specific mobile phase and flow rate to maximize sensitivity.[10][20]
CAD Settings Nitrogen Pressure: 35 psi; Filter: MediumGeneral starting conditions; refer to the manufacturer's guidelines for optimization.[12]
Sample Preparation
  • Lipid Extraction: For biological samples, perform a lipid extraction using a modified Folch or Bligh-Dyer method.[12] This typically involves homogenization of the sample in a chloroform/methanol mixture.

  • Phase Separation: After extraction, separate the organic (lipid-containing) and aqueous phases by centrifugation.

  • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried lipid extract in the initial mobile phase (e.g., n-hexane/isopropanol).

  • Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter before injection to remove any particulate matter.

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of standard solutions of DHA-PC of known concentrations. Inject each standard and construct a calibration curve by plotting the peak area versus concentration. Due to the non-linear response of ELSD and CAD, a logarithmic or power function transformation may be necessary to linearize the data.[8][12]

  • Quantification: Inject the prepared samples and determine the peak area corresponding to DHA-PC. Use the calibration curve to calculate the concentration of DHA-PC in the sample.

  • Internal Standard: For improved accuracy and precision, especially with complex matrices, the use of an internal standard (e.g., a lysophosphatidylcholine with a different fatty acid chain that is not present in the sample) is highly recommended.

Advanced Method: HPLC-MS/MS for Enhanced Specificity

For applications requiring the highest level of sensitivity and specificity, such as in clinical research or for the analysis of low-abundance species, coupling HPLC with tandem mass spectrometry (MS/MS) is the method of choice.

Instrumentation
  • LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

MS/MS Parameters
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for the detection of phosphocholine-containing lipids.

  • Precursor Ion: The protonated molecule [M+H]⁺ of DHA-PC.

  • Product Ion: A characteristic fragment ion, such as the phosphocholine headgroup at m/z 184.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis on a triple quadrupole mass spectrometer, monitor the transition from the precursor ion to the characteristic product ion. This provides excellent selectivity and sensitivity.

Troubleshooting and Expert Insights

  • Poor Peak Shape: Tailing peaks can be caused by interactions with active sites on the column. Adding a small amount of a competing base (e.g., triethylamine) or acid (e.g., acetic acid) to the mobile phase can often improve peak shape.

  • Retention Time Drift: Fluctuations in mobile phase composition or column temperature can lead to shifts in retention time. Ensure thorough mobile phase mixing and a stable column temperature.

  • Low Sensitivity: For ELSD and CAD, optimize the nebulizer and evaporator temperatures and gas flow rate for your specific mobile phase and flow rate. For MS, optimize ionization source parameters.

  • Isomer Separation: The separation of sn-1 and sn-2 positional isomers of lysophosphatidylcholines can be challenging. Specialized columns or mobile phase conditions may be required.[9] Normal-phase chromatography on an amino column has shown success in separating these isomers.[6][7]

Conclusion

The HPLC analysis of this compound is a powerful tool for researchers in various scientific disciplines. By carefully selecting the appropriate chromatographic conditions and detection method, accurate and reproducible quantification of this important lysophospholipid can be achieved. The protocols and insights provided in this application note serve as a comprehensive guide for developing and implementing robust analytical methods for DHA-PC. For applications demanding the utmost sensitivity and specificity, the use of HPLC coupled with mass spectrometry is highly recommended.

References

Mass spectrometry of 1-Docosahexaenoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometric Analysis of 1-Docosahexaenoyl-sn-glycero-3-phosphocholine (DHA-LysoPC)

Authored by: A Senior Application Scientist

Introduction: The Significance of DHA-Containing Phospholipids

This compound (DHA-LysoPC), a lysophosphatidylcholine containing the omega-3 fatty acid docosahexaenoic acid (DHA), is a molecule of profound biological importance. As a key constituent of cell membranes, particularly in neural tissues, it plays a critical role in maintaining membrane fluidity, modulating cell signaling pathways, and serving as a carrier for DHA across the blood-brain barrier.[1][] The precise quantification and structural characterization of DHA-LysoPC and other DHA-containing phospholipids are paramount in fields ranging from neuroscience and nutrition to drug development and clinical diagnostics.[3][4][5]

Mass spectrometry (MS), coupled with liquid chromatography (LC), has emerged as the definitive technology for lipidomics, offering unparalleled sensitivity and specificity for elucidating the complex landscape of lipids in biological systems.[6] This guide provides a detailed framework for the analysis of DHA-LysoPC, outlining robust protocols and explaining the fundamental principles of its behavior within a mass spectrometer. We will delve into both positive and negative ionization modes to construct a complete analytical picture, empowering researchers to confidently identify and quantify this vital lipid species.

Physicochemical Properties of DHA-LysoPC

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueReference
Molecular Formula C30H50NO7P[1][]
Average Molecular Weight 567.70 g/mol [1]
Monoisotopic Mass 567.3274 Da
Structure Glycerol backbone with DHA at sn-1, OH at sn-2, phosphocholine at sn-3
Common Adducts (MS) [M+H]+, [M+Na]+, [M+Cl]-, [M+HCOO]-, [M+CH3COO]-[7][8][9]

Strategic Approach: Sample Preparation and Lipid Extraction

The goal of sample preparation is to efficiently extract lipids from a complex biological matrix while minimizing degradation and contamination. The Bligh & Dyer method is a proven and widely adopted protocol for this purpose.

Rationale for Method Selection: The two-phase chloroform/methanol/water system effectively partitions lipids into the organic phase, separating them from polar metabolites, proteins, and salts. The use of an internal standard is non-negotiable for accurate quantification, compensating for variations in extraction efficiency and instrument response. A deuterated standard, such as DHA-d5, is ideal as its chemical behavior is nearly identical to the endogenous analyte, but it is distinguishable by mass.[10]

Protocol 1: Modified Bligh & Dyer Lipid Extraction
  • Homogenization: Homogenize ~20-50 mg of tissue or 50-100 µL of plasma in a 2:1 (v/v) mixture of chloroform:methanol in a glass tube.

  • Internal Standard Spiking: Add an appropriate amount of deuterated internal standard (e.g., DHA-d5 or a suitable deuterated LysoPC standard) to the homogenate.

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution to the mixture.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.

  • Lipid Collection: Carefully aspirate the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Solvent Evaporation: Dry the extracted lipids under a gentle stream of nitrogen gas. This prevents oxidation of the polyunsaturated DHA chain.

  • Reconstitution: Reconstitute the dried lipid film in a solvent compatible with the initial LC mobile phase conditions (e.g., 90:10 acetonitrile:water or isopropanol) for analysis.

LC-MS/MS Method Development: Chromatographic Separation

Effective chromatographic separation is essential to resolve DHA-LysoPC from isomeric and isobaric species, reducing ion suppression and improving analytical accuracy. Reversed-phase liquid chromatography (RPLC) is the standard approach.

Causality Behind Parameter Choices:

  • Column Chemistry: A C18 stationary phase provides excellent retention and separation for phospholipids based on the hydrophobicity of their acyl chains.[11]

  • Mobile Phase: A gradient elution using water and a mixture of organic solvents (acetonitrile/isopropanol) allows for the separation of a wide range of lipid classes. Isopropanol is often included to improve the elution of more hydrophobic, larger lipids.

  • Additives: Ammonium formate or acetate is commonly added to the mobile phase. In positive mode, it provides protons for ionization. In negative mode, the formate or acetate anion facilitates the formation of adducts ([M+HCOO]⁻ or [M+CH3COO]⁻), which is crucial for detecting zwitterionic phosphatidylcholines.[8][12]

Protocol 2: UPLC-MS/MS Analytical Method
ParameterRecommended Setting
LC System Waters ACQUITY UPLC, Agilent 1290 Infinity II, or equivalent
Column C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
Mobile Phase A 60:40 Acetonitrile:Water + 10 mM Ammonium Formate
Mobile Phase B 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate
Flow Rate 0.4 mL/min
Column Temperature 50 °C
Injection Volume 5 µL
LC Gradient Time (min)
0.0
2.0
2.5
10.0
12.0
14.0

Mass Spectrometric Detection and Fragmentation Analysis

Electrospray ionization (ESI) is the preferred method for ionizing phospholipids due to its soft nature, which minimizes in-source fragmentation and preserves the molecular ion.[6][7] Analyzing in both positive and negative ion modes provides complementary structural information.[9][13]

Workflow for DHA-LysoPC Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Biological Sample p2 Lipid Extraction (Bligh & Dyer) p1->p2 a1 UPLC Separation (C18 Column) p2->a1 a2 ESI Ionization (Positive & Negative) a1->a2 a3 Tandem MS (MS/MS) (Collision-Induced Dissociation) a2->a3 d1 Peak Integration & Quantification a3->d1 d2 Structural Confirmation (Fragmentation Analysis) a3->d2 G cluster_pos Positive Mode Fragmentation of DHA-LysoPC cluster_products parent [M+H]⁺ m/z 568.3 frag1 Phosphocholine Headgroup (Characteristic Fragment) m/z 184.07 parent->frag1 CID frag2 [M+H - 183.06]⁺ (Loss of Headgroup) m/z 385.2 parent->frag2 Neutral Loss G cluster_neg Negative Mode Fragmentation of DHA-LysoPC Adduct parent [M+HCOO]⁻ m/z 612.3 intermediate [M-15]⁻ (Demethylated Ion) m/z 552.3 parent->intermediate CID frag1 DHA Acyl Anion (Confirmatory Fragment) m/z 327.2 intermediate->frag1 CID

References

Application Note: Utilizing 1-Docosahexaenoyl-sn-glycero-3-phosphocholine (DHA-PC) for In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the effective use of 1-Docosahexaenoyl-sn-glycero-3-phosphocholine (DHA-PC) in cell culture. Moving beyond simple instructions, this document elucidates the critical biochemical principles and mechanisms of action of DHA-PC, offering detailed, validated protocols for its preparation, application, and analysis. We explore its role in modulating key signaling pathways, altering cell membrane biophysics, and provide workflows for studying its effects on cellular phenotypes such as angiogenesis, neuroprotection, and cancer cell metastasis.

Introduction: The Significance of DHA-PC in Cellular Research

Docosahexaenoic acid (DHA) is the most abundant omega-3 polyunsaturated fatty acid (PUFA) in the brain and retina, playing a pivotal role in neuronal signaling, membrane structure, and inflammatory resolution.[1] While often studied as a free fatty acid, its delivery form significantly impacts bioavailability and metabolic fate. This compound (DHA-PC), a lysophosphatidylcholine, represents a physiologically relevant and highly bioavailable form of DHA.[2][3] Studies have shown that DHA in this lysophospholipid form is a preferred carrier for transport across the blood-brain barrier.[3][4]

In a cell culture context, DHA-PC offers distinct advantages. As a phospholipid, it can be directly incorporated into cellular membranes, influencing their physical properties such as fluidity and the formation of lipid microdomains.[5][6][7] This structural integration directly impacts the function of embedded proteins, including receptors and ion channels.[1][6] Furthermore, the DHA moiety can be released to act as a precursor for potent signaling molecules or to influence gene expression, making DHA-PC a powerful tool for investigating a wide array of cellular processes.[8][9]

This document provides the necessary technical guidance to harness the capabilities of DHA-PC for robust and reproducible in vitro experimentation.

Product Specifications and Handling

Proper handling and storage of DHA-PC are paramount to preserving its structural integrity, given that its six double bonds make it highly susceptible to oxidation.

Property Specification
Synonyms Lyso-PC(22:6), DHA-lysophosphatidylcholine
Molecular Formula C₃₀H₅₀NO₇P[10]
Formula Weight 567.70 g/mol [10]
CAS Number 162440-05-3[10]
Appearance Viscous Yellow Oil[10]
Solubility DMSO (100 mg/mL), Chloroform, Ethanol[10][11][12]
Storage Store pure form at -20°C for up to 3 years.[10] Once in solvent, store at -80°C for up to 1 year.[10]

Critical Handling Instructions:

  • Prevent Oxidation: Procure DHA-PC from suppliers who package it under an inert gas (e.g., argon). Before and after each use, flush the vial with inert gas to displace oxygen.

  • Light Sensitivity: Minimize exposure to light. Use amber vials for preparing and storing stock solutions.

  • Temperature Stability: Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use volumes to maintain stability.

Core Protocols: Preparation and Delivery to Cells

The method of preparing and delivering DHA-PC to cultured cells is critical for ensuring its solubility, bioavailability, and minimizing non-specific cytotoxicity.

Protocol 1: Reconstitution of DHA-PC Stock Solution

Causality: Direct addition of lipids to aqueous culture media can result in poor solubility, micelle formation, and inconsistent delivery to cells. Therefore, a concentrated stock solution in a suitable organic solvent is required. Ethanol is often preferred as it is readily metabolized by most cell types at the low final concentrations used.

Materials:

  • This compound (DHA-PC)

  • Anhydrous, 200-proof ethanol

  • Sterile, amber microcentrifuge tubes or glass vials

Procedure:

  • Allow the DHA-PC vial to equilibrate to room temperature before opening to prevent condensation.

  • Under sterile conditions (e.g., in a biological safety cabinet), add the appropriate volume of ethanol to the DHA-PC to create a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex thoroughly for 1-2 minutes until the lipid is completely dissolved. The solution should be clear.

  • Flush the vial with inert gas, seal tightly, and parafilm the cap.

  • Aliquot into single-use, sterile amber tubes.

  • Store aliquots at -80°C.

Protocol 2: Preparation of DHA-PC-BSA Complex (Recommended for Serum-Free/Low-Serum Media)

Causality: In serum-free or low-serum conditions, cells lack the abundant albumin that normally transports fatty acids in vivo. Introducing lipids without a carrier can lead to cytotoxicity due to detergent-like effects. Complexing DHA-PC with fatty acid-free Bovine Serum Albumin (BSA) mimics the physiological state, enhancing solubility and ensuring safe, efficient delivery to cells.[13][14]

Materials:

  • DHA-PC stock solution (from Protocol 1)

  • Fatty acid-free BSA

  • Sterile Phosphate-Buffered Saline (PBS) or serum-free culture medium

  • Sterile 50 mL conical tube

Procedure:

  • Prepare a 5-10% (w/v) BSA solution in sterile PBS or serum-free medium. Warm to 37°C to aid dissolution. Filter-sterilize through a 0.22 µm filter.

  • In the 50 mL conical tube, add the desired amount of the 37°C BSA solution.

  • While gently vortexing the BSA solution, slowly add the required volume of the DHA-PC ethanol stock solution drop-by-drop. The final molar ratio of BSA to DHA-PC should be at least 1:3 to 1:6 to ensure proper complexing.

  • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complete complex formation.

  • This DHA-PC-BSA complex is now ready to be added to the cell culture medium. It is recommended to prepare this fresh for each experiment.

Protocol 3: Supplementing Cell Culture Medium

Causality: The optimal concentration of DHA-PC is highly dependent on the cell type and the biological question being investigated. The following table provides empirically derived starting points for various applications. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal non-toxic working concentration.

Procedure:

  • Thaw a single-use aliquot of the DHA-PC stock solution or use the freshly prepared DHA-PC-BSA complex.

  • Dilute the stock solution or complex directly into pre-warmed complete cell culture medium to achieve the desired final concentration.

  • Mix the medium thoroughly by gentle inversion before adding it to the cells.

  • For solvent controls, add an equivalent volume of the solvent (e.g., ethanol) or the BSA solution without DHA-PC to a separate set of wells/flasks.[12]

Research Application Cell Type Example Suggested Starting Concentration Range Reference
Anti-Angiogenesis Human Umbilical Vein Endothelial Cells (HUVECs)50 - 100 µg/mL[15]
Cancer Metastasis Human Lung Carcinoma (95D cells)50 - 100 µg/mL[16]
Neuroprotection/Signaling Neuronal Cell Lines (e.g., SH-SY5Y)10 - 50 µM
Steroidogenesis Bovine Granulosa Cells10 - 50 µM[17]
Lipid Droplet Formation HeLa Cells400 µM (as part of a fatty acid mixture)[13]

Key Applications & Mechanistic Insights

Supplementing cells with DHA-PC can induce profound changes in signaling and structure. Below are two primary applications with expected outcomes and pathway diagrams.

Application 1: Modulation of Cellular Signaling Pathways

DHA-PC is not merely a structural component; it is a potent modulator of intracellular signaling cascades.

A. Anti-Angiogenesis Signaling in Endothelial Cells Treatment of endothelial cells, such as HUVECs, with DHA-PC has been shown to suppress proliferation, migration, and tube formation.[15] This occurs through a dual mechanism: the activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) and the subsequent downregulation of the VEGFR2-mediated Ras/ERK signaling pathway.[15]

Caption: DHA-PC inhibits angiogenesis by activating PPARγ and suppressing the VEGFR2/Ras/ERK pathway.

B. Neuroprotective Signaling via Phosphatidylserine (PS) Modulation In neuronal cells, DHA enrichment promotes the synthesis and accumulation of phosphatidylserine (PS) in the plasma membrane.[18][19] This localized increase in anionic PS facilitates the recruitment and activation of key survival kinases, such as Akt, Raf-1, and PKC, conferring protection against apoptotic stimuli.[8][18][20][21]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PS Phosphatidylserine (PS) Levels Increased Akt Akt PS->Akt Facilitates Membrane Translocation & Activation Raf1 Raf-1 PS->Raf1 Facilitates Membrane Translocation & Activation PKC PKC PS->PKC Facilitates Membrane Translocation & Activation Survival Neuronal Survival & Differentiation Akt->Survival Raf1->Survival PKC->Survival DHAPC DHA-PC (Incorporation & Metabolism) DHAPC->PS Promotes Synthesis

Caption: DHA-PC promotes neuronal survival by increasing membrane PS, enhancing Akt, Raf-1, and PKC signaling.

Application 2: General Experimental Workflow

A typical experiment to investigate the effects of DHA-PC follows a standardized workflow from cell preparation to data analysis.

G A 1. Cell Seeding Plate cells at optimal density and allow adherence (e.g., 24h) B 2. DHA-PC Treatment Prepare DHA-PC (with BSA if needed). Replace medium with treatment/control media. A->B C 3. Incubation Incubate for desired duration (e.g., 24h, 48h, 72h) B->C D 4. Endpoint Assays (Phenotypic Analysis) C->D E 5. Sample Collection (Mechanistic Analysis) C->E F Cell Viability (MTT, LDH) D->F G Migration/Invasion (Transwell Assay) D->G H Protein Lysates (Western Blot) E->H I RNA Samples (RT-qPCR) E->I J Lipid Extraction (GC-MS, LC-MS) E->J K 6. Data Analysis & Interpretation F->K G->K H->K I->K J->K

References

In Vitro Applications of 1-Docosahexaenoyl-sn-glycero-3-phosphocholine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro applications of 1-Docosahexaenoyl-sn-glycero-3-phosphocholine (DHA-PC). Eschewing a rigid template, this guide is structured to provide a deep, technically-grounded understanding of how to effectively utilize this critical omega-3 phospholipid in a laboratory setting. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

Introduction to this compound (DHA-PC)

This compound is a specific type of phosphatidylcholine where the essential omega-3 fatty acid, docosahexaenoic acid (DHA), is esterified at the sn-1 position of the glycerol backbone.[1][2] Phosphatidylcholines are major components of eukaryotic cell membranes, playing crucial roles in membrane structure and cell signaling.[2][3] The presence of the highly unsaturated DHA molecule imparts unique biophysical properties to the phospholipid, influencing membrane fluidity, lipid raft organization, and the function of membrane-associated proteins.[4][5]

The unique structure of DHA-PC makes it a valuable tool for in vitro studies across various fields, including:

  • Membrane Biology: Investigating the impact of omega-3 fatty acids on membrane fluidity, elasticity, and the formation of specialized membrane domains.[4][5][6]

  • Cell Signaling: Elucidating the role of DHA-containing phospholipids in modulating signaling pathways, such as those involving G protein-coupled receptors (GPCRs) and receptor tyrosine kinases.[7][8]

  • Cancer Biology: Studying the anti-proliferative, anti-metastatic, and pro-apoptotic effects of DHA-PC on various cancer cell lines.[9][10]

  • Angiogenesis Research: Examining the inhibitory effects of DHA-PC on the formation of new blood vessels, a critical process in tumor growth and other pathologies.[11][12]

  • Drug Delivery: Utilizing DHA-PC in the formulation of liposomes for the targeted delivery of therapeutic agents.[12][13][14]

This guide will provide detailed protocols for key in vitro applications of DHA-PC, enabling researchers to harness its potential in their experimental systems.

Preparation and Handling of DHA-PC for In Vitro Use

Proper preparation and handling of DHA-PC are critical for obtaining reliable and reproducible results. Due to its high degree of unsaturation, DHA-PC is susceptible to oxidation.

Key Considerations:

  • Storage: Store DHA-PC in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower to minimize oxidation.[15]

  • Solubilization: For cell culture applications, DHA-PC is typically first dissolved in an organic solvent like ethanol or DMSO to create a stock solution.[16] This stock solution is then further diluted in cell culture medium, often complexed with fatty acid-free bovine serum albumin (BSA) to enhance solubility and facilitate cellular uptake.[16][17]

Protocol 1: Preparation of DHA-PC Stock Solution and Working Solutions

Materials:

  • This compound (DHA-PC)

  • Ethanol (200 proof, anhydrous) or DMSO

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in Ethanol):

    • Under a sterile hood, dissolve a known weight of DHA-PC in anhydrous ethanol to achieve a final concentration of 10 mM.

    • Vortex briefly until fully dissolved.

    • Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

    • Store aliquots at -20°C.

  • Preparation of DHA-PC:BSA Complex (Working Solution):

    • Prepare a sterile stock solution of fatty acid-free BSA (e.g., 10% w/v in PBS).

    • In a sterile tube, dilute the DHA-PC stock solution into warm (37°C) cell culture medium containing the desired final concentration of BSA (typically 0.1-1%). The molar ratio of DHA-PC to BSA is often optimized for the specific cell type, but a 2:1 to 5:1 ratio is a common starting point.

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

    • This working solution is now ready to be added to your cell cultures.

In Vitro Applications and Protocols

This section details key in vitro assays where DHA-PC is a valuable tool, providing both the scientific rationale and step-by-step protocols.

Anti-Angiogenesis Assays

DHA-PC has been shown to inhibit angiogenesis, the formation of new blood vessels from pre-existing ones.[11][12] This is a crucial process in tumor growth and metastasis. In vitro angiogenesis can be modeled using assays such as the tube formation assay and the wound healing (scratch) assay with endothelial cells, most commonly Human Umbilical Vein Endothelial Cells (HUVECs).

The anti-angiogenic properties of DHA-PC are attributed, in part, to its ability to activate Peroxisome Proliferator-Activated Receptor γ (PPARγ).[11] Activation of PPARγ can lead to the downregulation of key pro-angiogenic factors like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and subsequent inhibition of downstream signaling pathways such as the Ras/ERK pathway.[11][12] The following protocols are designed to assess the inhibitory effect of DHA-PC on key steps of angiogenesis: endothelial cell migration and differentiation.

Diagram 1: Simplified Signaling Pathway of DHA-PC in Angiogenesis Inhibition

G DHAPC DHA-PC PPARg PPARγ Activation DHAPC->PPARg Upregulates VEGFR2 VEGFR2 Expression PPARg->VEGFR2 Downregulates RasERK Ras/ERK Pathway VEGFR2->RasERK Activates Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) RasERK->Angiogenesis Promotes

Caption: DHA-PC activates PPARγ, leading to a decrease in VEGFR2 expression and subsequent inhibition of the pro-angiogenic Ras/ERK pathway.

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract, such as Matrigel®.[1][4][5][7]

Materials:

  • HUVECs

  • Endothelial cell growth medium (e.g., Medium 200PRF with LSGS supplement)

  • Growth factor-reduced Matrigel®

  • 96-well tissue culture plates

  • DHA-PC working solution

  • Calcein AM (for fluorescent visualization, optional)

  • Inverted microscope with a camera

Procedure:

  • Plate Coating:

    • Thaw growth factor-reduced Matrigel® overnight at 4°C.

    • Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a pre-chilled 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[5][7]

  • Cell Seeding and Treatment:

    • Culture HUVECs to 70-80% confluency.

    • Harvest the cells and resuspend them in endothelial cell growth medium at a concentration of 2.5 x 10^5 cells/mL.[12]

    • Add the DHA-PC working solution to the cell suspension at the desired final concentrations (e.g., 50 and 100 µg/mL).[12] Include a vehicle control.

    • Gently add 150 µL of the cell suspension to each Matrigel®-coated well.

  • Incubation and Visualization:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[5][11]

    • Monitor tube formation periodically using an inverted microscope.

    • Capture images of the tube networks. For quantitative analysis, you can stain the cells with Calcein AM and use imaging software to measure parameters like total tube length and number of branch points.[4][7]

This assay measures the collective migration of a sheet of cells to close a "wound" created in a confluent monolayer.[18][19][20]

Materials:

  • HUVECs

  • Endothelial cell growth medium

  • 24-well tissue culture plates

  • Sterile 200 µL pipette tip

  • DHA-PC working solution

  • Inverted microscope with a camera and image analysis software

Procedure:

  • Cell Seeding:

    • Seed HUVECs in 24-well plates at a density that will form a confluent monolayer within 24 hours.[18]

  • Creating the Wound:

    • Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch down the center of each well.[18][19]

    • Wash the wells gently with PBS to remove detached cells.

  • Treatment and Imaging:

    • Replace the PBS with fresh medium containing the desired concentrations of the DHA-PC working solution or a vehicle control.

    • Immediately acquire an image of the scratch in each well (time 0). Mark the location of the image for consistent imaging over time.

    • Incubate the plate at 37°C and 5% CO2.

    • Acquire images of the same locations at regular intervals (e.g., 6, 12, and 24 hours).

  • Data Analysis:

    • Measure the width of the scratch at multiple points for each image.

    • Calculate the percentage of wound closure at each time point relative to the initial wound width. Image analysis software can be used for more precise quantification of the open area.[20]

Cell Viability and Proliferation Assays

DHA-PC can exhibit cytotoxic effects on certain cancer cell lines, making it a molecule of interest in cancer research.[10][21] The MTT assay is a common colorimetric method to assess cell viability and proliferation.[14][22][23]

The MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[14][22] The amount of formazan produced is proportional to the number of viable cells. This allows for the quantification of the cytotoxic or anti-proliferative effects of compounds like DHA-PC.

Materials:

  • Target cell line (e.g., cancer cells or normal cells as a control)

  • Appropriate cell culture medium

  • 96-well tissue culture plates

  • DHA-PC working solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Remove the old medium and replace it with fresh medium containing various concentrations of the DHA-PC working solution (e.g., 10, 25, 50, 100, 200 µM).[21] Include a vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.[22]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[14][22]

  • Solubilization and Measurement:

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[22]

    • Mix thoroughly by gentle pipetting or by shaking on an orbital shaker for 15 minutes.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[22]

Analysis of Membrane Properties

The high degree of unsaturation in the DHA acyl chain of DHA-PC significantly influences the biophysical properties of cell membranes, particularly membrane fluidity.[4][5][6]

Membrane fluidity can be assessed using fluorescent probes like 1,6-diphenyl-1,3,5-hexatriene (DPH).[6][8][24][25] DPH is a hydrophobic molecule that intercalates into the lipid bilayer of membranes. Its fluorescence anisotropy is inversely proportional to the rotational mobility of the probe, which in turn reflects the fluidity of the membrane. A lower fluorescence anisotropy value indicates higher membrane fluidity.[6][8][24]

Materials:

  • Cell suspension or prepared liposomes containing DHA-PC

  • DPH stock solution (e.g., 2 mM in tetrahydrofuran)

  • Sterile PBS

  • Fluorometer with polarization filters

Procedure:

  • Cell/Liposome Preparation:

    • Prepare a suspension of cells or liposomes at a known concentration in PBS.

  • DPH Labeling:

    • Add the DPH stock solution to the cell or liposome suspension to a final concentration of approximately 1-10 µM.

    • Incubate the mixture in the dark at room temperature or 37°C for 30-60 minutes to allow the probe to incorporate into the membranes.[25]

  • Fluorescence Anisotropy Measurement:

    • Transfer the labeled suspension to a cuvette suitable for fluorescence measurements.

    • Set the excitation wavelength to 355-360 nm and the emission wavelength to 430 nm.[8][25]

    • Measure the fluorescence intensities parallel (I_parallel) and perpendicular (I_perpendicular) to the polarized excitation light.

    • Calculate the fluorescence anisotropy (r) using the following formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the grating correction factor for the instrument.

Western Blot Analysis of Signaling Proteins

To investigate the molecular mechanisms underlying the observed cellular effects of DHA-PC, Western blotting can be used to analyze the expression and phosphorylation status of key signaling proteins.

As mentioned earlier, DHA-PC can modulate signaling pathways involved in angiogenesis, such as the VEGFR2 pathway.[11][12] Western blotting allows for the semi-quantitative analysis of specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific to the total protein and its phosphorylated form, one can determine the effect of DHA-PC on protein expression and activation.

Materials:

  • Treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-p-VEGFR2, anti-VEGFR2, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Lyse the cells treated with DHA-PC and controls using ice-cold RIPA buffer.[26]

    • Determine the protein concentration of each lysate using a BCA assay.[26]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.[26]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[26][27]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[26][27]

    • Incubate the membrane with the primary antibody against p-VEGFR2 overnight at 4°C.[26][27]

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[26][27]

    • Detect the signal using an ECL substrate and an imaging system.[27]

    • Strip the membrane and re-probe for total VEGFR2 and a loading control to normalize the data.

Quantitative Data Summary

ApplicationAssayKey ParametersTypical Concentration Range of DHA-PCExpected OutcomeReference
Anti-Angiogenesis Tube FormationTube length, branch points50-100 µg/mLInhibition of tube formation[11][12]
Wound Healing% Wound closure50-100 µg/mLDecreased cell migration[11]
Cell Viability MTT Assay% Cell viability10-200 µMDecreased viability in cancer cells[10][21]
Membrane Properties Fluorescence AnisotropyAnisotropy value (r)VariesDecreased anisotropy (increased fluidity)[6][8]

Conclusion

This compound is a versatile and powerful tool for in vitro research. Its unique biophysical properties and biological activities make it an invaluable resource for studying a wide range of cellular processes. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can confidently and effectively incorporate DHA-PC into their experimental designs to generate high-quality, reproducible data.

References

Application Note: Comprehensive Structural Characterization of 1-Docosahexaenoyl-sn-glycero-3-phosphocholine using Multinuclear NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the structural characterization and purity assessment of 1-Docosahexaenoyl-sn-glycero-3-phosphocholine (DHA-PC), a biologically significant lysophospholipid. We present a multi-pronged approach utilizing one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional (COSY, HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.

Introduction: The Significance of DHA-PC

This compound (DHA-PC) is a lysophosphatidylcholine, a class of lipids derived from the cleavage of one fatty acid from phosphatidylcholine.[1] Specifically, DHA-PC contains the omega-3 polyunsaturated fatty acid (PUFA) docosahexaenoic acid (DHA) esterified at the sn-1 position of the glycerol backbone.[2] DHA and its derivatives are crucial components of cell membranes, particularly in the brain and retina, and are involved in a myriad of biological processes, including signal transduction and the regulation of membrane fluidity.[3][4]

Given its biological importance and therapeutic potential, rigorous structural verification and purity analysis of DHA-PC are paramount for research and pharmaceutical applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful, non-destructive technique for this purpose. It provides unambiguous, atomic-level information on molecular structure, conformation, and the presence of impurities.[4][5] This guide details an integrated NMR workflow for the complete and confident characterization of DHA-PC.

The NMR Characterization Workflow: A Strategic Overview

The comprehensive analysis of DHA-PC by NMR involves a logical sequence of experiments. Each step provides a unique layer of structural information, culminating in a complete assignment of the molecule.

G cluster_prep Phase 1: Preparation cluster_1d Phase 2: 1D NMR Screening cluster_2d Phase 3: 2D NMR Assignment cluster_analysis Phase 4: Data Integration SamplePrep Sample Preparation (Solubilization & Purity) P31_NMR ³¹P NMR (Headgroup ID & Purity) SamplePrep->P31_NMR H1_NMR ¹H NMR (Functional Group ID) P31_NMR->H1_NMR Confirms P-containing species C13_NMR ¹³C NMR (Carbon Skeleton) H1_NMR->C13_NMR Guides carbon analysis COSY ¹H-¹H COSY (Proton Connectivity) H1_NMR->COSY C13_NMR->COSY Provides initial assignments HSQC ¹H-¹³C HSQC (Direct C-H Correlation) C13_NMR->HSQC COSY->HSQC Refines proton assignments Analysis Structural Verification & Data Reporting HSQC->Analysis Confirms C-H framework

References

Troubleshooting & Optimization

Technical Support Center: Preventing Oxidation of 1-Docosahexaenoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 1-Docosahexaenoyl-sn-glycero-3-phosphocholine (DHA-PC). This guide is designed for researchers, scientists, and drug development professionals who work with this highly unsaturated and sensitive phospholipid. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to maintain the integrity of your samples and ensure the reliability of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability of DHA-PC. Understanding why this molecule is so susceptible to degradation is the first step in preventing it.

Q1: What makes this compound so prone to oxidation?

The vulnerability of DHA-PC lies in the docosahexaenoic acid (DHA) moiety esterified at the sn-2 position. DHA is a polyunsaturated fatty acid (PUFA) with six carbon-carbon double bonds.[1] The carbon atoms located between these double bonds (bis-allylic hydrogens) are exceptionally susceptible to hydrogen abstraction. This event initiates a free-radical chain reaction known as autoxidation, which, if unchecked, rapidly degrades the lipid, generating a cascade of reactive byproducts and compromising your sample.[2] The high degree of unsaturation makes DHA less stable than most other PUFAs, such as eicosapentaenoic acid (EPA).[3]

Q2: What are the primary drivers of DHA-PC oxidation in a lab setting?

Oxidation is driven by several common environmental and chemical factors. Effective prevention requires controlling all of them simultaneously. The primary drivers include:

  • Oxygen: Molecular oxygen is a crucial component of the autoxidation chain reaction.[4] Its presence is the most fundamental requirement for lipid peroxidation.

  • Transition Metals: Trace amounts of transition metals, particularly iron (Fe²⁺) and copper (Cu²⁺), are potent catalysts of lipid oxidation.[4][5] They accelerate the decomposition of lipid hydroperoxides (the initial products of oxidation) into highly destructive peroxyl and alkoxyl radicals via redox cycling, a process often involving the Fenton reaction.[6][7]

  • Light: Exposure to light, especially UV radiation, can generate free radicals that initiate the oxidation process.[4][8]

  • Heat: Elevated temperatures increase the kinetic energy of molecules, accelerating the rate of all chemical reactions, including oxidation.[4][8][9] Even moderate temperatures can significantly degrade DHA.[10]

Q3: How can I visually or chemically detect if my DHA-PC sample has oxidized?

While advanced analytical techniques provide definitive answers, there are preliminary signs. Unsaturated lipids like DHA-PC are often supplied as powders or in an organic solvent. As a powder, they are extremely hygroscopic and can quickly absorb moisture, becoming gummy—a sign of potential hydrolysis and oxidation.[11][12]

For chemical detection, several methods are available:

  • Primary Oxidation Products: Peroxide Value (PV) titration and conjugated diene measurement can quantify the initial hydroperoxides formed.[13]

  • Secondary Oxidation Products: The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure malondialdehyde (MDA), a secondary breakdown product.[5][13] However, it can lack specificity.[13] The p-Anisidine Value (p-AV) test measures aldehydes, providing another view of secondary oxidation.[13][14]

  • Advanced Methods: For precise, molecule-level detail, chromatographic methods such as HPLC or GC coupled with mass spectrometry (LC-MS, GC-MS) are superior for identifying specific oxidized phospholipid species.[13][14][15][16]

Section 2: Troubleshooting Common Oxidation-Related Problems

This section provides solutions to specific issues you may encounter during your experiments.

Problem 1: I observe high background oxidation in my control samples.

High background signal is a classic sign that oxidation is occurring before your experiment even begins.

Possible Cause Underlying Rationale & Solution
Improper Storage The sample was not stored under an inert atmosphere (argon or nitrogen) or at a sufficiently low temperature. This allows slow, continuous oxidation over time. Solution: Always store DHA-PC at -20°C or, preferably, -80°C under a blanket of inert gas in a tightly sealed glass vial with a Teflon-lined cap.[11][12][17]
Contaminated Solvents Organic solvents can contain dissolved oxygen or trace metal impurities. Reagent-grade solvents may also contain peroxides from prolonged storage after opening. Solution: Use high-purity, anhydrous, peroxide-free solvents. Before use, sparge solvents with a stream of argon or nitrogen for 15-30 minutes to remove dissolved oxygen.
Repeated Freeze-Thaw Cycles Each time a frozen sample is thawed, it is exposed to atmospheric oxygen and temperature fluctuations. This introduces opportunities for oxidation and can lead to moisture condensation in the vial. Solution: Upon receiving the lipid, prepare single-use aliquots in amber glass vials under an inert atmosphere.[18] This prevents the need to thaw the main stock repeatedly.[4]
Problem 2: My antioxidant treatment is ineffective.

When an antioxidant fails to protect your sample, the issue often lies with the choice, concentration, or application of the antioxidant.

Possible Cause Underlying Rationale & Solution
Incorrect Antioxidant Type Antioxidants have different solubilities and mechanisms. A water-soluble antioxidant like ascorbic acid will be ineffective in a pure lipid phase, while a lipid-soluble one like α-tocopherol (Vitamin E) is ideal.[4] In emulsion systems, interface-active antioxidants may be required. Solution: Choose an antioxidant appropriate for your experimental matrix (see Table 2 below). For complex systems, a combination of antioxidants (e.g., a chain-breaker and a metal chelator) can provide synergistic protection.[19][20]
Suboptimal Concentration Too little antioxidant will be overwhelmed by the oxidative stress. Conversely, some antioxidants can exhibit pro-oxidant behavior at very high concentrations. Solution: Perform a dose-response experiment to determine the optimal, effective concentration of your chosen antioxidant in your specific system.
Degraded Antioxidant Antioxidants are reactive molecules and can degrade if stored improperly (e.g., exposed to light or air). Solution: Store antioxidant stock solutions under the same protective conditions as your lipid: in the dark, at low temperatures, and under an inert atmosphere. Prepare fresh dilutions regularly.
Problem 3: I see high variability between my experimental replicates.

Inconsistent results often point to subtle, uncontrolled variations in sample handling and processing.

Possible Cause Underlying Rationale & Solution
Inconsistent Air Exposure The duration and extent of exposure to atmospheric oxygen can vary significantly between samples during weighing, pipetting, and transfer steps. Solution: Standardize your workflow meticulously. Perform all critical steps in a glove box under an inert atmosphere if possible. If not, work quickly and deliberately, purging vials with inert gas before and after every transfer.[21]
Contaminated Labware Glassware or plasticware can be a source of transition metal contamination, which catalyzes oxidation. Standard plastic pipette tips should not be used with organic solvents as they can leach impurities.[11][12] Solution: Use scrupulously clean, acid-washed glassware to remove trace metals. When transferring lipids in organic solvents, always use glass or stainless steel pipettes or syringes.[11][12]
Light Exposure During Processing Samples left on the benchtop under ambient lab lighting can undergo photo-oxidation. Solution: Use amber glass vials or wrap vials in aluminum foil. Minimize light exposure during all experimental steps.

Section 3: Core Prevention Strategies & Protocols

Success with DHA-PC relies on a proactive, multi-layered defense strategy. The following diagrams and protocols outline the best practices for preserving sample integrity.

The Oxidation Cascade and Points of Intervention

Oxidation is a chain reaction. Understanding this process reveals the key points where we can intervene with protective measures.

cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Initiators Pro-Oxidants (Light, Heat, Metals) LH DHA-PC (LH) Initiators->LH H• abstraction O2 Oxygen (O2) L_rad Lipid Radical (L•) LH->L_rad LOO_rad Peroxyl Radical (LOO•) L_rad->LOO_rad Chain Reaction Continues O2->LOO_rad Rapid reaction Antioxidant Antioxidant (AH) LH2 Another DHA-PC (L'H) LOO_rad->LH2 H• abstraction LOOH Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) LOO_rad->LOOH LOO_rad->Antioxidant H• donation L_rad2 New Lipid Radical (L'•) LH2->L_rad2 NonRadical Non-Radical Products Antioxidant->NonRadical

Caption: The autoxidation free-radical chain reaction consists of three main stages.

Workflow for Preventing Oxidation

A systematic approach from receipt of the material to final analysis is critical.

G start Receive DHA-PC storage Store Immediately -80°C, Inert Gas, Dark start->storage aliquot Aliquot for Single Use (Under Inert Gas) storage->aliquot prep Prepare for Experiment aliquot->prep solvents Use Purged, High-Purity Solvents prep->solvents antioxidants Add Appropriate Antioxidants prep->antioxidants experiment Conduct Experiment solvents->experiment antioxidants->experiment minimize Minimize Air & Light Exposure experiment->minimize analysis Analyze Promptly minimize->analysis end Reliable Data analysis->end

Caption: A systematic workflow minimizes oxidation at every experimental stage.

Data Summary Tables

Table 1: Recommended Storage and Handling Conditions for DHA-PC

ParameterRecommendationRationale
Form Dissolve in a suitable organic solvent (e.g., ethanol, chloroform) immediately upon receipt.[11][12]Unsaturated lipids are unstable and hygroscopic as dry powders.[11][12] Storing in solution minimizes surface area exposure to trace oxygen.
Temperature -20°C (short-term) or -80°C (long-term). [4][11]Low temperatures drastically slow the rate of chemical degradation.[4]
Atmosphere Overlay the solution with a blanket of dry argon or nitrogen gas. [11][17][21]Inert gas displaces molecular oxygen, a key reactant in the oxidation cascade.[22]
Container Amber glass vial with a Teflon-lined screw cap. [11][12][18]Amber glass blocks UV light. Glass is inert and Teflon provides a superior seal without leaching contaminants like plastic can in organic solvents.[11][12][17]
Aqueous Suspensions Avoid long-term storage as aqueous liposomes or suspensions.[11]Water promotes hydrolysis of the ester bonds, leading to sample degradation.[23] Prepare aqueous formulations fresh for experiments.

Table 2: Common Antioxidants for Lipid Protection

AntioxidantTypeSolubilityTypical Starting ConcentrationMechanism of Action
α-Tocopherol (Vitamin E) Chain-BreakingLipid-Soluble0.01 - 0.1% (w/w)Donates a hydrogen atom to peroxyl radicals, terminating the propagation cycle.[1][24]
Butylated Hydroxytoluene (BHT) Chain-BreakingLipid-Soluble0.01 - 0.02% (w/w)A synthetic phenolic antioxidant that functions similarly to tocopherol.
Ascorbic Acid (Vitamin C) Chain-Breaking / SynergistWater-SolubleVariesScavenges aqueous-phase radicals and can regenerate the antioxidant capacity of Vitamin E.[1][25]
Ascorbyl Palmitate Chain-BreakingLipid-Soluble0.01 - 0.05% (w/w)An ester of ascorbic acid that is soluble in lipids, acting at the oil-water interface.[19]
EDTA (Ethylenediaminetetraacetic acid) Metal ChelatorWater-Soluble10 - 100 µMBinds (chelates) transition metal ions like Fe²⁺ and Cu²⁺, preventing them from catalyzing radical formation.[26][27][28]
Citric Acid Metal ChelatorWater-SolubleVariesA natural organic acid that chelates metal ions, particularly effective at pH > 3.[28]
Experimental Protocols
Protocol 1: Aliquoting and Storing DHA-PC Stock Solution

This protocol ensures your primary stock remains pristine.

Materials:

  • DHA-PC (as powder or in manufacturer's solution)

  • High-purity, anhydrous ethanol or chloroform

  • Amber glass vials with Teflon-lined caps (e.g., 2 mL)

  • Gas-tight glass syringe

  • Source of dry argon or nitrogen gas with tubing

  • -80°C freezer

Procedure:

  • If starting with a powder, allow the sealed manufacturer's vial to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

  • Calculate the volume of solvent needed to achieve a desired stock concentration (e.g., 10 or 25 mg/mL).

  • Sparge the solvent by bubbling argon or nitrogen through it for 15-30 minutes.

  • In a clean, dry environment, quickly weigh the DHA-PC powder (if applicable) and add it to a suitable glass container, or start with the manufacturer's vial.

  • Using a glass syringe or pipette, add the purged solvent to the lipid to dissolve it completely.

  • Take a clean, amber glass aliquot vial. Direct a gentle stream of argon or nitrogen into the vial for ~15-20 seconds to displace the air.

  • Transfer the desired volume of the stock solution into the inerted aliquot vial.

  • Gently flush the headspace of the vial with inert gas for another 5-10 seconds.

  • Immediately and tightly seal the vial with the Teflon-lined cap.

  • Label the vial clearly with the contents, concentration, and date.

  • Place the aliquot in a -80°C freezer for long-term storage.

Protocol 2: TBARS Assay for Estimating Lipid Peroxidation

This is a common method for measuring secondary oxidation products. Note its potential for interference and consider it a semi-quantitative indicator.[4]

Reagents:

  • Thiobarbituric Acid (TBA) stock: 0.67% (w/v) in deionized water.

  • Trichloroacetic Acid (TCA) stock: 15% (w/v) in deionized water.

  • TBA/TCA Reagent: Mix equal volumes of the TBA and TCA stocks. Prepare fresh.

  • Malondialdehyde (MDA) or 1,1,3,3-Tetramethoxypropane (TMP) for standard curve.

Procedure:

  • Add 100 µL of your sample (e.g., liposome suspension, cell lysate) to a microcentrifuge tube.

  • Add 200 µL of the fresh TBA/TCA reagent.

  • Vortex the tube for 5 seconds.

  • Incubate the sample at 95°C for 30 minutes. This allows the MDA in the sample to react with TBA, forming a pink adduct.[4]

  • After incubation, cool the tubes on ice for 5 minutes to stop the reaction.

  • Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

  • Prepare a standard curve using known concentrations of MDA or its precursor, TMP.

  • Calculate the MDA concentration in your samples by comparing their absorbance to the standard curve.

References

Technical Support Center: Stability of 1-Docosahexaenoyl-sn-glycero-3-phosphocholine (DHA-PC) in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-Docosahexaenoyl-sn-glycero-3-phosphocholine (DHA-PC), a lysophospholipid of critical importance in neuroscience, cell signaling, and drug delivery research. The docosahexaenoic acid (DHA) moiety, a 22:6n-3 polyunsaturated fatty acid (PUFA), endows this molecule with unique biological functions but also presents significant stability challenges. Due to its six double bonds, the acyl chain is highly susceptible to oxidation. Furthermore, the ester linkage at the sn-1 position is prone to hydrolysis. This guide provides our research community with in-depth, field-proven insights to mitigate degradation, troubleshoot common issues, and ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of DHA-PC.

Q1: How should I store DHA-PC upon receipt?

A: The stability of DHA-PC is highly dependent on its physical form.

  • As a Powder: Unsaturated lipids like DHA-PC are not stable as powders. They are extremely hygroscopic and can quickly absorb atmospheric moisture, which accelerates both hydrolysis and oxidation[1][2]. If you receive DHA-PC as a powder, it is imperative to dissolve it in a suitable organic solvent immediately and store it as a solution.

  • As a Solution: If purchased pre-dissolved in an organic solvent (e.g., chloroform or ethanol), the solution should be stored at -20°C or below[3][4]. For long-term storage (greater than one year), -80°C is recommended[5]. The vial should be glass with a Teflon-lined cap to prevent leaching of impurities from plastics[1][2][4]. Before opening, always allow the vial to equilibrate to room temperature to prevent condensation of atmospheric water onto the cold lipid solution.

Q2: What is the best solvent for preparing a DHA-PC stock solution?

A: The choice of solvent is critical. High-purity, peroxide-free solvents are mandatory.

  • Recommended: Chloroform and ethanol are common choices. Chloroform offers excellent solubility but must be handled with care due to its volatility and potential to contain impurities like phosgene if not stored properly. Ethanol is a good alternative, though solubility may be slightly lower.

  • For Cell Culture: DMSO can be used, with a reported solubility of up to 100 mg/mL[5]. However, sonication may be required. Always prepare the final dilution in your aqueous culture medium immediately before use. Long-term storage in aqueous buffers is not recommended as it promotes hydrolysis[1].

  • Avoid: Never use plastic pipette tips, tubes (like Eppendorf), or containers to handle or store organic solutions of lipids, as plasticizers can leach into the solution and interfere with experiments[1][2][4]. Use glass or stainless steel equipment.

Q3: My DHA-PC solution has turned yellow. Can I still use it?

A: A yellow tint is a common indicator of oxidation. The polyunsaturated DHA chain reacts with oxygen to form hydroperoxides, which can then break down into secondary oxidation products like aldehydes and ketones. These byproducts are often yellowish and can have biological activities that confound experimental results. It is strongly recommended to discard the solution and use a fresh, properly stored aliquot.

Q4: How can I minimize oxidation during my experiments?

A: Oxygen is the primary enemy of DHA-PC.

  • Inert Atmosphere: When preparing stock solutions, overlay the solution with an inert gas like argon or nitrogen before sealing the vial[2][4]. This displaces oxygen from the headspace.

  • Antioxidants: For applications where it will not interfere with the assay, the inclusion of an antioxidant like BHT (Butylated hydroxytoluene) or α-tocopherol (Vitamin E) in the stock solution can significantly prolong its shelf life[6]. A final concentration of 0.05-0.1% (w/v) is typically effective.

  • Light and Heat: Protect the lipid from light by using amber glass vials and minimize exposure to elevated temperatures[7].

Part 2: Troubleshooting Guide

This section is designed in a "Problem -> Cause -> Solution" format to address specific issues you may encounter.

Problem Potential Cause(s) Recommended Solution & Validation
Inconsistent results between experimental replicates. 1. Lipid Degradation: The DHA-PC has oxidized or hydrolyzed between experiments. This is the most common cause. 2. Inaccurate Concentration: The initial stock solution concentration was not accurately determined, or solvent has evaporated over time.Solution: 1. Use Fresh Aliquots: Always prepare single-use aliquots from a master stock solution stored under argon at -80°C. Avoid repeated freeze-thaw cycles of the main stock.2. Incorporate Antioxidants: Add 0.1% α-tocopherol to your organic stock solution if your experimental system permits.Validation:TLC Analysis: Run a small spot of your stock on a silica TLC plate (e.g., mobile phase of chloroform:methanol:water 65:25:4). Compare it to a fresh standard. The appearance of new spots, particularly near the solvent front (for less polar oxidation products) or at the origin (for more polar hydrolysis products like lyso-PC), indicates degradation.• LC-MS Analysis: For a definitive check, analyze the sample via LC-MS to look for masses corresponding to oxidized DHA-PC or free DHA.
Low biological activity or failed liposome formation. 1. Hydrolysis: The ester bond at the sn-1 position has been cleaved, resulting in free docosahexaenoic acid and glycerophosphocholine. 2. pH-Induced Degradation: Exposure to strongly acidic or basic conditions during the experiment has accelerated hydrolysis.Solution: 1. Maintain Neutral pH: Ensure all aqueous buffers used in your procedures are maintained between pH 6.5 and 7.5. 2. Minimize Time in Aqueous Solution: Prepare liposomes or other aqueous formulations immediately before use. Do not store DHA-PC in aqueous suspension for extended periods[1].Validation:pH Measurement: Always verify the pH of your buffers before adding the lipid.• Quantify Free Fatty Acids: Use a commercial free fatty acid quantification kit to test your aqueous preparation for the presence of released DHA.
Unexpected peaks in chromatography (HPLC, GC) or mass spectrometry (MS) data. 1. Oxidation Products: The DHA chain has oxidized, creating a heterogeneous mixture of hydroperoxides, aldehydes, and other species[8]. 2. Plasticizer Contamination: Leaching of contaminants from improper storage or handling materials (e.g., plastic pipette tips with organic solvents)[1][2].Solution: 1. Strict Anaerobic Handling: Prepare samples in a glove box or use solutions that have been thoroughly sparged with argon. 2. Use Glassware: Exclusively use glass syringes, glass pipettes, and Teflon-lined vials for all transfers of organic lipid solutions[2].Validation:MS Fragmentation Analysis: Oxidized species will have characteristic mass additions (+16, +32 Da for oxygen additions) and fragmentation patterns. Compare your data to published literature on DHA oxidation products[8].• Run a Solvent Blank: Analyze the solvent used for dilution to check for contaminant peaks originating from the solvent or handling process.
Visualizing the Problem: A Troubleshooting Workflow

This diagram outlines a logical flow for diagnosing issues with DHA-PC stability.

G cluster_0 Start: Experimental Anomaly cluster_1 Initial Checks cluster_2 Analytical Validation cluster_3 Diagnosis & Action start Inconsistent Results / Low Activity / Artifacts check_storage Review Storage & Handling? (-20°C/-80°C, Inert Gas, Glass Vials) start->check_storage First Step check_age Check Aliquot Age & Freeze-Thaw Cycles check_storage->check_age tlc Run TLC Analysis check_age->tlc Quick Check lcms Perform LC-MS Analysis check_age->lcms Definitive Check degraded Diagnosis: Lipid Degraded tlc->degraded New Spots Appear ok Diagnosis: Lipid OK tlc->ok Single Spot, Matches Std. lcms->degraded Oxidation/Hydrolysis Masses Detected lcms->ok Correct Mass, High Purity discard Action: Discard Aliquot, Use Fresh Stock degraded->discard proceed Action: Troubleshoot Other Experimental Variables ok->proceed

References

Technical Support Center: Troubleshooting Liposome Aggregation with 1-Docosahexaenoyl-sn-glycero-3-phosphocholine (DHA-PC)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formulation and handling of liposomes containing 1-Docosahexaenoyl-sn-glycero-3-phosphocholine (DHA-PC). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges posed by this highly unsaturated phospholipid. The inherent polyunsaturated nature of DHA, while crucial for many biological functions, renders it susceptible to chemical and physical instability, often manifesting as aggregation. This resource provides in-depth, question-and-answer-based troubleshooting to help you achieve stable and reproducible liposomal formulations.

Understanding the Core Challenge: The Nature of DHA-PC

This compound is a glycerophospholipid containing docosahexaenoic acid (DHA) at the sn-1 position.[1] DHA is a 22-carbon chain with six cis double bonds, making it a polyunsaturated fatty acid (PUFA).[1] This high degree of unsaturation is the primary source of both its beneficial bioactivity and its formulation challenges.

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aws [label=""]; awt [label=""]; awu [label=""]; awv [label=""]; aww [label=""]; awx [label=""]; awy [label=""]; awz [label=""]; axa [label=""]; axb [label=""]; axc [label=""]; axd [label=""]; axe [label=""]; axf [label=""]; axg [label=""]; axh [label=""]; axi [label=""]; axj [label=""]; axk [label=""]; axl [label=""]; axm [label=""]; axn [label=""]; axo [label=""]; axp [label=""]; axq [label=""]; axr [label=""]; axs [label=""]; axt [label=""]; axu [label=""]; axv [label=""]; axw [label=""]; axx [label=""]; axy [label=""]; axz [label=""]; aya [label=""]; ayb [label=""]; ayc [label=""]; ayd [label=""]; aye [label=""]; ayf [label=""]; ayg [label=""]; ayh [label=""]; ayi [label=""]; ayj [label=""]; ayk [label=""]; ayl [label=""]; aym [label=""]; ayn [label=""]; ayo [label=""]; ayp [label=""]; ayq [label=""]; ayr [label=""]; ays [label=""]; ayt [label=""]; ayu [label=""]; ayv [label=""]; ayw [label=""]; ayx [label=""]; ayy [label=""]; ayz [label=""]; aza [label=""]; azb [label=""]; azc [label=""]; azd [label=""]; aze [label=""]; azf [label=""]; azg [label=""]; azh [label=""]; azi [label=""]; azj [label=""]; azk [label=""]; azl [label=""]; azm [label=""]; azn [label=""]; azo [label=""]; azp [label=""]; azq [label=""]; azr [label=""]; azs [label=""]; azt [label=""]; azu [label=""]; azv [label=""]; azw [label=""]; azx [label=""]; azy [label=""]; azz [label=""]; b_a [label=""]; b_b [label=""]; b_c [label=""]; b_d [label=""]; b_e [label=""]; b_f [label=""]; b_g [label=""]; b_h [label=""]; b_i [label=""]; b_j [label=""]; b_k [label=""]; b_l [label=""]; b_m [label=""]; b_n [label=""]; b_o [label=""]; b_p [label=""]; b_q [label=""]; b_r [label=""]; b_s [label=""]; b_t [label=""]; b_u [label=""]; b_v [label=""]; b_w [label=""]; b_x [label=""]; b_y [label=""]; b_z [label=""]; b_aa [label=""]; b_ab [label=""]; b_ac [label=""]; b_ad [label=""]; b_ae [label=""]; b_af [label=""]; b_ag [label=""]; b_ah [label=""]; b_ai [label=""]; b_aj [label=""]; b_ak [label=""]; b_al [label=""]; b_am [label=""]; b_an [label=""]; b_ao [label=""]; b_ap [label=""]; b_aq [label=""]; b_ar [label=""]; b_as [label=""]; b_at [label=""]; b_au [label=""]; b_av [label=""]; b_aw [label=""]; b_ax [label=""]; b_ay [label=""]; b_az [label=""]; b_ba [label=""]; b_bb [label=""]; b_bc [label=""]; b_bd [label=""]; b_be [label=""]; b_bf [label=""]; b_bg [label=""]; b_bh [label=""]; b_bi [label=""]; b_bj [label=""]; b_bk [label=""]; b_bl [label=""]; b_bm [label=""]; b_bn [label=""]; b_bo [label=""]; b_bp [label=""]; b_bq [label=""]; b_br [label=""]; b_bs [label=""]; b_bt [label=""]; b_bu [label=""]; b_bv [label=""]; b_bw [label=""]; b_bx [label=""]; b_by [label=""]; b_bz [label=""]; b_ca [label=""]; b_cb [label=""]; b_cc [label=""]; b_cd [label=""]; b_ce [label=""]; b_cf [label=""]; b_cg [label=""]; b_ch [label=""]; b_ci [label=""]; b_cj [label=""]; b_ck [label=""]; b_cl [label=""]; b_cm [label=""]; b_cn [label=""]; b_co [label=""]; b_cp [label=""]; b_cq [label=""]; b_cr [label=""]; b_cs [label=""]; b_ct [label=""]; b_cu [label=""]; b_cv [label=""]; b_cw [label=""]; b_cx [label=""]; b_cy [label=""]; b_cz [label=""]; b_da [label=""]; b_db [label=""]; b_dc [label=""]; b_dd [label=""]; b_de [label=""]; b_df [label=""]; b_dg [label=""]; b_dh [label=""]; b_di [label=""]; b_dj [label=""]; b_dk [label=""]; b_dl [label=""]; b_dm [label=""]; b_dn [label=""]; b_do [label=""]; b_dp [label=""]; b_dq [label=""]; b_dr [label=""]; b_ds [label=""]; b_dt [label=""]; b_du [label=""]; b_dv [label=""]; b_dw [label=""]; b_dx [label=""]; b_dy [label=""]; b_dz [label=""]; b_ea [label=""]; b_eb [label=""]; b_ec [label=""]; b_ed [label=""]; b_ee [label=""]; b_ef [label=""]; b_eg [label=""]; b_eh [label=""]; b_ei [label=""]; b_ej [label=""]; b_ek [label=""]; b_el [label=""]; b_em [label=""]; b_en [label=""]; b_eo [label=""]; b_ep [label=""]; b_eq [label=""]; b_er [label=""]; b_es [label=""]; b_et [label=""]; b_eu [label=""]; b_ev [label=""]; b_ew [label=""]; b_ex [label=""]; b_ey [label=""]; b_ez [label=""]; b_fa [label=""]; b_fb [label=""]; b_fc [label=""]; b_fd [label=""]; b_fe [label=""]; b_ff [label=""]; b_fg [label=""]; b_fh [label=""]; b_fi [label=""]; b_fj [label=""]; b_fk [label=""]; b_fl [label=""]; b_fm [label=""]; b_fn [label=""]; b_fo [label=""]; b_fp [label=""]; b_fq [label=""]; b_fr [label=""]; b_fs [label=""]; b_ft [label=""]; b_fu [label=""]; b_fv [label=""]; b_fw [label=""]; b_fx [label=""]; b_fy [label=""]; b_fz [label=""]; b_ga [label=""]; b_gb [label=""]; b_gc [label=""]; b_gd [label=""]; b_ge [label=""]; b_gf [label=""]; b_gg [label=""]; b_gh [label=""]; b_gi [label=""]; b_gj [label=""]; b_gk [label=""]; b_gl [label=""]; b_gm [label=""]; b_gn [label=""]; b_go [label=""]; b_gp [label=""]; b_gq [label=""]; b_gr [label=""]; b_gs [label=""]; b_gt [label=""]; b_gu [label=""]; b_gv [label=""]; b_gw [label=""]; b_gx [label=""]; b_gy [label=""]; b_gz [label=""]; b_ha [label=""]; b_hb [label=""]; b_hc [label=""]; b_hd [label=""]; b_he [label=""]; b_hf [label=""]; b_hg [label=""]; b_hh [label=""]; b_hi [label=""]; b_hj [label=""]; b_hk [label=""]; b_hl [label=""]; b_hm [label=""]; b_hn [label=""]; b_ho [label=""]; b_hp [label=""]; b_hq [label=""]; b_hr [label=""]; b_hs [label=""]; b_ht [label=""]; b_hu [label=""]; b_hv [label=""]; b_hw [label=""]; b_hx [label=""]; b_hy [label=""]; b_hz [label=""]; b_ia [label=""]; b_ib [label=""]; b_ic [label=""]; b_id [label=""]; b_ie [label=""]; b_if [label=""]; b_ig [label=""]; b_ih [label=""]; b_ii [label=""]; b_ij [label=""]; b_ik [label=""]; b_il [label=""]; b_im [label=""]; b_in [label=""]; b_io [label=""]; b_ip [label=""]; b_iq [label=""]; b_ir [label=""]; b_is [label=""]; b_it [label=""]; b_iu [label=""]; b_iv [label=""]; b_iw [label=""]; b_ix [label=""]; b_iy [label=""]; b_iz [label=""]; b_ja [label=""]; b_jb [label=""]; b_jc [label=""]; b_jd [label=""]; b_je [label=""]; b_jf [label=""]; b_jg [label=""]; b_jh [label=""]; b_ji [label=""]; b_jj [label=""]; b_jk [label=""]; b_jl [label=""]; b_jm [label=""]; b_jn [label=""]; b_jo [label=""]; b_jp [label=""]; b_jq [label=""]; b_jr [label=""]; b_js [label=""]; b_jt [label=""]; b_ju [label=""]; b_jv [label=""]; b_jw [label=""]; b_jx [label=""]; b_jy [label=""]; b_jz [label=""]; b_ka [label=""]; b_kb [label=""]; b_kc [label=""]; b_kd [label=""]; b_ke [label=""]; b_kf [label=""]; b_kg [label=""]; b_kh [label=""]; b_ki [label=""]; b_kj [label=""]; b_kk [label=""]; b_kl [label=""]; b_km [label=""]; b_kn [label=""]; b_ko [label=""]; b_kp [label=""]; b_kq [label=""]; b_kr [label=""]; b_ks [label=""]; b_kt [label=""]; b_ku [label=""]; b_kv [label=""]; b_kw [label=""]; b_kx [label=""]; b_ky [label=""]; b_kz [label=""]; b_la [label=""]; b_lb [label=""]; b_lc [label=""]; b_ld [label=""]; b_le [label=""]; b_lf [label=""]; b_lg [label=""]; b_lh [label=""]; b_li [label=""]; b_lj [label=""]; b_lk [label=""]; b_ll [label=""]; b_lm [label=""]; b_ln [label=""]; b_lo [label=""]; b_lp [label=""]; b_lq [label=""]; b_lr [label=""]; b_ls [label=""]; b_lt [label=""]; b_lu [label=""]; b_lv [label=""]; b_lw [label=""]; b_lx [label=""]; b_ly [label=""]; b_lz [label=""]; b_ma [label=""]; b_mb [label=""]; b_mc [label=""]; b_md [label=""]; b_me [label=""]; b_mf [label=""]; b_mg [label=""]; b_mh [label=""]; b_mi [label=""]; b_mj [label=""]; b_mk [label=""]; b_ml [label=""]; b_mm [label=""]; b_mn [label=""]; b_mo [label=""]; b_mp [label=""]; b_mq [label=""]; b_mr [label=""]; b_ms [label=""]; b_mt [label=""]; b_mu [label=""]; b_mv [label=""]; b_mw [label=""]; b_mx [label=""]; b_my [label=""]; b_mz [label=""]; b_na [label=""]; b_nb [label=""]; b_nc [label=""]; b_nd [label=""]; b_ne [label=""]; b_nf [label=""]; b_ng [label=""]; b_nh [label=""]; b_ni [label=""]; b_nj [label=""]; b_nk [label=""]; b_nl [label=""]; b_nm [label=""]; b_nn [label=""]; b_no [label=""]; b_np [label=""]; b_nq [label=""]; b_nr [label=""]; b_ns [label=""]; b_nt [label=""]; b_nu [label=""]; b_nv [label=""]; b_nw [label=""]; b_nx [label=""]; b_ny [label=""]; b_nz [label=""]; b_oa [label=""]; b_ob [label=""]; b_oc [label=""]; b_od [label=""]; b_oe [label=""]; b_of [label=""]; b_og [label=""]; b_oh [label=""]; b_oi [label=""]; b_oj [label=""]; b_ok [label=""]; b_ol [label=""]; b_om [label=""]; b_on [label=""]; b_oo [label=""]; b_op [label=""]; b_oq [label=""]; b_or [label=""]; b_os [label=""]; b_ot [label=""]; b_ou [label=""]; b_ov [label=""]; b_ow [label=""]; b_ox [label=""]; b_oy [label=""]; b_oz [label=""]; b_pa [label=""]; b_pb [label=""]; b_pc [label=""]; b_pd [label=""]; b_pe [label=""]; b_pf [label=""]; b_pg [label=""]; b_ph [label=""]; b_pi [label=""]; b_pj [label=""]; b_pk [label=""]; b_pl [label=""]; b_pm [label=""]; b_pn [label=""]; b_po [label=""]; b_pp [label=""]; b_pq [label=""]; b_pr [label=""]; b_ps [label=""]; b_pt [label=""]; b_pu [label=""]; b_pv [label=""]; b_pw [label=""]; b_px [label=""]; b_py [label=""]; b_pz [label=""]; b_qa [label=""]; b_qb [label=""]; b_qc [label=""]; b_qd [label=""]; b_qe [label=""]; b_qf [label=""]; b_qg [label=""]; b_qh [label=""]; b_qi [label=""]; b_qj [label=""]; b_qk [label=""]; b_ql [label=""]; b_qm [label=""]; b_qn [label=""]; b_qo [label=""]; b_qp [label=""]; b_qq [label=""]; b_qr [label=""]; b_qs [label=""]; b_qt [label=""]; b_qu [label=""]; b_qv [label=""]; b_qw [label=""]; b_qx [label=""]; b_qy [label=""]; b_qz [label=""]; b_ra [label=""]; b_rb [label=""]; b_rc [label=""]; b_rd [label=""]; b_re [label=""]; b_rf [label=""]; b_rg [label=""]; b_rh [label=""]; b_ri [label=""]; b_rj [label=""]; b_rk [label=""]; b_rl [label=""]; b_rm [label=""]; b_rn [label=""]; b_ro [label=""]; b_rp [label=""]; b_rq [label=""]; b_rr [label=""]; b_rs [label=""]; b_rt [label=""]; b_ru [label=""]; b_rv [label=""]; b_rw [label=""]; b_rx [label=""]; b_ry [label=""]; b_rz [label=""]; b_sa [label=""]; b_sb [label=""]; b_sc [label=""]; b_sd [label=""]; b_se [label=""]; b_sf [label=""]; b_sg [label=""]; b_sh [label=""]; b_si [label=""]; b_sj [label=""]; b_sk [label=""]; b_sl [label=""]; b_sm [label=""]; b_sn [label=""]; b_so [label=""]; b_sp [label=""]; b_sq [label=""]; b_sr [label=""]; b_ss [label=""]; b_st [label=""]; b_su [label=""]; b_sv [label=""]; b_sw [label=""]; b_sx [label=""]; b_sy [label=""]; b_sz [label=""]; b_ta [label=""]; b_tb [label=""]; b_tc [label=""]; b_td [label=""]; b_te [label=""]; b_tf [label=""]; b_tg [label=""]; b_th [label=""]; b_ti [label=""]; b_tj [label=""]; b_tk [label=""]; b_tl [label=""]; b_tm [label=""]; b_tn [label=""]; b_to [label=""]; b_tp [label=""]; b_tq [label=""]; b_tr [label=""]; b_ts [label=""]; b_tt [label=""]; b_tu [label=""]; b_tv [label=""]; b_tw [label=""]; b_tx [label=""]; b_ty [label=""]; b_tz [label=""]; b_ua [label=""]; b_ub [label=""]; b_uc [label=""]; b_ud [label=""]; b_ue [label=""]; b_uf [label=""]; b_ug [label=""]; b_uh [label=""]; b_ui [label=""]; b_uj [label=""]; b_uk [label=""]; b_ul [label=""]; b_um [label=""]; b_un [label=""]; b_uo [label=""]; b_up [label=""]; b_uq [label=""]; b_ur [label=""]; b_us [label=""]; b_ut [label=""]; b_uu [label=""]; b_uv [label=""]; b_uw [label=""]; b_ux [label=""]; b_uy [label=""]; b_uz [label=""]; b_va [label=""]; b_vb [label=""]; b_vc [label=""]; b_vd [label=""]; b_ve [label=""]; b_vf [label=""]; b_vg [label=""]; b_vh [label=""]; b_vi [label=""]; b_vj [label=""]; b_vk [label=""]; b_vl [label=""]; b_vm [label=""]; b_vn [label=""]; b_vo [label=""]; b_vp [label=""]; b_vq [label=""]; b_vr [label=""]; b_vs [label=""]; b_vt [label=""]; b_vu [label=""]; b_vv [label=""]; b_vw [label=""]; b_vx [label=""]; b_vy [label=""]; b_vz [label=""]; b_wa [label=""]; b_wb [label=""]; b_wc [label=""]; b_wd [label=""]; b_we [label=""]; b_wf [label=""]; b_wg [label=""]; b_wh [label=""]; b_wi [label=""]; b_wj [label=""]; b_wk [label=""]; b_wl [label=""]; b_wm [label=""]; b_wn [label=""]; b_wo [label=""]; b_wp [label=""]; b_wq [label=""]; b_wr [label=""]; b_ws [label=""]; b_wt [label=""]; b_wu [label=""]; b_wv [label=""]; b_ww [label=""]; b_wx [label=""]; b_wy [label=""]; b_wz [label=""]; b_xa [label=""]; b_xb [label=""]; b_xc [label=""]; b_xd [label=""]; b_xe [label=""]; b_xf [label=""]; b_xg [label=""]; b_xh [label=""]; b_xi [label=""]; b_xj [label=""]; b_xk [label=""]; b_xl [label=""]; b_xm [label=""]; b_xn [label=""]; b_xo [label=""]; b_xp [label=""]; b_xq [label=""]; b_xr [label=""]; b_xs [label=""]; b_xt [label=""]; b_xu [label=""]; b_xv [label=""]; b_xw [label=""]; b_xx [label=""]; b_xy [label=""]; b_xz [label=""]; b_ya [label=""]; b_yb [label=""]; b_yc [label=""]; b_yd [label=""]; b_ye [label=""]; b_yf [label=""]; b_yg [label=""]; b_yh [label=""]; b_yi [label=""]; b_yj [label=""]; b_yk [label=""]; b_yl [label=""]; b_ym [label=""]; b_yn [label=""]; b_yo [label=""]; b_yp [label=""]; b_yq [label=""]; b_yr [label=""]; b_ys [label=""]; b_yt [label=""]; b_yu [label=""]; b_yv [label=""]; b_yw [label=""]; b_yx [label=""]; b_yy [label=""]; b_yz [label=""]; b_za [label=""]; b_zb [label=""]; b_zc [label=""]; b_zd [label=""]; b_ze [label=""]; b_zf [label=""]; b_zg [label=""]; b_zh [label=""]; b_zi [label=""]; b_zj [label=""]; b_zk [label=""]; b_zl [label=""]; b_zm [label=""]; b_zn [label=""]; b_zo [label=""]; b_zp [label=""]; b_zq [label=""]; b_zr [label=""]; b_zs [label=""]; b_zt [label=""]; b_zu [label=""]; b_zv [label=""]; b_zw [label=""]; b_zx [label=""]; b_zy [label=""]; b_zz [label=""]; }

References

Technical Support Center: 1-Docosahexaenoyl-sn-glycero-3-phosphocholine (DHA-PC)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support resource for 1-Docosahexaenoyl-sn-glycero-3-phosphocholine (DHA-PC). As a lysophospholipid containing the vital omega-3 fatty acid, docosahexaenoic acid (DHA), its chemical integrity is paramount for the validity and reproducibility of your research. The six double bonds in the DHA acyl chain make this molecule highly susceptible to oxidative degradation. This guide provides in-depth, field-proven advice to ensure the long-term stability and optimal performance of your DHA-PC in your experimental workflows.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Stability

This section addresses the most common questions regarding the storage and handling of DHA-PC. Understanding these core principles is the first line of defense against compound degradation.

Q1: What is the primary cause of DHA-PC degradation?

A1: The primary cause of degradation is oxidation . The docosahexaenoyl (DHA) acyl chain contains six carbon-carbon double bonds, which are highly susceptible to attack by atmospheric oxygen and reactive oxygen species (ROS).[1][2] This process, known as lipid peroxidation, is a free-radical chain reaction that can break down the acyl chain, generating a cascade of secondary products like aldehydes and ketones.[3][4] A secondary, though less immediate, concern is hydrolysis of the ester bond, which can be accelerated by the presence of moisture and enzymatic activity.

Q2: What is the correct storage temperature for DHA-PC?

A2: The optimal storage temperature depends on the physical form of the compound. The cardinal rule is to minimize molecular motion and chemical reactivity by storing at low temperatures.

  • As a solid/powder: While some suppliers suggest -20°C is adequate for saturated lipids, for a highly unsaturated lipid like DHA-PC, this form is not recommended for long-term storage.[5][6] It is extremely hygroscopic and will quickly absorb moisture upon opening, which can lead to both hydrolysis and oxidation.[5][6] If you must store it as a powder, it should be at -20°C or lower in a desiccated, oxygen-free environment for the shortest time possible before being dissolved in a suitable solvent.[5][6]

  • In an organic solvent: This is the recommended method for storage. For maximum stability, DHA-PC solutions should be stored at -80°C .[7][8] Storing at -20°C is acceptable for shorter periods, but -80°C significantly slows down oxidative processes.[8][9]

Q3: Which solvent should I use for preparing a stock solution?

A3: The choice of solvent is critical. It must be of high purity (anhydrous and peroxide-free) and capable of fully solubilizing the lipid.

  • Recommended Solvents: Chloroform and Dimethyl Sulfoxide (DMSO) are commonly used.[7][8] For example, solubility in chloroform can be up to 10 mg/mL and in DMSO up to 100 mg/mL.[7][8]

  • Solvent Quality: Always use fresh, high-purity, anhydrous solvents. Older solvents, especially ethers and chloroform, can accumulate peroxides, which will aggressively degrade your lipid.

  • Causality: Using a high-quality, dry solvent prevents the introduction of water, which can cause hydrolysis, and eliminates pre-existing radicals that could initiate oxidation.

Q4: How important is an inert atmosphere for storage?

A4: It is absolutely critical . Oxygen is the primary reactant in the degradation of DHA-PC. Storing the compound under an inert gas like argon or nitrogen displaces oxygen from the vial's headspace, drastically reducing the potential for oxidation.[5][6][10] This is arguably as important as the storage temperature.

Q5: I need to use my DHA-PC stock solution multiple times. What is the best practice?

A5: Aliquoting is mandatory. Avoid repeated freeze-thaw cycles of your primary stock solution. Each cycle introduces a risk of temperature fluctuations, condensation (moisture), and re-exposure to atmospheric oxygen when the vial is opened. Prepare single-use aliquots in appropriate vials, purge the headspace with inert gas, and store them at -80°C. This ensures your main stock remains pristine.[11]

Q6: What kind of storage container should I use?

A6: Material choice is non-negotiable for lipids in organic solvents.

  • Use: Borosilicate glass vials with Teflon-lined caps.[5][6]

  • Avoid: All polymer or plastic containers (e.g., Eppendorf tubes, polystyrene vials).[5][6] Organic solvents can leach plasticizers and other impurities from these materials, contaminating your sample.[10] Furthermore, plastics can be permeable to oxygen.

Table 1: Summary of Recommended Storage Conditions for DHA-PC
ParameterRecommendationRationale & Key Considerations
Physical Form In Organic SolventPowder form is highly hygroscopic and prone to rapid degradation.[5][6]
Temperature -80°C Minimizes molecular motion and slows reaction kinetics.[7][8] -20°C is acceptable for short-term use.[9]
Solvent High-purity, anhydrous Chloroform or DMSOEnsures complete solubilization and minimizes contaminants (water, peroxides).[7][8]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen to prevent the primary degradation pathway: oxidation.[5][6]
Container Glass vial with Teflon-lined capPrevents leaching of contaminants from plastic and ensures an airtight seal.[10]
Handling Prepare single-use aliquotsAvoids repeated freeze-thaw cycles and contamination of the primary stock.[11]
Light Exposure Store in the dark (amber vials)UV light can catalyze the formation of free radicals, initiating oxidation.[11]
Expected Stability ≥ 1 year (in solvent at -80°C)Varies by supplier and handling, but proper storage ensures long-term integrity.[7][8]

Section 2: Troubleshooting Guide - Diagnosing and Solving Common Issues

Problem 1: My experimental results are inconsistent, and I suspect my DHA-PC has degraded.

  • Possible Cause 1: Oxidative Degradation.

    • Diagnosis: Have you been storing the vial under an inert atmosphere? Was the solvent fresh and peroxide-free? Has the stock been subjected to multiple freeze-thaw cycles?

    • Solution: Discard the suspect stock. Prepare a fresh stock solution from a new, unopened vial following the rigorous protocol outlined below. Perform a purity check using an appropriate analytical method (see Section 3) before use.

  • Possible Cause 2: Improper Aliquoting.

    • Diagnosis: Are you using the main stock vial for every experiment?

    • Solution: Implement a strict aliquoting procedure immediately. When you first receive and dissolve the lipid, create numerous single-use aliquots sufficient for one experiment each.

  • Possible Cause 3: Contamination.

    • Diagnosis: Are you using glass pipettes or syringes for transfers? Are your storage vials appropriate?

    • Solution: Never use plastic pipette tips to transfer lipids in organic solvents.[6] Ensure all materials that come into contact with the solution are glass, stainless steel, or Teflon.[5]

Problem 2: I see a precipitate in my frozen DHA-PC solution.

  • Possible Cause: Solvent Choice and Concentration.

    • Diagnosis: Some solvents have higher freezing points or may not keep the lipid fully solubilized at -80°C, especially at high concentrations.

    • Solution: Before use, allow the vial to warm to room temperature and gently vortex to ensure the lipid has fully redissolved. If the problem persists, consider preparing a slightly more dilute stock solution. Sonication may be recommended for redissolving in some solvents like DMSO.[7]

Problem 3: The powder in a new vial of DHA-PC appears gummy or discolored.

  • Possible Cause: Exposure to Moisture and Air.

    • Diagnosis: This is a clear sign of degradation that may have occurred during shipping or upon initial opening in a humid environment. The hygroscopic nature of unsaturated lipids causes them to absorb atmospheric water, leading to a gummy appearance and initiating hydrolysis/oxidation.[5][6]

    • Solution: Do not use the product. Contact the supplier immediately for a replacement. To prevent this, always allow powdered lipid vials to equilibrate to room temperature for at least 30-60 minutes before opening them. This prevents condensation of atmospheric moisture onto the cold powder.

Diagram 1: Key Degradation Pathways for DHA-PC

DHAPC Intact DHA-PC (sn-1: DHA, sn-2: OH) Hydroperoxides Lipid Hydroperoxides (Primary Products) DHAPC->Hydroperoxides Degradation Initiators (O₂, Light, H₂O) LysoPC Glycerophosphocholine DHAPC->LysoPC Degradation Initiators (O₂, Light, H₂O) Aldehydes Aldehydes & Ketones (Secondary Products) Hydroperoxides->Aldehydes DHA_FA Free DHA LysoPC->DHA_FA Ester Bond Cleavage

Caption: Primary degradation routes for DHA-PC, initiated by oxidation or hydrolysis.

Section 3: Experimental Protocols - A Self-Validating System

Trust in your materials is built on verification. Use these protocols for handling and quality assessment.

Protocol 1: Preparation of a Validated DHA-PC Stock Solution

This protocol ensures your stock is prepared with minimal risk of initial degradation.

  • Preparation: Gather your materials in a clean, dry environment. You will need: a new, unopened vial of DHA-PC powder, a high-purity anhydrous solvent (e.g., chloroform), gas-tight glass syringes, an inert gas source (argon or nitrogen) with a regulator, and sterile, amber glass vials with Teflon-lined caps for aliquots.

  • Equilibration: Allow the sealed vial of powdered DHA-PC to sit at room temperature for at least 30-60 minutes. This is a critical step to prevent moisture condensation.

  • Inerting: Gently flush the vial with your inert gas for 1-2 minutes to displace all air.

  • Solvent Addition: Using a clean, dry glass syringe, add the calculated volume of solvent to the vial to achieve your desired concentration.

  • Dissolution: Seal the vial tightly and gently vortex or swirl until the lipid is fully dissolved. Avoid vigorous shaking, which can introduce dissolved oxygen.

  • Aliquoting: Immediately, using a separate glass syringe, dispense the stock solution into your pre-prepared, inert-gas-flushed aliquot vials.

  • Final Purge & Storage: Before sealing each aliquot, briefly flush the headspace with inert gas one last time. Seal tightly and label clearly with the compound name, concentration, solvent, and date.

  • Storage: Place all aliquots in a labeled box and store them in a -80°C freezer.

Diagram 2: Workflow for Handling Unsaturated Lipids

start Receive Powdered Lipid equilibrate Equilibrate Vial to Room Temp (Crucial!) start->equilibrate open_q Open Vial in Dry Environment equilibrate->open_q add_solvent Add Anhydrous Solvent under Inert Gas open_q->add_solvent dissolve Gently Dissolve add_solvent->dissolve aliquot Aliquot into Glass Vials (Teflon Caps) dissolve->aliquot purge Purge Headspace with Inert Gas aliquot->purge store Store Aliquots at -80°C purge->store

Caption: Recommended workflow for preparing stable unsaturated lipid stock solutions.

Protocol 2: Quality Assessment of DHA-PC

Periodically checking the purity of a working stock or validating a new batch is good laboratory practice.

  • Method 1: Thin-Layer Chromatography (TLC) - A Quick Screen

    • Plate: Use a silica gel TLC plate.

    • Mobile Phase: A common solvent system for phospholipids is Chloroform:Methanol:Water (e.g., 65:25:4, v/v/v). This may require optimization.

    • Spotting: Spot a small amount of your DHA-PC solution alongside a fresh, reliable standard if available.

    • Development: Develop the plate in a saturated chamber.

    • Visualization: Visualize the spots using a primuline spray and UV light or by charring with a sulfuric acid/manganese salt solution.

    • Interpretation: A pure sample should yield a single, well-defined spot. The presence of streaks or multiple spots below the main compound spot is indicative of degradation products (e.g., free fatty acids, lysophospholipids).

  • Method 2: Peroxide Value (PV) Titration - Quantifying Primary Oxidation

    • This classic method measures the concentration of hydroperoxides, the primary products of lipid oxidation.[3][4] Several commercial kits and standard protocols (e.g., AOCS methods) are available for performing iodometric titration to determine the peroxide value. An increasing PV over time is a direct measure of ongoing oxidation.

  • Method 3: HPLC-MS or GC-MS - The Gold Standard

    • HPLC-MS: Liquid chromatography coupled with mass spectrometry is the definitive method. It can separate the parent lipid from its various oxidized and hydrolyzed byproducts. By monitoring the parent mass ion (m/z for [M+H]⁺) and looking for the appearance of masses corresponding to known degradation products (e.g., chain-shortened aldehydes, hydroxylated species), you can precisely quantify the stability of your sample.[1]

    • GC-MS: Gas chromatography can be used to analyze the fatty acid composition after hydrolysis and derivatization. A decrease in the relative percentage of DHA would indicate its degradation.

References

Technical Support Center: Acylation of sn-Glycero-3-Phosphocholine (GPC)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the acylation of sn-glycero-3-phosphocholine (GPC). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of phosphatidylcholines. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the acylation of GPC. Each issue is presented in a question-and-answer format to provide direct and actionable advice.

Issue 1: Low or No Product Yield

Question: I am attempting to acylate sn-glycero-3-phosphocholine, but I am observing very low to no yield of my desired diacyl-GPC. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield is a frequent challenge in the acylation of GPC, often stemming from several critical factors. The hydrophilic nature of GPC and the lipophilic nature of the acylating agents create a biphasic reaction environment that can be difficult to manage. Additionally, the reagents are often sensitive to reaction conditions.

Here is a systematic approach to troubleshooting low yields:

1. Reagent Quality and Handling:

  • Anhydrous Conditions: The Lewis acid catalysts commonly used, such as AlCl₃, are extremely sensitive to moisture.[1] The presence of water in your solvents, glassware, or reagents will deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and freshly opened or purified reagents.

  • Purity of GPC: The purity of your starting sn-glycero-3-phosphocholine is crucial. Impurities can interfere with the reaction.

    • Solution: Use GPC from a reputable supplier and consider further purification if necessary.

  • Acylating Agent Integrity: Acyl chlorides and anhydrides can hydrolyze over time if not stored properly.

    • Solution: Use fresh or recently purified acylating agents. For example, trifluoroacetic anhydride (TFAA) is a highly reactive and volatile anhydride that should be handled with care.[2]

2. Reaction Conditions:

  • Catalyst Stoichiometry: In many Friedel-Crafts acylation reactions, a stoichiometric amount of the Lewis acid catalyst is required, not a catalytic amount. This is because the product can form a stable complex with the catalyst, taking it out of the reaction cycle.[1] While not a Friedel-Crafts reaction, a similar principle of catalyst complexation can apply. For methods using 4-pyrrolidinopyridine, ensure the correct molar equivalents are used.[3]

    • Solution: Review your protocol and consider increasing the catalyst loading. A common procedure utilizes 4-pyrrolidinopyridine as a catalyst with fatty acid anhydride.[3]

  • Reaction Temperature: The optimal temperature can vary. Some reactions proceed at room temperature, while others may need gentle heating to overcome the activation energy.[1] However, excessive heat can lead to side reactions and degradation. A procedure for the synthesis of phosphatidylcholines suggests a temperature of 40-42°C.[3]

    • Solution: Experiment with a temperature gradient to find the optimal condition for your specific acyl chain length and solvent system.

  • Reaction Time: Insufficient reaction time will result in incomplete conversion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.

3. Solubility and Mixing:

  • Solvent System: The choice of solvent is critical for bringing the hydrophilic GPC and lipophilic acylating agent into contact. A mixture of solvents is often employed. For instance, a 1:1 mixture of benzene-dimethylsulfoxide (DMSO) has been used effectively.[3]

    • Solution: If you are observing a biphasic solution with poor mixing, consider alternative solvent systems. Vigorous stirring is essential to maximize the interfacial area for the reaction to occur.[4]

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting start Low or No Yield reagent_check Check Reagent Quality - Anhydrous conditions? - Reagent purity? start->reagent_check reagent_check->start Reagents Poor condition_check Review Reaction Conditions - Catalyst amount? - Temperature? reagent_check->condition_check Reagents OK condition_check->start Conditions Suboptimal solubility_check Assess Solubility - Appropriate solvent? - Vigorous mixing? condition_check->solubility_check Conditions OK solubility_check->start Poor Solubility analysis Analyze Reaction Mixture (e.g., TLC, NMR) solubility_check->analysis Solubility OK analysis->start No Product success Improved Yield analysis->success Product Detected

Caption: A stepwise workflow for troubleshooting low yields in GPC acylation.

Issue 2: Presence of Multiple Byproducts

Question: My reaction seems to be working, but I am getting a mixture of products, including what appears to be mono-acylated GPC and other impurities. How can I improve the selectivity for the di-acylated product?

Answer:

The formation of multiple products is a common issue, often arising from incomplete reaction, side reactions, or acyl migration.

1. Incomplete Reaction:

  • Cause: Insufficient reaction time or suboptimal stoichiometry of the acylating agent can lead to a mixture of starting material, mono-acylated, and di-acylated products.

    • Solution: Increase the equivalents of the acylating agent. A common protocol uses 2 molar equivalents of fatty acid anhydride per mole of hydroxyl group on GPC.[3] Also, extend the reaction time and monitor for the disappearance of the mono-acylated intermediate by TLC.

2. Acyl Migration:

  • Cause: In molecules with multiple hydroxyl groups, acyl groups can migrate between positions, especially under certain pH and temperature conditions.[5]

    • Solution: Maintain careful control over the reaction temperature and pH. It is generally advisable to work under neutral or slightly basic conditions when using acylating agents like anhydrides with a catalyst.

3. Side Reactions of the Acylating Agent:

  • Cause: Acylating agents like acid anhydrides and acyl halides can participate in side reactions, especially in the presence of nucleophilic impurities.

    • Solution: Ensure the purity of your reagents and solvents. The use of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly increase the rate of the desired acylation, potentially outcompeting side reactions.[5]

Issue 3: Difficulties in Product Purification

Question: I have successfully synthesized my diacyl-GPC, but I am struggling to purify it from the reaction mixture. What are the best practices for purification?

Answer:

Purification of phosphatidylcholines can be challenging due to their amphipathic nature. A combination of techniques is often necessary.

1. Initial Work-up:

  • Quenching: After the reaction is complete, it's important to quench any remaining reactive reagents. This can typically be done by adding water or a mild aqueous acid or base, depending on the reaction chemistry.

  • Extraction: A liquid-liquid extraction is a common first step to remove water-soluble byproducts. However, due to the amphipathic nature of the product, it may not partition cleanly into a single organic phase. A biphasic system like chloroform/methanol/water is often used.

2. Chromatographic Methods:

  • Silica Gel Chromatography: This is a widely used method for purifying phospholipids. A common eluent system is a gradient of chloroform, methanol, and water.[3] For example, starting with a less polar mixture and gradually increasing the polarity can effectively separate the diacyl-GPC from less polar impurities (like excess fatty acid anhydride) and more polar impurities (like unreacted GPC).

  • Reversed-Phase Chromatography: For certain phosphatidylcholines, reversed-phase (C18) flash column chromatography can be an effective purification method.[4]

  • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed. A radially compressed silica gel column has been reported for the purification of phosphatidylcholine.[3]

3. Crystallization:

  • Technique: For some saturated phosphatidylcholines, crystallization from an appropriate solvent system can be a highly effective final purification step. This can be particularly useful for removing minor impurities that are difficult to separate by chromatography. Recrystallization from ethyl acetate and acetone has been reported for the purification of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC).[6]

Purification Workflow:

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Work-up (Quenching & Extraction) start->workup column_chroma Silica Gel Column Chromatography (e.g., Chloroform/Methanol/Water gradient) workup->column_chroma purity_check1 Assess Purity (TLC, HPLC, NMR) column_chroma->purity_check1 prep_hplc Preparative HPLC purity_check1->prep_hplc Further Purification Needed crystallization Crystallization purity_check1->crystallization Crystalline Product final_product Pure Diacyl-GPC purity_check1->final_product Purity Sufficient purity_check2 Final Purity Analysis prep_hplc->purity_check2 crystallization->purity_check2 purity_check2->final_product

Caption: A general workflow for the purification of diacyl-GPC.

Frequently Asked Questions (FAQs)

Q1: What are the most common acylating agents for GPC?

A1: The most common acylating agents are fatty acid anhydrides and acyl chlorides.[3][7] Fatty acid anhydrides are often preferred as they can be easier to handle and the byproducts are carboxylic acids, which can be easier to remove than the hydrochloric acid generated from acyl chlorides. Trifluoroacetic anhydride (TFAA) has also been used to catalyze the acylation with short-chain fatty acids.[8]

Q2: Why is a catalyst often required for the acylation of GPC?

A2: A catalyst is often used to increase the rate and efficiency of the acylation reaction. The hydroxyl groups of GPC are not sufficiently nucleophilic to react quickly with the acylating agent on their own. Catalysts like 4-pyrrolidinopyridine or 4-dimethylaminopyridine (DMAP) are highly effective nucleophilic catalysts that work by forming a more reactive acyl-pyridinium intermediate.[5]

Q3: How can I confirm the structure of my final product?

A3: A combination of analytical techniques is recommended for structural confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are invaluable for confirming the structure. ¹H NMR will show the signals for the acyl chains, the glycerol backbone, and the phosphocholine headgroup. The integration of these signals can confirm the di-acylation. ³¹P NMR is useful for confirming the presence of the phosphate group.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the synthesized phosphatidylcholine, confirming the addition of the two acyl chains.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups, such as the ester carbonyl stretch.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, several safety precautions are necessary:

  • Acylating Agents: Acyl chlorides and anhydrides are corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][10]

  • Solvents: Many of the organic solvents used (e.g., benzene, chloroform) are toxic and/or flammable. Always work in a well-ventilated fume hood.

  • Catalysts: Some catalysts can be toxic and should be handled with care.

References

Technical Support Center: Phosphocholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for phosphocholine (PC) synthesis. This guide is designed to provide researchers and drug development professionals with in-depth, field-proven insights to overcome common challenges in synthesizing high-purity phosphocholine and its derivatives. Purity is paramount, as impurities can significantly impact the physicochemical properties of lipid-based drug delivery systems, alter membrane characteristics in biological studies, and compromise therapeutic efficacy and safety.[1][2]

This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common among scientists working with phosphocholine synthesis.

Q1: What are the primary sources of impurities in a typical phosphocholine chemical synthesis?

A: Impurities in PC synthesis generally arise from three main sources:

  • Incomplete Reactions: Unreacted starting materials, such as the diacylglycerol backbone or the phosphocholine headgroup precursor, are common impurities. This is often due to suboptimal reaction conditions, insufficient reaction time, or poor reagent stoichiometry.

  • Side Reactions & Byproducts: The reagents used can lead to specific byproducts. For example, in syntheses involving phosphorylation with phosphoryl chloride (POCl₃), incomplete reaction or hydrolysis can lead to dichlorophosphate and monochlorophosphate intermediates.[3] If coupling agents like dicyclohexylcarbodiimide (DCC) are used for esterification, the corresponding urea byproduct (dicyclohexylurea) can be a persistent and difficult-to-remove impurity.[4]

  • Degradation: Phospholipids are susceptible to chemical degradation, primarily through hydrolysis and oxidation.[5] Hydrolysis of the ester linkages results in the formation of lysophosphatidylcholine (lyso-PC) and free fatty acids, which can act as detergents and destabilize lipid bilayers.[6] Oxidation typically occurs at double bonds in unsaturated fatty acid chains.

Q2: How do storage conditions impact the purity and stability of my synthesized phosphocholine?

A: Storage conditions are critical for maintaining the long-term purity of phosphocholine. The two main degradation pathways to consider are hydrolysis and oxidation.[5][6]

  • Temperature: The rate of hydrolysis is highly dependent on temperature. Storing liposome solutions or solid PC at low temperatures (e.g., 4°C or -20°C) significantly decreases the rate of degradation compared to room temperature.[6][7]

  • pH: Hydrolysis is catalyzed by both acidic and basic conditions. For liposomal formulations, maintaining a neutral pH (around 6.5-7.4) is generally optimal for stability.

  • Atmosphere: For PCs with unsaturated fatty acyl chains, exposure to oxygen is a major risk. Oxidation can alter the lipid structure and lead to membrane instability.[5] To prevent this, it is best practice to store unsaturated lipids under an inert atmosphere (e.g., argon or nitrogen) and to use degassed solvents during formulation.

  • Moisture: Since phosphoryl chloride and other activating agents are highly water-sensitive, synthesis must be conducted under strictly anhydrous conditions.[8][9] Post-synthesis, exposure to moisture can accelerate hydrolysis. Store the final product in a desiccator.

Q3: What are the key differences between synthetic and naturally derived phosphatidylcholine?

A: The primary differences lie in purity, stability, and structural homogeneity.[10]

FeatureSynthetic PhosphatidylcholineNatural Phosphatidylcholine (e.g., from Egg Yolk, Soy)
Purity & Homogeneity High purity with a single, well-defined molecular species (specific fatty acid chains).[10]A mixture of different PC molecules with varying fatty acid chain lengths and degrees of saturation.[11][12]
Stability Generally more stable, especially if synthesized with saturated fatty acids, which are not prone to oxidation.[6]Less stable due to the presence of unsaturated fatty acids, which are susceptible to oxidation. Purity can be harder to control.[10]
Application Preferred for pharmaceutical applications and fundamental research where a defined structure and high purity are critical for reproducibility.[1][13]Commonly used in food, cosmetics, and some drug formulations where a mixture of lipids is acceptable or even desired.[14]

Q4: My final yield is very low after extensive purification. What are the likely causes?

A: Low recovery after purification is a common issue and can often be attributed to:

  • Aggressive Purification: Overly stringent separation conditions in chromatography can lead to co-elution of the product with closely related impurities, forcing the collection of very narrow fractions and discarding mixed ones.

  • Product Insolubility: The synthesized PC may have poor solubility in the chosen chromatography mobile phase, leading to precipitation on the column.

  • Adsorption to Glassware/Silica: Phospholipids can be "sticky" and adsorb to silica gel or glass surfaces, especially if highly pure. Rinsing all glassware thoroughly with an appropriate solvent system (e.g., chloroform/methanol) can help recover some of this lost material.

  • Multiple Purification Steps: Each successive purification step (e.g., column, recrystallization, preparative HPLC) will inevitably result in some product loss. It is crucial to optimize each step to maximize recovery.

Part 2: Troubleshooting Guide for Phosphocholine Synthesis

This guide addresses specific problems you may encounter during your experiments in a practical question-and-answer format.

Q: My TLC and ¹H-NMR show a significant amount of unreacted diacylglycerol (DAG) starting material after the phosphorylation step. What went wrong?

A: This indicates an inefficient phosphorylation reaction. The causality can be traced to several critical factors:

  • Cause 1: Inactive Phosphorylating Agent. Phosphoryl chloride (POCl₃) is extremely sensitive to moisture and will rapidly hydrolyze to phosphoric acid and HCl, rendering it inactive.[8][9]

    • Solution: Always use a fresh bottle of POCl₃ or distill it immediately before use. Ensure all glassware is flame-dried or oven-dried, and the reaction is conducted under a dry, inert atmosphere (argon or nitrogen).

  • Cause 2: Inefficient HCl Scavenging. The reaction of POCl₃ with the hydroxyl group of DAG releases HCl. If not neutralized, this HCl can create an acidic environment that may promote side reactions or inhibit the primary reaction.

    • Solution: Use a suitable non-nucleophilic base, such as pyridine or triethylamine (TEA), as both a catalyst and an HCl scavenger. The base should be rigorously dried (e.g., over KOH) before use. Ensure at least a stoichiometric equivalent of the base is used relative to the moles of HCl that will be generated.

  • Cause 3: Steric Hindrance or Low Reactivity. The hydroxyl group on your DAG backbone may be sterically hindered, requiring more forcing conditions.

    • Solution: Increase the reaction temperature moderately (e.g., from 0°C to room temperature) after the initial addition of POCl₃. You can also extend the reaction time and monitor progress carefully by TLC. Using a more reactive phosphorylating agent, such as 2-chloro-2-oxo-1,3,2-dioxaphospholane, can also be an effective strategy.[15]

Q: My crude product shows a "smear" or multiple spots on the TLC plate, and HPLC analysis reveals several unexpected peaks. How do I identify and eliminate these impurities?

A: This is a classic purity challenge. The impurities are likely a mix of degradation products and reaction byproducts. A systematic approach is required.

  • Step 1: Preliminary Identification.

    • Lysophosphatidylcholine (lyso-PC): This common impurity arises from the hydrolysis of one of the fatty acyl chains.[6] It is more polar than your target PC and will have a lower Rf value on a normal-phase TLC plate. It can be identified in mass spectrometry by a mass corresponding to the loss of one fatty acid.

    • Free Fatty Acids (FFA): Also a product of hydrolysis, FFAs are relatively nonpolar and will have a high Rf on TLC.

    • Unreacted Choline Derivative: If the second step of the synthesis (coupling with choline) is incomplete, you will see the phosphorylated intermediate. This species is typically very polar and may remain at the baseline of the TLC.

  • Step 2: Workflow for Troubleshooting. The following decision tree can guide your troubleshooting process.

    Caption: Troubleshooting decision tree for impurity identification.
  • Step 3: Elimination Strategy.

    • Silica Gel Chromatography: This is the workhorse for phospholipid purification.[13][14] A gradient elution is often most effective. A typical gradient might start with a nonpolar solvent like chloroform or dichloromethane and gradually increase the polarity by adding methanol. A small amount of water or ammonia in the mobile phase can sometimes improve peak shape and resolution for phospholipids.[16]

    • Recrystallization: For saturated PCs, recrystallization from a suitable solvent system (e.g., acetone, ethyl acetate) can be highly effective at removing structurally dissimilar impurities.[4]

    • Preparative HPLC: For the highest purity standards, preparative reverse-phase HPLC is the ultimate solution, though it can be costly and yields may be lower.[12][17]

Part 3: Key Protocols and Methodologies

Protocol 1: General Workflow for Phosphocholine Synthesis via the Phosphorodichloridate Method

This workflow illustrates the key stages and critical control points in a common synthetic route. It is essential to adapt the specific reagents, solvents, and conditions to your particular target molecule.

SynthesisWorkflow cluster_0 Step 1: Phosphorylation cluster_1 Step 2: Choline Coupling cluster_2 Step 3: Purification & Analysis DAG 1,2-Diacylglycerol (DAG) + Pyridine/TEA POCl3 POCl₃ in Anhydrous DCM (Add dropwise at 0°C) Intermediate DAG-Phosphorodichloridate (Crude Intermediate) POCl3->Intermediate Coupling Couple with Intermediate (Stir at RT) Intermediate->Coupling Transfer crude solution Choline Choline Tosylate or Chloride + Pyridine Crude_PC Crude Phosphocholine Coupling->Crude_PC Purification Silica Gel Chromatography (DCM -> DCM/MeOH Gradient) Crude_PC->Purification Aqueous Workup & Extraction Analysis Purity Check: TLC, HPLC, NMR, MS Purification->Analysis Final_Product High-Purity Phosphocholine Analysis->Final_Product

Caption: General experimental workflow for phosphocholine synthesis.

Protocol 2: Purification by Silica Gel Flash Chromatography

  • Column Packing: Dry-pack a flash chromatography column with an appropriate amount of silica gel (typically 50-100 times the weight of your crude product).

  • Equilibration: Equilibrate the column by flushing with the starting mobile phase (e.g., 100% Dichloromethane) until the pack is stable.

  • Sample Loading: Dissolve the crude product in a minimal amount of the starting eluent. If solubility is low, use a stronger solvent like chloroform and adsorb the mixture onto a small amount of silica gel. Evaporate the solvent to dryness and load the resulting powder onto the top of the column.

  • Elution: Begin elution with the starting solvent. Gradually increase the polarity by adding methanol in increments (e.g., 1%, 2%, 5%, 10% MeOH in DCM).

  • Fraction Collection: Collect fractions and monitor them by TLC. Use a phospholipid-sensitive stain like molybdenum blue spray reagent to visualize the product.

  • Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Ensure the water bath temperature is kept low (e.g., <40°C) to prevent degradation.

Part 4: Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is necessary to confirm both the identity and purity of the synthesized phosphocholine.

TechniqueInformation ProvidedStrengths & Considerations
Thin-Layer Chromatography (TLC) Rapid assessment of reaction completion and crude purity. Separation of components based on polarity.[18][19][20]Strengths: Fast, inexpensive, good for reaction monitoring. Considerations: Not quantitative. Resolution may be limited for closely related species.
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity. Excellent separation of PC from lyso-PC and other impurities.[16][17][21]Strengths: Highly sensitive and quantitative. Reverse-phase HPLC can separate PCs based on fatty acid chain length and unsaturation.[17][22] Considerations: Requires specialized equipment. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is needed as phospholipids lack a strong UV chromophore.
Nuclear Magnetic Resonance (NMR) Unambiguous structural confirmation.¹H & ¹³C-NMR: Confirms the presence of the glycerol backbone, fatty acyl chains, and choline headgroup. ³¹P-NMR: A single peak confirms the presence of a single phosphorus environment, indicative of high purity. Chemical shift is diagnostic for the phosphate diester.
Mass Spectrometry (MS) Confirmation of molecular weight. Fragmentation patterns can help identify impurities and confirm the structure.[21][23]Strengths: Extremely sensitive. Provides exact mass, confirming the elemental composition. Tandem MS (MS/MS) can identify the specific fatty acids attached.[23]

References

Technical Support Center: Enhancing Emulsion Stability with Phosphocholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting solutions for enhancing the stability of emulsions using phosphocholine derivatives. Phosphocholine-based emulsifiers are widely utilized for their biocompatibility and effectiveness in stabilizing oil-in-water (O/W) and water-in-oil (W/O) emulsions in pharmaceutical and research applications. However, achieving long-term stability requires a nuanced understanding of the formulation and process parameters. This guide provides in-depth, field-proven insights to help you overcome common challenges in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your emulsion formulation and provides actionable solutions based on established scientific principles.

Issue 1: My emulsion is showing signs of creaming or sedimentation shortly after preparation.

Potential Causes and Solutions:

  • Insufficient Homogenization Energy: Creaming or sedimentation is often a result of a large droplet size distribution, where gravitational forces cause the dispersed phase to separate. The energy input during homogenization might be too low to sufficiently reduce droplet size.

    • Solution: Increase the homogenization pressure or the number of homogenization cycles.[1][2] For high-pressure homogenizers, pressures between 500 and 1900 bar are typically effective.[1] It has been observed that after 5 cycles of homogenization, there may not be a significant further decrease in liposome size and polydispersity index (PDI).[2]

  • Inadequate Emulsifier Concentration: The concentration of the phosphocholine derivative may be insufficient to adequately cover the surface of the newly formed droplets during homogenization, leading to droplet coalescence and subsequent phase separation.

    • Solution: Gradually increase the concentration of the phosphocholine derivative in your formulation. An excess of phospholipids can lead to the formation of liposomes in the aqueous phase, which can contribute to stability.[3]

  • Suboptimal Oil Phase Concentration: A higher concentration of the oil phase generally leads to a larger droplet size.[4]

    • Solution: If your formulation allows, try reducing the oil phase concentration. To stabilize a higher oil phase concentration, a corresponding increase in emulsifier concentration will be necessary to ensure adequate surface coverage.[4]

Issue 2: My emulsion appears stable initially but undergoes phase separation or droplet coalescence over time (long-term instability).

Potential Causes and Solutions:

  • Ostwald Ripening: This phenomenon occurs when smaller droplets dissolve and their molecules diffuse through the continuous phase to deposit on the surface of larger droplets. This leads to an increase in the average droplet size over time and eventual phase separation.

    • Solution: The rate of Ostwald ripening can be reduced by using an oil phase with very low solubility in the continuous phase. Additionally, creating a strong interfacial film with the phosphocholine derivative can act as a barrier to molecular diffusion.[5]

  • Changes in pH: The stability of emulsions stabilized by phosphocholine derivatives can be highly sensitive to pH.[3][6] Lowering the pH can reduce the zeta potential of the droplets, diminishing electrostatic repulsion and leading to aggregation.[3][7]

    • Solution: Maintain the pH of your formulation within a range that ensures a sufficiently high zeta potential for electrostatic stabilization. For many phosphocholine-stabilized emulsions, a pH around 7.4 provides good stability.[6] If the pH needs to be adjusted, do so gradually while monitoring the emulsion for any signs of instability.

  • High Ionic Strength: The presence of electrolytes in the aqueous phase can screen the surface charges on the droplets, reducing the electrostatic repulsion between them and promoting flocculation and coalescence.[8][9]

    • Solution: If possible, minimize the concentration of electrolytes in your formulation. If salts are a necessary component, consider using phosphocholine derivatives with larger polar head groups to enhance steric stabilization, which is less sensitive to ionic strength.[10]

Issue 3: I am observing a significant increase in droplet size after sterile filtration or autoclaving.

Potential Causes and Solutions:

  • Shear-Induced Coalescence during Filtration: The high shear forces encountered during filtration through a small pore size membrane can force droplets into close contact, leading to coalescence if the interfacial film is not robust enough.

    • Solution: Optimize the filtration parameters by using a larger pore size filter if your application allows, or by reducing the filtration pressure. Increasing the concentration of the phosphocholine derivative can also create a more resilient interfacial layer.

  • Thermal Stress during Autoclaving: The high temperatures and pressures of autoclaving can accelerate emulsion degradation processes.[3][7] While some phospholipid-stabilized emulsions can withstand autoclaving, the process can induce coalescence.

    • Solution: Investigate alternative sterilization methods such as gamma irradiation if your formulation is sensitive to heat. If autoclaving is necessary, carefully optimize the cycle parameters (temperature, pressure, and duration) to minimize thermal stress on the emulsion. Incorporating co-emulsifiers can sometimes enhance thermal stability.

Frequently Asked Questions (FAQs)

Q1: How do phosphocholine derivatives stabilize emulsions?

Phosphocholine derivatives are amphiphilic molecules, meaning they have a hydrophilic (water-loving) head group (the phosphocholine moiety) and a hydrophobic (oil-loving) tail (the fatty acid chains).[3][5] When added to an oil and water mixture, they spontaneously align themselves at the oil-water interface, with their hydrophobic tails extending into the oil phase and their hydrophilic heads into the water phase.[11] This arrangement stabilizes the emulsion through two primary mechanisms:

  • Electrostatic Repulsion: The phosphocholine head group carries a net charge, which creates an electrical double layer around each droplet. The repulsion between these like charges on adjacent droplets prevents them from getting close enough to coalesce.[11][12] The magnitude of this repulsion is indicated by the zeta potential.[11]

  • Steric Hindrance: The bulky nature of the phosphocholine head groups and the associated hydration layer creates a physical barrier around the droplets.[13][14] This steric hindrance physically prevents the droplets from aggregating.

Diagram: Mechanism of Emulsion Stabilization

G cluster_0 Oil Droplet cluster_1 Aqueous Phase d1 Oil l1 Phosphocholine Derivative p1 s1 Electrostatic Repulsion l1->s1 s2 Steric Hindrance l1->s2 caption Stabilization by phosphocholine derivatives.

Caption: Stabilization by phosphocholine derivatives.

Q2: What is the ideal concentration of phosphocholine derivative to use?

The optimal concentration depends on several factors, including the oil-to-water ratio, the desired droplet size, and the specific phosphocholine derivative being used.[15] A general starting point is to ensure there is enough emulsifier to form at least a monolayer around all the oil droplets. However, studies have shown that a multilayer of phospholipids around the oil droplets can enhance stability.[3] It is recommended to perform a concentration optimization study for your specific formulation. An excess of phospholipid can lead to the formation of smaller liposomes in the aqueous phase, which generally does not negatively impact emulsion stability and can even be beneficial.[3]

Q3: How does the type of phosphocholine derivative (e.g., chain length, saturation) affect emulsion stability?

The structure of the phosphocholine derivative significantly impacts its emulsifying properties:

  • Acyl Chain Length: Phospholipids with shorter acyl chains are generally more potent emulsifiers, leading to smaller droplet sizes.[16]

  • Acyl Chain Saturation: Saturated acyl chains lead to a more ordered and rigid interfacial film, which can enhance stability. However, unsaturated acyl chains, while creating a more fluid interface, are more susceptible to oxidation.[16] The choice depends on the desired physical state of the interfacial layer and the required stability against chemical degradation. Emulsions stabilized with saturated phosphatidylcholines below their melting points can be poor substrates for lipoprotein lipase.[17]

  • Head Group: While this guide focuses on phosphocholine, other phospholipid head groups (e.g., phosphatidylethanolamine, phosphatidylglycerol) can also be used and will impart different surface charges and steric properties.[18]

Q4: What are the key parameters to monitor for assessing emulsion stability?

A comprehensive stability assessment should include monitoring several parameters over time and under different stress conditions (e.g., temperature cycling, shaking).[6]

ParameterMethodDescription
Droplet Size Distribution Dynamic Light Scattering (DLS), Laser DiffractionMonitors for changes in mean droplet size and polydispersity index (PDI). An increase in either indicates instability.[19]
Zeta Potential Electrophoretic Light ScatteringMeasures the surface charge of the droplets. A significant decrease in the absolute value of the zeta potential suggests a loss of electrostatic stability.[11][19]
Visual Observation Macroscopic InspectionSimple yet effective for detecting creaming, sedimentation, phase separation, or flocculation.[20]
Microscopy Optical or Electron MicroscopyAllows for direct visualization of droplet morphology, aggregation, and coalescence.[21]
Rheology Viscometry, RheometryChanges in viscosity can indicate alterations in the emulsion structure, such as flocculation.[20]

Q5: Can I use phosphocholine derivatives in combination with other emulsifiers?

Yes, combinations of emulsifiers are often used to enhance stability.[22] For instance, combining a phosphocholine derivative with a non-ionic surfactant can provide both electrostatic and enhanced steric stabilization. This can be particularly useful for improving stability against high ionic strength or thermal stress. The synergistic effects of co-emulsifiers can lead to a more robust and resilient interfacial film.

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion using High-Pressure Homogenization

This protocol provides a general procedure for preparing a phosphocholine-stabilized O/W nanoemulsion.

Materials:

  • Phosphocholine derivative (e.g., DOPC, POPC)[10]

  • Oil phase (e.g., soybean oil, medium-chain triglycerides)[4]

  • Aqueous phase (e.g., purified water, buffer)

  • High-pressure homogenizer

Procedure:

  • Preparation of Phases:

    • Disperse the phosphocholine derivative in the aqueous phase. Gentle heating and stirring may be required to facilitate dispersion.

    • Separately, prepare the oil phase. If a lipophilic drug is being encapsulated, dissolve it in the oil phase at this stage.

  • Pre-emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear mixer (e.g., rotor-stator homogenizer) for 5-10 minutes. This creates a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer.

    • Set the homogenization pressure (e.g., 1000 bar) and the number of cycles (e.g., 5-10).[1][2] The optimal parameters should be determined experimentally.

    • Collect the resulting nanoemulsion.

  • Characterization:

    • Measure the droplet size distribution and zeta potential of the final emulsion.

    • Visually inspect for any signs of instability.

Diagram: Emulsion Preparation Workflow

G cluster_0 Preparation cluster_1 Processing cluster_2 Analysis A Disperse Phosphocholine in Aqueous Phase C Pre-emulsification (High-Shear Mixing) A->C B Prepare Oil Phase (with optional drug) B->C D High-Pressure Homogenization C->D E Characterization (DLS, Zeta Potential) D->E F Stability Assessment E->F caption Workflow for O/W emulsion preparation.

References

Technical Support Center: Optimizing Steglich Esterification of Phosphocholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Steglich esterification of phosphocholine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing phosphocholine esters. Phosphocholine's zwitterionic nature and high polarity present unique challenges that require careful optimization of this classic coupling reaction. Here, we provide in-depth, experience-driven troubleshooting advice and frequently asked questions to help you achieve successful and reproducible outcomes.

I. Overview: The Challenge of Phosphocholine Esterification

The Steglich esterification is a powerful and mild method for forming ester bonds between carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-(dimethylaminopyridine) (DMAP).[1][2] Its compatibility with acid-sensitive substrates makes it an attractive choice for complex molecules.[1][3]

However, the unique properties of phosphocholine—namely its zwitterionic character and poor solubility in common aprotic organic solvents—complicate the standard Steglich protocol. Key challenges include:

  • Poor Solubility: Both the phosphocholine alcohol and the resulting ester product often have limited solubility in standard solvents like dichloromethane (DCM) or tetrahydrofuran (THF), leading to heterogeneous reaction mixtures and potentially lower yields.

  • Side Reactions: The presence of the phosphate group can lead to undesired side reactions if not properly managed. The primary side reaction in Steglich esterifications is the formation of an unreactive N-acylurea byproduct from the rearrangement of the O-acylisourea intermediate.[2][4]

  • Purification Hurdles: The high polarity and zwitterionic nature of the phosphocholine ester product make purification by standard silica gel chromatography challenging. The water-soluble byproducts from EDC can further complicate downstream processing.

This guide will provide targeted solutions to overcome these specific obstacles.

II. Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues you may encounter during the Steglich esterification of phosphocholine in a practical question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction shows very low conversion to the desired phosphocholine ester, and I'm mostly recovering starting materials. What are the likely causes and how can I fix this?

A: Low yield is the most common issue and can stem from several factors. Let's break down the potential causes and solutions systematically.

Causality & Recommended Actions:

  • Poor Solubility of Phosphocholine:

    • Why it happens: If the phosphocholine-containing alcohol is not adequately dissolved, it cannot effectively react with the activated carboxylic acid. This is a primary obstacle.

    • Solution: Employ a more polar, aprotic solvent or a solvent mixture. While DCM is standard for Steglich reactions, consider using dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the phosphocholine substrate. A mixture of DCM and a small amount of DMF can also be effective. Be aware that DMF can be difficult to remove, so use it judiciously.

  • Insufficient Activation of the Carboxylic Acid:

    • Why it happens: The formation of the O-acylisourea intermediate is the crucial first step.[1][4] If this intermediate does not form efficiently, the reaction will not proceed.

    • Solution:

      • Check Reagent Quality: Ensure your carbodiimide (DCC or EDC) is fresh and has been stored under anhydrous conditions.

      • Stoichiometry: Use a slight excess of the carbodiimide (1.1-1.5 equivalents) and the carboxylic acid (1.1-1.5 equivalents) relative to the phosphocholine alcohol.

  • Ineffective Catalysis:

    • Why it happens: DMAP acts as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate that is then attacked by the alcohol.[1][4] This step is critical for suppressing the formation of the N-acylurea side product.[2][4]

    • Solution:

      • Catalyst Loading: While typically used in catalytic amounts (5-10 mol%), for challenging substrates like phosphocholine, increasing the DMAP loading to 0.2-0.5 equivalents may be beneficial.

      • Alternative Catalysts: Consider using more nucleophilic DMAP analogs, such as 4-pyrrolidinopyridine (PPY), which can sometimes enhance reaction rates.

  • Reaction Temperature and Time:

    • Why it happens: Standard Steglich reactions are often run at room temperature.[2] However, for sterically hindered or less reactive substrates, this may not be sufficient.

    • Solution:

      • Temperature: If the reaction is sluggish at room temperature, consider gentle heating to 40-50°C. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

      • Time: These reactions can be slow. Allow the reaction to proceed for 24-48 hours, monitoring progress periodically.

Problem 2: Formation of a Major, Unidentified Byproduct

Q: I'm observing a significant byproduct in my reaction that is not my desired ester. How can I identify and minimize it?

A: The most likely culprit is the N-acylurea, formed by the intramolecular rearrangement of the O-acylisourea intermediate.

Causality & Recommended Actions:

  • N-Acylurea Formation:

    • Why it happens: This side reaction becomes competitive when the nucleophilic attack by the alcohol on the O-acylisourea is slow.[2][4] This is often the case with sterically hindered alcohols or when the alcohol concentration is low due to poor solubility.

    • Solution: The key is to accelerate the desired esterification pathway.

      • Increase DMAP Concentration: As mentioned previously, a higher loading of DMAP will more rapidly convert the O-acylisourea to the reactive acylpyridinium intermediate, outcompeting the rearrangement.[4]

      • Improve Solubility: Addressing the solubility of the phosphocholine alcohol will increase its effective concentration, favoring the bimolecular reaction over the intramolecular rearrangement.

Problem 3: Difficult Purification of the Final Product

Q: I believe my reaction has worked, but I'm struggling to isolate the pure phosphocholine ester. Standard silica gel chromatography is not effective. What purification strategies do you recommend?

A: The polar, zwitterionic nature of phosphocholine esters makes them behave poorly on standard silica gel. They may streak, co-elute with polar byproducts, or not elute at all.

Causality & Recommended Actions:

  • Choice of Carbodiimide and Byproduct Removal:

    • DCC vs. EDC:

      • DCC: Forms dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and can often be removed by filtration.[1][2] However, some DCU may remain in solution, complicating purification.

      • EDC: Forms a water-soluble urea byproduct.[1] This is often advantageous for purifying non-polar products via aqueous workup. However, for highly water-soluble products like phosphocholine esters, this can lead to co-extraction.

    • Recommendation: For phosphocholine esters, DCC may be preferable as the insoluble DCU can be filtered off. If using EDC, an aqueous workup is generally not recommended.

  • Alternative Chromatography Techniques:

    • Reverse-Phase Chromatography: This is often the most effective method for purifying highly polar compounds. Use a C18 column with a water/acetonitrile or water/methanol gradient, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

    • Ion-Exchange Chromatography: Since the product is zwitterionic, ion-exchange chromatography can be a powerful purification tool.

    • Size-Exclusion Chromatography (SEC): For larger phosphocholine derivatives, SEC can be used to separate based on size.

  • Precipitation/Crystallization:

    • Why it works: Phosphocholine esters are often soluble in alcohols like methanol or ethanol but insoluble in less polar solvents like acetone, ethyl acetate, or diethyl ether.[5]

    • Procedure: After filtering off any insoluble byproducts (like DCU), concentrate the reaction mixture. Dissolve the residue in a minimal amount of a polar solvent (e.g., methanol) and then add a less polar solvent (e.g., acetone or diethyl ether) dropwise to precipitate the product.[5][6] This can be a highly effective method for purification.[5]

III. Frequently Asked Questions (FAQs)

Q1: Which carbodiimide should I choose: DCC or EDC?

A1: The choice depends on your planned purification strategy.

  • Use DCC if: Your product is soluble in common organic solvents (like DCM or chloroform) and you want to remove the urea byproduct (DCU) by simple filtration. Be aware that DCC is a potent allergen.

  • Use EDC if: Your product is less polar and you plan an aqueous workup to remove the water-soluble urea byproduct. For highly polar phosphocholine esters, EDC can make purification more difficult due to the potential for the product to be lost in the aqueous phase along with the urea.[7]

Q2: What is the optimal solvent for the Steglich esterification of phosphocholine?

A2: There is no single "best" solvent. The ideal solvent or solvent system will dissolve all reactants.

  • Starting Point: Dichloromethane (DCM) is the most common solvent for Steglich reactions.[8]

  • For Poor Solubility: If your phosphocholine substrate is not soluble in DCM, try a more polar aprotic solvent like DMF. A mixture, such as 9:1 DCM:DMF, can often provide a good balance of solubility and ease of removal.

Q3: How much DMAP should I use?

A3: For standard esterifications, 5-10 mol% is sufficient. For challenging substrates like phosphocholine, where you need to outcompete the N-acylurea side reaction, increasing the DMAP loading to 20-50 mol% is a reasonable optimization step.

Q4: My phosphocholine starting material is a salt (e.g., a hydrochloride). Do I need to add a base?

A4: Yes. The Steglich reaction requires the carboxylic acid to be in its carboxylate form to react with the carbodiimide. If your phosphocholine is acidic, or if you are using a carbodiimide salt like EDC·HCl, you will need to add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the acid.[7] A slight excess (1.1-1.2 equivalents relative to the acid salt) is recommended.

Q5: How can I monitor the progress of the reaction?

A5:

  • Thin-Layer Chromatography (TLC): This can be challenging due to the high polarity of the compounds. You may need to use a highly polar mobile phase (e.g., DCM/Methanol/Ammonium Hydroxide mixtures). Staining with iodine or specific phospholipid stains may be necessary.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most reliable method. It allows you to monitor the disappearance of starting materials and the appearance of the product's mass, providing unambiguous confirmation of reaction progress.

IV. Experimental Protocols & Data

Table 1: Recommended Starting Conditions & Optimization Parameters
ParameterStarting RecommendationOptimization RangeRationale
Carboxylic Acid 1.2 eq1.1 - 1.5 eqDrives reaction to completion.
Phosphocholine-OH 1.0 eq-Limiting reagent.
Carbodiimide (DCC/EDC) 1.2 eq1.1 - 1.5 eqEnsures complete activation of the acid.
DMAP 0.1 eq (10 mol%)0.1 - 0.5 eqCatalyzes acyl transfer; higher amounts for slow reactions.[4]
Solvent Anhydrous DCMDCM, DMF, DCM/DMFMust dissolve phosphocholine substrate.
Temperature Room Temperature (20-25°C)0°C to 50°CStart at RT; cool for initial addition, heat for slow reactions.[2]
Time 24 h12 - 48 hMonitor by LC-MS for completion.
General Protocol for Steglich Esterification of a Phosphocholine Alcohol
  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the phosphocholine alcohol (1.0 eq) and the carboxylic acid (1.2 eq) in the chosen anhydrous solvent (e.g., DCM/DMF mixture).

  • Catalyst Addition: Add DMAP (0.1-0.5 eq) to the solution.

  • Carbodiimide Addition: Cool the reaction mixture to 0°C in an ice bath. Add the carbodiimide (DCC or EDC, 1.2 eq), either as a solid in one portion or as a solution in the reaction solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by LC-MS.

  • Workup (DCC):

    • Filter the reaction mixture through a pad of Celite to remove the precipitated dicyclohexylurea (DCU).

    • Rinse the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

  • Workup (EDC):

    • Concentrate the reaction mixture under reduced pressure. Avoid aqueous workup if the product is expected to be water-soluble.

  • Purification: Purify the crude product by reverse-phase chromatography or precipitation/crystallization as described in the troubleshooting section.

V. Visualizing the Workflow and Mechanism

Workflow for Optimization

This diagram outlines the logical steps for troubleshooting and optimizing the reaction.

Steglich_Optimization_Workflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Analysis & Troubleshooting cluster_purification Purification Start Select Reagents: - Phosphocholine-OH - Carboxylic Acid Solvent Choose Solvent System (DCM, DMF, or Mixture) Start->Solvent Setup Combine Reactants & DMAP Under Inert Atmosphere Solvent->Setup Addition Add Carbodiimide (DCC/EDC) at 0°C Setup->Addition Monitor Stir at RT for 24-48h Monitor by LC-MS Addition->Monitor Workup Workup: - Filter DCU (DCC) - Concentrate (EDC) Monitor->Workup Analysis Analyze Outcome LowYield Low Yield? - Increase DMAP - Change Solvent - Increase Temp/Time Analysis->LowYield Low Conversion Byproducts Byproducts? (N-acylurea) - Increase DMAP Analysis->Byproducts Side Products Purify Purify Product (RP-HPLC or Precipitation) Analysis->Purify Good Conversion LowYield->Setup Re-run Byproducts->Setup Re-run PurificationIssue Purification Difficulty? - Use RP-HPLC - Try Precipitation PurificationIssue->Purify Workup->Analysis Workup->PurificationIssue Final Characterize Pure Product Purify->Final

Caption: Workflow for optimizing Steglich esterification of phosphocholine.

Core Reaction Mechanism & Side Reaction

This diagram illustrates the key intermediates and pathways in the DMAP-catalyzed Steglich esterification.

Steglich_Mechanism RCOOH R-COOH (Carboxylic Acid) O_Acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_Acyl + DCC DCC Carbodiimide (DCC or EDC) N_Acyl N-Acylurea (Side Product) O_Acyl->N_Acyl 1,3-Rearrangement (Slow, Undesired) Acyl_Pyr Acylpyridinium Ion (Highly Reactive) O_Acyl->Acyl_Pyr + DMAP (Fast, Desired) DMAP DMAP Ester Phosphocholine Ester (Product) Acyl_Pyr->Ester + PCh-OH PCh_OH Phosphocholine-OH (Alcohol) Urea Urea Byproduct

Caption: Key pathways in the DMAP-catalyzed Steglich esterification.

VI. References

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from --INVALID-LINK--

  • Grokipedia. (n.d.). Steglich esterification. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Steglich esterification. Retrieved from --INVALID-LINK--

  • ResearchGate. (2016). EDC instead DCC for Steglich Esterification? Retrieved from --INVALID-LINK--

  • Scribd. (n.d.). Steglich Esterification Guide. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from --INVALID-LINK--

  • Pokhrel, L. R., et al. (2018). Scalable Synthesis and Purification of Acetylated Phosphatidyl Choline Headgroup. National Institutes of Health. Retrieved from --INVALID-LINK--

  • ChemOrgChem. (2023). Steglich Esterification/ Keck Macrolactonization. YouTube. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US5453523A - Process for obtaining highly purified phosphatidylcholine. Retrieved from --INVALID-LINK--

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US7408075B1 - Synthesis of phosphocholine ester derivatives and conjugates thereof. Retrieved from --INVALID-LINK--

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from --INVALID-LINK--

  • Munawar, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon, 10(1), e23416. Retrieved from --INVALID-LINK--

  • Adlercreutz, P., et al. (2002). Synthesis of Phosphatidylcholine With Defined Fatty Acid in the sn-1 Position by Lipase-Catalyzed Esterification and Transesterification Reaction. Biotechnology and Bioengineering, 78(4), 403-11. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Retrieved from --INVALID-LINK--

  • ScholarWorks @ UTRGV. (2012). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (2024). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Retrieved from --INVALID-LINK--

  • ResearchGate. (2023). (PDF) Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from --INVALID-LINK--

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. Retrieved from --INVALID-LINK--

  • ResearchGate. (1990). (PDF) An efficient synthesis of phosphatidylcholines. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN102491994A - Preparation method of phosphocholine alkyl ester. Retrieved from --INVALID-LINK--

  • Reddit. (2023). Trouble with Steglich Esterification. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Scheme for esterification reaction of Glycerophosphocholine (GPC) with oleic acid. Retrieved from --INVALID-LINK--

  • Chemistry Online. (2023). Steglich esterification. Retrieved from --INVALID-LINK--

  • McGill, C. R., & Kersting, M. C. (1998). Phosphatidylcholine Synthesis Influences the Diacylglycerol Homeostasis Required for Sec14p-dependent Golgi Function and Cell Growth. Molecular Biology of the Cell, 9(10), 2677-2689. Retrieved from --INVALID-LINK--

  • Reddit. (2022). Steglich Esterification with EDC. Retrieved from --INVALID-LINK--

  • Taylor & Francis Online. (2022). Steglich esterification – Knowledge and References. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Retrieved from --INVALID-LINK--

  • ResearchGate. (2019). Selective esterifications of alcohols and phenols through carbodiimide couplings. Retrieved from --INVALID-LINK--

  • Reddit. (2020). How can I improve the yield of my Fischer Esterification?. Retrieved from --INVALID-LINK--

  • Zablocki, J. A., et al. (1995). Osmotic regulation of synthesis of glycerophosphocholine from phosphatidylcholine in MDCK cells. Proceedings of the National Academy of Sciences, 92(17), 7814-7818. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to 1-Docosahexaenoyl-sn-glycero-3-phosphocholine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a detailed comparison of 1-Docosahexaenoyl-sn-glycero-3-phosphocholine (DHA-PC) with other key phospholipids, namely EPA-PC, AA-PC, and the saturated analog, DPPC. We delve into the structural nuances that dictate their profound differences in biophysical properties—such as membrane fluidity and oxidative stability—and their divergent biological roles in cellular signaling and inflammation. This document is intended for researchers, scientists, and drug development professionals, offering not just comparative data but also the underlying scientific rationale and detailed experimental protocols to empower informed selection of phospholipids for specific research and therapeutic applications.

Introduction to this compound (DHA-PC)

This compound (DHA-PC) is a specific type of phosphatidylcholine where the essential omega-3 fatty acid, docosahexaenoic acid (DHA), is esterified, typically at the sn-2 position of the glycerol backbone.[1][] DHA is a 22-carbon chain polyunsaturated fatty acid (PUFA) with six cis double bonds, making it the most unsaturated fatty acid commonly found in cell membranes.[3][4] This high degree of unsaturation is not a trivial structural detail; it is the primary determinant of DHA-PC's unique physicochemical properties and its critical role in biology.

1.1 Biological Significance: DHA is exceptionally concentrated in the brain and retina, where it is a crucial component of neuronal and photoreceptor membranes.[5] Its incorporation into phospholipids like DHA-PC influences membrane properties that are vital for signal transduction and protein function.[5][6] DHA-PC acts as a key carrier for delivering DHA to the brain and is implicated in neurodevelopment, neuroprotection, and cognitive function.[7][8]

A Comparative Framework: Selecting Relevant Phospholipids

To fully appreciate the unique characteristics of DHA-PC, it is essential to compare it against phospholipids that differ in specific, controlled ways: the number of carbons and double bonds in their fatty acid chains.

  • 1-Eicosapentaenoyl-sn-glycero-3-phosphocholine (EPA-PC): The closest omega-3 relative, containing EPA (20 carbons, 5 double bonds). This comparison isolates the effect of the additional two carbons and one double bond in DHA.

  • 1-Arachidonoyl-sn-glycero-3-phosphocholine (AA-PC): The primary omega-6 counterpart, containing arachidonic acid (AA; 20 carbons, 4 double bonds). This highlights the profound functional differences between omega-3 and omega-6 signaling pathways.[9][10]

  • 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): A fully saturated phospholipid (two 16-carbon chains, 0 double bonds). DPPC serves as a benchmark for a rigid, ordered membrane environment, providing a stark contrast to the fluidizing effect of PUFA-containing phospholipids.[11][12]

Diagram 1: Structural Comparison of Key Phospholipids

G cluster_0 Phosphatidylcholine (PC) Headgroup cluster_1 Fatty Acyl Chains (sn-2 position) Headgroup Choline Phosphate Glycerol DHA DHA (22:6 n-3) Headgroup:head->DHA DHA-PC EPA EPA (20:5 n-3) Headgroup:head->EPA EPA-PC AA AA (20:4 n-6) Headgroup:head->AA AA-PC Palmitic Palmitic Acid (16:0) Headgroup:head->Palmitic DPPC

Caption: Structural relationship of the compared phospholipids.

Comparative Analysis: Biophysical Properties and Membrane Dynamics

The structure of the acyl chain dictates how a phospholipid behaves within the lipid bilayer, influencing the collective properties of the membrane.

3.1 Impact on Membrane Fluidity and Order Membrane fluidity is critical for the function of embedded proteins and for cellular processes like endocytosis.[13][14] The cis double bonds in PUFAs introduce sharp "kinks" in the acyl chain, preventing them from packing tightly together.

  • DHA-PC: With six double bonds, DHA-PC is a potent fluidizing agent. It significantly disrupts lipid packing, creating a highly disordered and fluid membrane environment. This is thought to be essential for the rapid conformational changes required by signaling proteins like rhodopsin in the retina.[5]

  • EPA-PC & AA-PC: These also increase membrane fluidity compared to saturated lipids, but to a lesser extent than DHA-PC due to fewer double bonds.[3]

  • DPPC: The straight, saturated palmitic acid chains allow for extremely tight, van der Waals-optimized packing. This results in a rigid, gel-phase membrane at physiological temperatures (phase transition temperature ~41°C), making it a common component of pulmonary surfactant where rigidity is required to reduce surface tension.[12][15]

3.2 Susceptibility to Lipid Peroxidation Lipid peroxidation is the oxidative degradation of lipids, leading to cell damage. The abundance of bis-allylic hydrogens (hydrogens on a carbon situated between two double bonds) in PUFAs makes them highly susceptible to attack by reactive oxygen species (ROS).

  • DHA-PC: As the most unsaturated, it is the most vulnerable to peroxidation. This is a critical trade-off for its beneficial effects on membrane fluidity.

  • EPA-PC & AA-PC: Also susceptible, but less so than DHA-PC.

  • DPPC: Being fully saturated, it is highly resistant to peroxidation, as it lacks the reactive double bonds that initiate the process.[16]

Table 1: Summary of Biophysical Properties

PropertyDHA-PCEPA-PCAA-PCDPPC
Acyl Chain (sn-2) 22:6 (n-3)20:5 (n-3)20:4 (n-6)16:0
Membrane Fluidity Very HighHighHighVery Low (Gel-like)
Lipid Packing Highly DisorderedDisorderedDisorderedHighly Ordered
Peroxidation Risk Very HighHighHighVery Low

Experimental Protocols for Comparative Assessment

To quantify the differences described above, specific and validated assays are required. Here, we outline the methodologies and the scientific reasoning behind their selection.

4.1 Protocol: Measuring Membrane Fluidity using Laurdan GP Spectroscopy

Scientific Rationale: The fluorescent probe Laurdan is chosen for its sensitivity to the polarity of its environment. In a fluid, disordered membrane, water molecules can penetrate the bilayer near the headgroup region. This polar environment causes a red-shift in Laurdan's emission spectrum. In a rigid, ordered membrane, water is excluded, and the non-polar environment causes a blue-shift. The Generalized Polarization (GP) value is a ratiometric measure of this shift, providing a quantitative index of membrane fluidity that is independent of probe concentration.[17]

Methodology:

  • Liposome Preparation: Prepare small unilamellar vesicles (SUVs) composed of the test phospholipid (e.g., DHA-PC, DPPC) or a mixture.

  • Laurdan Labeling: Add Laurdan to the liposome suspension at a final molar ratio of 1:500 (probe:lipid). Incubate in the dark for 30 minutes at a temperature above the phase transition of all lipids.

  • Spectrofluorometry:

    • Set the excitation wavelength to 350 nm.

    • Measure the emission intensity at 440 nm (I440, characteristic of the ordered/gel phase) and 490 nm (I490, characteristic of the disordered/fluid phase).

  • GP Calculation: Calculate the GP value using the formula:

    • GP = (I440 - I490) / (I440 + I490)

    • A higher GP value (approaching +1) indicates a more ordered, rigid membrane, while a lower GP value (approaching -1) indicates a more fluid membrane.[17]

Diagram 2: Laurdan GP Experimental Workflow

G start Prepare Phospholipid Liposomes add_laurdan Incubate with Laurdan Probe (1:500 molar ratio) start->add_laurdan measure Measure Fluorescence Ex: 350 nm Em: 440nm, 490nm add_laurdan->measure calculate Calculate GP Value GP = (I440 - I490) / (I440 + I490) measure->calculate interpret Interpret Results High GP = Rigid Low GP = Fluid calculate->interpret end Conclusion interpret->end

Caption: Workflow for assessing membrane fluidity via Laurdan GP.

4.2 Protocol: Quantifying Lipid Peroxidation via TBARS Assay

Scientific Rationale: The Thiobarbituric Acid Reactive Substances (TBARS) assay is a well-established method for measuring lipid peroxidation. It quantifies malondialdehyde (MDA), a major secondary product of polyunsaturated fatty acid peroxidation.[16] In an acidic medium at high temperature, MDA reacts with thiobarbituric acid (TBA) to form a pink MDA-TBA adduct that can be measured colorimetrically at 532 nm.[18] While not perfectly specific, it is a robust and widely used method for comparing the relative susceptibility of different lipids to oxidative stress.

Methodology:

  • Sample Preparation: Prepare liposomes of each test phospholipid in a buffer.

  • Induce Oxidation: Expose samples to an oxidizing agent (e.g., FeSO₄/H₂O₂) for a defined period (e.g., 60 minutes) at 37°C. Include a non-oxidized control for each lipid.

  • Reaction:

    • To 100 µL of the sample, add 200 µL of TBA reagent (containing thiobarbituric acid in an acidic solution).

    • Incubate all tubes at 95°C for 60 minutes to facilitate the formation of the MDA-TBA adduct.[16]

    • Immediately cool the tubes on ice for 10 minutes to stop the reaction.

  • Measurement:

    • Centrifuge the samples to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

  • Quantification: Calculate the concentration of MDA using a standard curve prepared with an MDA precursor like 1,1,3,3-tetramethoxypropane (TMOP).[19]

Comparative Analysis: Biological Functions and Signaling

Beyond biophysics, the identity of the acyl chain has profound implications for cellular signaling and physiology.

5.1 Differential Effects on Cellular Signaling Pathways Once incorporated into cell membranes, these phospholipids can influence the activity of membrane-bound enzymes and receptors.

  • DHA-PC: The incorporation of DHA into membranes, particularly into phosphatidylserine (PS), facilitates the translocation and activation of key survival and growth kinases like Akt, Raf-1, and PKC.[6][20] This is a cornerstone of DHA's neuroprotective effects.[7] DHA-PC can also suppress angiogenesis by activating PPARγ and down-regulating the VEGFR2/Ras/ERK pathway.[21]

  • AA-PC: Arachidonic acid is the precursor for a suite of potent, pro-inflammatory signaling molecules. When cleaved from AA-PC by phospholipase A₂, AA is metabolized by COX and LOX enzymes into prostaglandins and leukotrienes, which drive inflammatory responses.[10][22]

Diagram 3: Divergent Signaling from DHA vs. AA

G cluster_DHA DHA-PC Incorporation cluster_AA AA-PC Cleavage DHA_PC DHA-PC Membrane Membrane Enrichment (↑ Fluidity, ↑ PS) DHA_PC->Membrane Akt ↑ Akt / Raf-1 Activation Membrane->Akt Survival Neuroprotection & Cell Survival Akt->Survival AA_PC AA-PC PLA2 Phospholipase A₂ AA_PC->PLA2 AA Free Arachidonic Acid PLA2->AA Eicosanoids Prostaglandins, Leukotrienes AA->Eicosanoids Inflammation Inflammation Eicosanoids->Inflammation

Caption: Opposing signaling cascades of DHA and AA.

5.2 Bioavailability and Tissue-Specific Accumulation The form in which an omega-3 fatty acid is delivered matters. Studies in mice have shown that DHA delivered as DHA-PC leads to more effective accumulation in the brain compared to DHA delivered as a triglyceride.[8] When comparing DHA-PC and EPA-PC, different supplementation efficiencies are observed in various tissues, suggesting distinct metabolic handling and transport mechanisms.[23] For example, EPA-PC appears more effective for repletion in the serum and liver, while lysophosphatidylcholine forms of both are highly effective for brain uptake.[23]

Conclusion: Selecting the Right Phospholipid for Your Application

The choice between DHA-PC and other phospholipids is entirely application-dependent.

  • Choose DHA-PC for applications in neuroscience, retinal biology, or drug delivery systems targeting the brain, where maximizing membrane fluidity and leveraging its specific neuroprotective signaling pathways are paramount.[8][24]

  • Choose EPA-PC when investigating cardiovascular inflammation or when a slightly less unsaturated omega-3 is desired.

  • Choose AA-PC for studies focused on inducing or modulating inflammatory responses and eicosanoid signaling.

  • Choose DPPC for creating rigid, stable liposomes for drug delivery, as a model for lung surfactant, or as a negative control in membrane fluidity and peroxidation studies.[11][25]

This guide has illuminated the structural, biophysical, and biological distinctions that define these critical molecules. By understanding the causality behind their different behaviors, researchers can make more strategic and effective decisions in their experimental designs and therapeutic developments.

References

A Comparative Guide to 1-Docosahexaenoyl-sn-glycero-3-phosphocholine and 1,2-di-docosahexaenoyl-sn-glycero-3-phosphocholine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of lipid research and pharmaceutical formulation, the choice of phospholipids is paramount to the success of experimental outcomes and the efficacy of drug delivery systems. Among the myriad of available lipids, those containing the omega-3 fatty acid docosahexaenoic acid (DHA) are of particular interest due to their significant biological activities. This guide provides an in-depth, objective comparison of two such phospholipids: 1-Docosahexaenoyl-sn-glycero-3-phosphocholine (1-DHA-PC) and 1,2-di-docosahexaenoyl-sn-glycero-3-phosphocholine (di-DHA-PC). We will delve into their structural and physicochemical differences, explore their distinct biological and metabolic fates, and provide experimental protocols to aid in their practical application.

Structural and Physicochemical Distinctions: A Tale of Two Tails

The fundamental difference between 1-DHA-PC and di-DHA-PC lies in their molecular architecture, which in turn dictates their physicochemical properties and behavior in aqueous environments.

Di-DHA-PC , a phosphatidylcholine, features two DHA acyl chains, one at both the sn-1 and sn-2 positions of the glycerol backbone[3]. This di-acyl structure results in a more cylindrical molecular shape, characteristic of bilayer-forming lipids[4]. Consequently, di-DHA-PC is poorly soluble in water and spontaneously assembles into lipid bilayers, forming structures like liposomes and lamellar sheets[4][5].

Diagram: Molecular Structures and Shapes

Caption: Molecular structures and resulting shapes of 1-DHA-PC and 1,2-di-DHA-PC.

Table 1: Physicochemical Properties

PropertyThis compound (1-DHA-PC)1,2-di-docosahexaenoyl-sn-glycero-3-phosphocholine (di-DHA-PC)
Synonyms Lyso-DHA-PC, 2-hydroxy-1-DHA-PCdi-DHA-PC, PC(22:6/22:6)
Molecular Formula C30H50NO7P[6]C52H80NO8P[3]
Molecular Weight 567.69 g/mol [6]878.17 g/mol [3]
Acyl Chains One DHA chain at sn-1Two DHA chains at sn-1 and sn-2
Molecular Shape ConicalCylindrical
Aqueous Behavior Forms micelles above CMCForms bilayers (liposomes)
Solubility in Water HigherLower
Solubility in Organic Solvents Soluble in DMSO (100 mg/mL)[6]Soluble in chloroform

Biological Performance: Bioavailability, Cellular Uptake, and Metabolic Fate

The structural differences between 1-DHA-PC and di-DHA-PC have profound implications for their biological performance, particularly in the context of DHA delivery to tissues.

Bioavailability and Tissue Distribution

The bioavailability of DHA is highly dependent on its molecular carrier. Studies in rodents have shown that orally administered 1-DHA-PC is a more efficient carrier for enriching brain DHA compared to DHA in triglyceride or free fatty acid form[7][8]. This is attributed to the presence of a specific transporter for lysophosphatidylcholine-DHA at the blood-brain barrier[7].

In contrast, di-DHA-PC undergoes digestion in the gastrointestinal tract, where pancreatic phospholipase A2 can hydrolyze the fatty acid at the sn-2 position, releasing free DHA and forming 1-DHA-PC[7]. The resulting free DHA is then re-esterified into triglycerides and absorbed via chylomicrons, primarily distributing to adipose tissue and the heart[7]. The generated 1-DHA-PC, however, can be absorbed and contribute to brain DHA levels, making di-DHA-PC a source for both systemic and brain DHA delivery[7][9]. Some studies suggest that the absorption of di-DHA PC might be less efficient than that of LPC-DHA[7]. However, it is worth noting that some recent studies have not been able to replicate the significant brain DHA enrichment with either 1-DHA-PC or di-DHA-PC, indicating that further research is needed to fully understand the factors influencing DHA brain uptake[10].

Diagram: Metabolic Fate and Brain Uptake

G cluster_oral cluster_gut cluster_circulation cluster_tissues 1-DHA-PC_oral 1-DHA-PC 1-DHA-PC_gut 1-DHA-PC (Absorbed) 1-DHA-PC_oral->1-DHA-PC_gut di-DHA-PC_oral 1,2-di-DHA-PC di-DHA-PC_gut Digestion (PLA2) di-DHA-PC_oral->di-DHA-PC_gut LPC-DHA_transporter LPC-DHA Transporter 1-DHA-PC_gut->LPC-DHA_transporter FFA_DHA Free DHA di-DHA-PC_gut->FFA_DHA 1-DHA-PC_from_di 1-DHA-PC di-DHA-PC_gut->1-DHA-PC_from_di Chylomicrons Chylomicrons (Triglycerides) FFA_DHA->Chylomicrons 1-DHA-PC_from_di->LPC-DHA_transporter Brain Brain LPC-DHA_transporter->Brain Adipose_Heart Adipose & Heart Chylomicrons->Adipose_Heart

Caption: Simplified metabolic fate of oral 1-DHA-PC and 1,2-di-DHA-PC.

Cellular Uptake and Membrane Interactions

At the cellular level, the mode of interaction and uptake of these two lipids differs significantly. 1-DHA-PC, due to its detergent-like properties, can readily insert into cell membranes and may even cause membrane disruption at high concentrations. Its uptake is likely facilitated by both passive diffusion and potentially by specific transporters.

Di-DHA-PC is a primary component for building artificial membranes in the form of liposomes. When used in liposomal formulations for drug delivery, the uptake mechanism is governed by the properties of the liposome (size, charge, surface modifications) and the endocytic pathways of the target cells. The high degree of unsaturation in the two DHA chains of di-DHA-PC makes the resulting lipid bilayers highly fluid and permeable[4]. This can be advantageous for the release of encapsulated drugs but may also lead to lower stability and increased susceptibility to oxidation. Interestingly, one study found that bilayers composed of di-DHA-PC were less susceptible to peroxidation compared to those with mono-DHA phosphatidylcholine[4].

Applications in Research and Drug Development

The distinct properties of 1-DHA-PC and di-DHA-PC lend themselves to different applications in scientific research and pharmaceutical development.

1-DHA-PC is particularly useful for:

  • Studying DHA transport and metabolism: Its role as a specific carrier for brain uptake makes it an invaluable tool for neurobiology research.

  • Modulating cell signaling pathways: As a bioactive lipid, it can be used to investigate DHA-mediated signaling events.

  • Solubilizing membrane proteins: Its detergent properties can be harnessed for the extraction and purification of membrane proteins.

Di-DHA-PC is a key component in:

  • Liposome-based drug delivery: Its ability to form fluid bilayers is exploited in the design of liposomes for delivering a wide range of therapeutic agents[5].

  • Model membrane studies: It is used to create artificial membranes to investigate the influence of highly unsaturated fatty acids on membrane properties such as fluidity, permeability, and lipid-protein interactions[4][11].

  • Antiviral research: Liposomes formulated with di-DHA-PC have been shown to have antiviral activity against viruses like hepatitis B and C, and HIV, by reducing cellular cholesterol levels[12].

Experimental Protocols

To aid researchers in the practical application of these lipids, we provide the following exemplary protocols.

Protocol for In Vitro Cellular Uptake Assay

This protocol describes a method to compare the cellular uptake of fluorescently labeled 1-DHA-PC and di-DHA-PC (in liposomal form).

Materials:

  • Fluorescently labeled 1-DHA-PC (e.g., NBD-DHA-PC)

  • Fluorescently labeled di-DHA-PC (e.g., NBD-di-DHA-PC)

  • Cell line of interest (e.g., neuronal cells, cancer cells)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 24-well plates) and allow them to adhere and grow to a desired confluency (typically 70-80%).

  • Liposome Preparation (for di-DHA-PC): Prepare liposomes containing fluorescently labeled di-DHA-PC using the thin-film hydration method followed by extrusion to obtain unilamellar vesicles of a defined size (e.g., 100 nm). A detailed protocol for liposome preparation can be found in the literature[9][13][14][15].

  • Treatment:

    • For 1-DHA-PC: Prepare a stock solution of fluorescently labeled 1-DHA-PC in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentration.

    • For di-DHA-PC liposomes: Dilute the liposome suspension in cell culture medium to the desired final lipid concentration.

  • Incubation: Remove the old medium from the cells and replace it with the medium containing the lipid treatments. Incubate the cells for a defined period (e.g., 1, 4, or 24 hours) at 37°C.

  • Washing: After incubation, remove the treatment medium and wash the cells three times with ice-cold PBS to remove any non-internalized lipids.

  • Analysis:

    • Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.

    • Fluorescence Microscopy: Directly visualize the cellular uptake of the fluorescently labeled lipids in the culture vessel using a fluorescence microscope.

Diagram: Cellular Uptake Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells 1. Seed Cells Prep_1DHA 2a. Prepare 1-DHA-PC solution Seed_Cells->Prep_1DHA Prep_diDHA 2b. Prepare di-DHA-PC liposomes Seed_Cells->Prep_diDHA Incubate 3. Incubate with cells Prep_1DHA->Incubate Prep_diDHA->Incubate Wash 4. Wash cells Incubate->Wash Flow_Cytometry 5a. Flow Cytometry Wash->Flow_Cytometry Microscopy 5b. Fluorescence Microscopy Wash->Microscopy

Caption: Workflow for comparing cellular uptake of 1-DHA-PC and di-DHA-PC.

Conclusion

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 1-Docosahexaenoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the accurate quantification of 1-Docosahexaenoyl-sn-glycero-3-phosphocholine (DHA-GPC), a critical lysophospholipid in biomedical research and pharmaceutical development. As a key carrier of docosahexaenoic acid (DHA), understanding its concentration in various matrices is paramount for elucidating its physiological roles and ensuring the quality of therapeutic formulations.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Analytical Imperative: Why Accurate DHA-GPC Quantification Matters

This compound is more than just a lipid; it is a vital signaling molecule and a primary delivery form of the essential omega-3 fatty acid, DHA. Its accurate measurement is crucial in studies related to neuroscience, metabolic diseases, and inflammation. In the pharmaceutical industry, precise quantification is a non-negotiable aspect of quality control for lipid-based drug delivery systems. The choice of analytical technique can significantly impact the reliability and comparability of data across different studies and laboratories. Therefore, a thorough understanding and cross-validation of these methods are essential for scientific rigor.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): The Gold Standard for Sensitivity and Specificity

HPLC coupled with tandem mass spectrometry (MS/MS) is widely regarded as the most robust and sensitive method for the quantification of lysophospholipids like DHA-GPC from complex biological matrices.[2] This technique offers the dual advantage of chromatographic separation of isomers and the high specificity of mass-based detection.

Principle of HPLC-MS for DHA-GPC Analysis

The fundamental principle involves the separation of DHA-GPC from other lipids based on its physicochemical properties, followed by ionization and detection by a mass spectrometer. The choice between reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) is a critical experimental decision.

  • Reversed-Phase (RP) HPLC: Separates lipids primarily based on their hydrophobicity. Longer and more saturated acyl chains result in longer retention times. C18 columns are commonly employed for this purpose.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A powerful alternative for separating more polar lysophospholipids.[2]

Electrospray ionization (ESI) is the most common ionization technique for lysophospholipids and can be operated in both positive and negative ion modes. For lysophosphatidylcholines, the positive ion mode is often preferred due to the permanent positive charge on the choline headgroup, typically detecting the [M+H]⁺ ion.

Experimental Protocol: HPLC-MS Quantification of DHA-GPC

1. Sample Preparation: Lipid Extraction

The initial and most critical step is the efficient extraction of lipids from the biological matrix. A modified Bligh-Dyer or Folch extraction is frequently used to ensure high recovery of lysophospholipids.[2]

  • Homogenize the sample (e.g., plasma, tissue homogenate) in a mixture of chloroform and methanol (typically 2:1 v/v).

  • Add water to induce phase separation.

  • Centrifuge to separate the aqueous (upper) and organic (lower) phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for HPLC injection.

2. Chromatographic Separation

  • Column: Acquity UPLC BEH C18 column (or equivalent).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.1% formic acid.

  • Gradient Elution: A linear gradient from a lower to a higher concentration of Mobile Phase B is employed to elute lipids based on their polarity.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min for UHPLC systems.

3. Mass Spectrometry Detection

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Precursor Ion: The m/z of the protonated DHA-GPC molecule.

    • Product Ion: A characteristic fragment ion, often the phosphocholine headgroup at m/z 184.

HPLC_MS_Workflow

Gas Chromatography-Mass Spectrometry (GC-MS): Quantifying the Fatty Acid Moiety

GC-MS is a powerful technique for fatty acid analysis due to its high chromatographic resolution. However, it cannot be used for the direct analysis of intact lysophospholipids like DHA-GPC due to their low volatility. Instead, GC-MS is employed to quantify the docosahexaenoic acid (DHA) content after chemical hydrolysis and derivatization.

Principle of GC-MS for DHA-GPC Analysis

This method involves a two-step process:

  • Hydrolysis: The ester bond linking the DHA molecule to the glycerol backbone is cleaved, typically through acid or base catalysis, to release the free fatty acid.

  • Derivatization: The free DHA is converted into a volatile derivative, most commonly a fatty acid methyl ester (FAME), to make it amenable to GC analysis.[3]

The resulting FAME is then separated from other fatty acid derivatives by gas chromatography and detected by a mass spectrometer.

Experimental Protocol: GC-MS Quantification of DHA from DHA-GPC

1. Hydrolysis and Derivatization

  • To the lipid extract, add a known amount of an internal standard (e.g., a fatty acid not present in the sample, like heptadecanoic acid).

  • Perform hydrolysis by adding methanolic HCl or boron trifluoride in methanol and heating the mixture. This cleaves the ester bond and simultaneously methylates the carboxyl group of the fatty acid.

  • After the reaction, add water and a nonpolar solvent (e.g., hexane) to extract the FAMEs.

  • Collect the upper organic layer containing the FAMEs.

2. GC-MS Analysis

  • GC Column: A high-polarity capillary column (e.g., HP-88) is suitable for separating FAMEs.[4]

  • Injector Temperature: Typically around 250°C.

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity.

  • Carrier Gas: Helium or hydrogen.

  • MS Detector: Electron ionization (EI) is commonly used, and the instrument is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, targeting characteristic ions of the DHA methyl ester.

GC_MS_Workflow

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Quantification Approach

Quantitative NMR, particularly ³¹P-NMR, offers a distinct advantage for phospholipid analysis as it can provide absolute quantification without the need for compound-specific reference standards.[5][6] The signal intensity in NMR is directly proportional to the number of nuclei, making it an inherently quantitative technique.[7]

Principle of ³¹P-qNMR for DHA-GPC Analysis

³¹P-NMR is highly effective for analyzing phospholipids because the phosphorus atom serves as a unique spectroscopic probe. Different classes of phospholipids (e.g., phosphatidylcholine, lysophosphatidylcholine, phosphatidylethanolamine) exhibit distinct chemical shifts in the ³¹P-NMR spectrum, allowing for their simultaneous identification and quantification.[8] Quantification is achieved by integrating the signal of the phosphorus atom in DHA-GPC and comparing it to the integral of a known amount of an internal standard.

Experimental Protocol: ³¹P-qNMR Quantification of DHA-GPC

1. Sample Preparation

  • Start with a dried lipid extract.

  • Dissolve the extract in a deuterated solvent system (e.g., chloroform-d/methanol-d4 with a small amount of a chelating agent like EDTA to improve spectral resolution).

  • Add a precisely known amount of a phosphorus-containing internal standard that has a chemical shift well-resolved from the phospholipid signals (e.g., phosphoserine).[6]

2. NMR Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • Nucleus: ³¹P.

  • Experiment: A one-dimensional ³¹P experiment with proton decoupling.

  • Key Parameters:

    • Pulse Angle: A calibrated 90° pulse should be used.

    • Relaxation Delay (d1): A sufficiently long delay (typically 5 times the longest T1 relaxation time of the phosphorus nuclei) is crucial to ensure full relaxation of all signals for accurate integration.

    • Number of Scans: Sufficient scans are acquired to achieve an adequate signal-to-noise ratio.

3. Data Processing and Quantification

  • Apply appropriate window function (e.g., exponential multiplication) and Fourier transform the free induction decay (FID).

  • Perform phase and baseline correction of the spectrum.

  • Integrate the signals corresponding to the internal standard and DHA-GPC.

  • Calculate the concentration of DHA-GPC using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nₛₜₔ / Iₛₜₔ) * Cₛₜₔ

    Where:

    • Cₓ = Concentration of DHA-GPC

    • Iₓ = Integral of the DHA-GPC signal

    • Nₓ = Number of phosphorus nuclei in DHA-GPC (which is 1)

    • Nₛₜₔ = Number of phosphorus nuclei in the internal standard

    • Iₛₜₔ = Integral of the internal standard signal

    • Cₛₜₔ = Concentration of the internal standard

qNMR_Workflow

Cross-Validation and Performance Comparison

A direct cross-validation study involves analyzing the same set of samples by each of the three methods to compare their performance. The following table summarizes the expected quantitative performance and key characteristics of each technique for the analysis of DHA-GPC.

Parameter HPLC-MS GC-MS ³¹P-qNMR
Analyte Intact DHA-GPCDHA (as FAME)Intact DHA-GPC
LOD/LOQ Excellent (low pmol to fmol)[2][9]Very Good (pmol to fmol)Good (low μmol to nmol)[5]
Linearity (R²) > 0.99[2]> 0.99> 0.99
Precision (CV%) < 15%[2]< 15%< 5%[5]
Accuracy/Recovery 85-115%[2]80-120%95-105%[10]
Specificity High (mass-based)High (retention time & mass)Moderate (chemical shift)
Throughput HighModerate (derivatization required)Low
Key Advantage Highest sensitivity and specificity for intact molecule.Excellent for fatty acid profiling.Absolute quantification without specific standard.
Key Limitation Requires specific reference standard for absolute quantification.Indirect measurement; potential for PUFA degradation.[11]Lower sensitivity; requires higher sample concentration.

Concluding Remarks and Recommendations

The choice of the optimal analytical method for this compound depends on the specific research question and available resources.

  • HPLC-MS is the recommended method for most applications requiring high sensitivity and the quantification of the intact lysophospholipid, particularly in complex biological matrices. Its high throughput also makes it suitable for large-scale studies.

  • GC-MS is a valuable orthogonal technique, especially when the primary interest is to confirm the fatty acid composition or to quantify the total amount of DHA released from the lysophospholipid. It serves as an excellent method for cross-validation of the fatty acid component.

  • ³¹P-qNMR is the method of choice when an absolute quantification of DHA-GPC is required without relying on a specific, and potentially expensive, reference standard. Its high precision makes it ideal for the analysis of purer formulations and for validating the concentration of in-house standards.

For a comprehensive and robust analytical strategy, particularly in a drug development setting, employing HPLC-MS as the primary quantitative method and using GC-MS and/or ³¹P-qNMR as complementary, orthogonal techniques for cross-validation is highly recommended. This multi-faceted approach ensures the highest level of confidence in the accuracy and reliability of the analytical data.

References

Comparative Lipidomics Guide: Profiling Tissues with Varying 1-Docosahexaenoyl-sn-glycero-3-phosphocholine (DHA-GPC) Content

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of DHA and its Preferred Brain Carrier

Docosahexaenоic acid (DHA) is an omega-3 polyunsaturated fatty acid that is a cornerstone of neurological health, essential for the functional development of the infant brain and for maintaining cognitive function in adults.[1] The brain is composed of nearly 60% fat, with DHA being the most abundant omega-3 fatty acid, where it is integral to the structure and function of neuronal cell membranes.[2] Deficiencies in DHA are associated with a range of neurological and psychiatric disorders, including cognitive decline in aging, Alzheimer's disease, and depression.[1][3][4]

While the importance of DHA is well-established, its journey into the brain is a highly regulated and specific process. The brain has a limited capacity for de novo synthesis of DHA, making it critically dependent on uptake from the circulation.[5] Groundbreaking research has revealed that DHA does not simply diffuse across the blood-brain barrier (BBB). Instead, it is preferentially transported in the form of lysophosphatidylcholine (LPC), a class of phospholipids containing a single fatty acid.[6] Specifically, 1-Docosahexaenoyl-sn-glycero-3-phosphocholine (DHA-GPC, also known as DHA-LPC) is ferried across the BBB by a dedicated transporter, the major facilitator superfamily domain-containing protein 2A (MFSD2A).[5][7][8] This transport mechanism underscores the unique biological significance of DHA-GPC as the preferred physiological carrier for delivering this essential fatty acid to the central nervous system.[6]

This guide provides a comprehensive framework for the comparative lipidomic analysis of DHA-GPC across tissues with differential DHA requirements and metabolic functions: the brain, liver, and adipose tissue.

  • Brain: The primary target organ for DHA-GPC, exhibiting the highest demand and selective uptake.

  • Liver: The central metabolic hub responsible for processing dietary lipids and synthesizing lipoproteins and LPCs for systemic distribution.[9]

  • Adipose Tissue: The body's primary site for energy storage, mainly in the form of triacylglycerols, where DHA incorporation is less prioritized compared to the brain.[9][10]

By comparing the lipidomic profiles of these tissues, researchers can gain critical insights into the systemic metabolism, transport, and tissue-specific enrichment of DHA, providing a foundation for developing novel therapeutic and nutraceutical strategies for neurological health.

Experimental Design & Rationale

A robust comparative lipidomics study hinges on a meticulously planned experimental workflow. The choices made at each step—from sample acquisition to data analysis—directly impact the quality and interpretability of the results.

Tissue Selection and Harvesting

The selection of appropriate animal models and the method of tissue harvesting are critical for preserving the in vivo lipid profile.

  • Rationale: The C57BL/6 mouse is a standard inbred strain widely used in metabolic research, providing a consistent genetic background. Tissues must be harvested and snap-frozen with maximum speed to quench enzymatic activity (e.g., from phospholipases) that could alter the lipid composition post-mortem.[11]

  • Protocol:

    • Humanely euthanize C57BL/6 mice (n=8 per group) according to approved institutional animal care guidelines.

    • Immediately dissect the whole brain, liver, and epididymal white adipose tissue.

    • Rinse tissues briefly in ice-cold phosphate-buffered saline (PBS) to remove excess blood.

    • Blot tissues dry, weigh them, and immediately snap-freeze in liquid nitrogen.

    • Store samples at -80°C until lipid extraction.

Core Experimental Workflow

The following diagram outlines the comprehensive workflow for comparative lipidomics, ensuring a systematic and reproducible analysis from tissue to data.

G cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing & Interpretation Tissue Frozen Tissue Samples (Brain, Liver, Adipose) Homogenize Cryogenic Homogenization Tissue->Homogenize Extract Lipid Extraction (Modified Folch Method) Homogenize->Extract LCMS HILIC-LC-MS/MS Analysis Extract->LCMS RawData Raw Data Acquisition LCMS->RawData Processing Peak Integration & Internal Standard Normalization RawData->Processing Stats Statistical Analysis (ANOVA, PCA) Processing->Stats Results Comparative Quantification & Pathway Analysis Stats->Results

Caption: High-level workflow for comparative lipidomics analysis.

Detailed Methodologies

Lipid Extraction: A Modified Folch Method

The goal of lipid extraction is to efficiently recover a broad spectrum of lipid classes from the tissue matrix while minimizing degradation.[12] The Folch method, utilizing a chloroform and methanol solvent system, is a gold standard for its comprehensive extraction efficiency.[13][14]

  • Rationale: A biphasic extraction using chloroform/methanol effectively disrupts protein-lipid complexes and solubilizes both polar and nonpolar lipids.[12] The inclusion of butylated hydroxytoluene (BHT), an antioxidant, is crucial to prevent the oxidation of highly unsaturated fatty acids like DHA during the extraction process.[11] A non-endogenous LPC (e.g., LPC 17:0) is added as an internal standard (IS) to correct for sample loss during extraction and for variations in instrument response, enabling accurate quantification.

  • Protocol:

    • Weigh approximately 20-30 mg of frozen tissue into a 2 mL glass vial containing ceramic beads.

    • Add 200 µL of ice-cold water and 10 µL of the internal standard mix (containing LPC 17:0).

    • Homogenize the tissue using a cryogenic homogenizer (e.g., Precellys 24) for 2 cycles of 30 seconds.

    • Add 1 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.01% BHT.

    • Vortex vigorously for 15 minutes at 4°C.

    • Add 250 µL of chloroform and 250 µL of water to induce phase separation.

    • Vortex for 2 minutes and centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase (containing the lipids) using a glass syringe and transfer to a new glass vial.

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of 9:1 (v/v) methanol:toluene for LC-MS/MS analysis.

HILIC-LC-MS/MS for Lysophospholipid Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for lipidomics, offering the sensitivity and specificity required to identify and quantify individual lipid species within complex mixtures.[15][16]

  • Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for this analysis because it separates lipids based on the polarity of their headgroups.[17][18] This allows for the clear separation of LPCs from other lipid classes, reducing ion suppression and improving quantification accuracy. Tandem mass spectrometry (MS/MS) in a targeted mode, such as Multiple Reaction Monitoring (MRM), provides exceptional specificity by monitoring for a specific precursor-to-product ion transition. For LPCs, the precursor ion is the intact molecule, and a characteristic product ion is the phosphocholine headgroup fragment at m/z 184.[19][20]

  • Protocol:

    • LC System: High-performance liquid chromatography system (e.g., Vanquish Horizon UHPLC).

    • Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A multi-step gradient optimized for phospholipid separation.

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap Exploris 240).

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Targeted Analysis: Set up MRM transitions for DHA-GPC (precursor m/z 544.3 → product m/z 184.1) and the internal standard LPC 17:0 (precursor m/z 510.3 → product m/z 184.1). Include transitions for other relevant LPCs and DHA-containing PCs.

Data Processing and Statistical Analysis

Raw data from the LC-MS/MS must be processed to extract meaningful quantitative information.[21][22]

  • Rationale: Specialized software is required to integrate the area under the chromatographic peak for each lipid. Normalization to the internal standard is a critical step that corrects for variability introduced during sample preparation and analysis. Statistical analysis is then applied to determine if the observed differences in lipid levels between the tissue types are significant.[23]

  • Workflow:

    • Peak Integration: Process raw data files using software such as Thermo Chromeleon, Waters MassLynx, or an open-source tool like MZmine.

    • Normalization: Calculate the response ratio for each endogenous lipid by dividing its peak area by the peak area of the LPC 17:0 internal standard.

    • Quantification: Determine the absolute concentration (e.g., in pmol/mg tissue) by using a calibration curve generated from authentic standards.

    • Statistical Analysis: Perform a one-way ANOVA followed by a post-hoc test (e.g., Tukey's test) to compare the mean concentrations of DHA-GPC across the three tissue types. A p-value < 0.05 is considered statistically significant.

    • Data Visualization: Use Principal Component Analysis (PCA) to visualize the overall separation of lipid profiles between tissues and heatmaps to display relative lipid abundances.

Expected Results and Interpretation

The quantitative data obtained from this workflow will illuminate the tissue-specific distribution of DHA-GPC and related lipids. The table below presents hypothetical, yet biologically plausible, results from such a comparative analysis.

Table 1: Hypothetical Quantitative Comparison of Key Lipids Across Tissues

Lipid SpeciesBrain (pmol/mg tissue)Liver (pmol/mg tissue)Adipose (pmol/mg tissue)P-value
DHA-GPC (LPC 22:6) 15.8 ± 2.1 4.5 ± 0.8 1.2 ± 0.3 <0.001
Oleoyl-GPC (LPC 18:1)8.2 ± 1.512.1 ± 2.57.5 ± 1.9<0.05
Stearoyl-GPC (LPC 18:0)11.5 ± 2.09.8 ± 1.86.2 ± 1.4<0.05
DHA-PC (PC 18:0/22:6)125.4 ± 15.365.7 ± 9.822.1 ± 5.4<0.001
Values are presented as Mean ± Standard Deviation. P-value from one-way ANOVA.
Interpretation of Results:
  • Highest DHA-GPC in the Brain: The significantly elevated concentration of DHA-GPC in the brain directly reflects its critical role as the primary substrate for the Mfsd2a transporter at the blood-brain barrier.[5][7] This finding validates the hypothesis that the brain actively sequesters this specific lipid carrier from circulation to meet its high demand for DHA.

  • Liver's Metabolic Role: The liver displays a moderate level of DHA-GPC and a diverse profile of other LPCs. This is consistent with its function in synthesizing LPCs from dietary phosphatidylcholines and packaging them for transport to peripheral tissues, including the brain.[9]

  • Low Abundance in Adipose Tissue: Adipose tissue shows the lowest concentration of DHA-GPC. Its primary function is to store fatty acids as triacylglycerols (TAGs). While it does incorporate DHA, the lysophospholipid form is not a major storage or structural component in this tissue.[10]

  • DHA-containing Phosphatidylcholine (DHA-PC): The high levels of DHA-PC in the brain demonstrate the fate of DHA-GPC after crossing the BBB. It is rapidly re-acylated to form structural phospholipids, which are then incorporated into neuronal membranes to support synaptic function and signal transduction.[24]

Metabolic Context: The Journey of DHA to the Brain

The diagram below illustrates the metabolic pathway highlighting the central role of DHA-GPC in delivering DHA to the brain.

G cluster_bbb BBB Transport Diet Dietary DHA (e.g., in Triacylglycerols) Gut Intestinal Absorption Diet->Gut Liver Liver Metabolism Gut->Liver Circulation Circulation (Bound to Albumin) Liver->Circulation DHAGPC DHA-GPC Circulation->DHAGPC BBB Blood-Brain Barrier (BBB) DHAGPC->BBB Brain Brain Parenchyma BBB->Brain Transport Mfsd2a Mfsd2a Transporter Reacyl Re-acylation Brain->Reacyl DHAPC DHA-Phosphatidylcholine (Membrane Integration) Reacyl->DHAPC

Caption: Simplified pathway of DHA transport to the brain via DHA-GPC.

Conclusion

This guide outlines a robust and validated workflow for the comparative lipidomic analysis of DHA-GPC across different tissues. By integrating optimized sample preparation, high-specificity HILIC-LC-MS/MS analysis, and rigorous data processing, researchers can accurately quantify this critical lipid metabolite. The expected findings—a profound enrichment of DHA-GPC in the brain compared to the liver and adipose tissue—provide strong evidence for its specialized role in neurological health. This methodology serves as a powerful tool for scientists and drug development professionals investigating the mechanisms of neuro-nutrition, exploring biomarkers for neurological disease, and designing next-generation therapeutics that leverage the brain's natural lipid transport systems.

References

A Comparative Guide to the Differential Effects of Saturated vs. Unsaturated Phosphocholines on Cell Activation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Distinction with Profound Consequences

Phosphocholines, a major class of phospholipids, are fundamental building blocks of eukaryotic cell membranes.[1][] Their structure, consisting of a hydrophilic phosphocholine headgroup and two hydrophobic fatty acid tails, allows for the formation of the lipid bilayer that encases the cell and its organelles.[1] The saturation of these fatty acid tails—whether they contain double bonds (unsaturated) or not (saturated)—introduces subtle yet critical differences in their molecular shape.[3][4][5] Saturated fatty acid tails are straight, allowing for tight packing, while unsaturated tails have "kinks" due to the presence of double bonds, leading to looser packing.[3][4][5] This fundamental structural variance has profound implications for membrane fluidity, protein function, and ultimately, the activation of cellular signaling pathways.[3][4][6]

Section 1: Biophysical Properties and Membrane Organization

The degree of saturation in phosphocholine acyl chains directly influences the physical state of the cell membrane. This, in turn, dictates the localization and function of membrane-associated proteins that are critical for cell signaling.

  • Saturated Phosphocholines (e.g., Dipalmitoylphosphatidylcholine - DPPC): The straight, saturated acyl chains of these lipids allow them to pack closely together, increasing van der Waals interactions and resulting in a more ordered, gel-like membrane state.[5][7] This decreased fluidity can restrict the lateral movement of membrane proteins.[3]

  • Unsaturated Phosphocholines (e.g., Dioleoylphosphatidylcholine - DOPC): The kinks in the unsaturated acyl chains disrupt tight packing, creating more space between lipid molecules and leading to a more fluid, liquid-crystalline state.[3][4][5] This increased fluidity facilitates the diffusion and interaction of membrane proteins.[3][8]

Cell membranes are not homogenous structures; they contain specialized microdomains known as lipid rafts. These domains are enriched in saturated lipids, sphingolipids, and cholesterol, creating a more ordered environment compared to the surrounding bilayer.[9][10]

  • Role of Saturated PCs: Saturated phosphocholines are key components of lipid rafts.[9] Their ability to pack tightly contributes to the formation of these platforms, which serve to concentrate or exclude specific signaling proteins, thereby modulating their activity.[9][10] For instance, many receptor tyrosine kinases and G-protein coupled receptors (GPCRs) are known to localize to lipid rafts to initiate downstream signaling cascades.[10]

  • Exclusion of Unsaturated PCs: The disordered nature of unsaturated phosphocholines generally leads to their exclusion from these highly ordered raft domains.[11] This segregation can prevent certain proteins from accessing the signaling hubs within rafts.

Table 1: Comparative Biophysical Properties of Saturated vs. Unsaturated Phosphocholines

PropertySaturated Phosphocholines (e.g., DPPC)Unsaturated Phosphocholines (e.g., DOPC)Impact on Cell Activation
Acyl Chain Structure Straight, no double bondsKinked, one or more double bondsDictates packing and membrane fluidity.
Membrane Fluidity Decreased (more ordered)[3][5]Increased (more disordered)[3][4]Affects protein mobility and interactions.[3]
Lipid Raft Association Enriched in lipid rafts[9]Generally excluded from lipid rafts[11]Modulates the localization of signaling proteins.

Section 2: Differential Impact on Cell Signaling Pathways

The distinct membrane environments created by saturated and unsaturated phosphocholines have a direct impact on the activation of various signaling pathways.

The conformation and activity of GPCRs are highly sensitive to their lipid environment.

  • Saturated PC Environment: The ordered environment of lipid rafts, enriched in saturated PCs, can pre-organize GPCRs with their downstream effectors, such as G-proteins, leading to a more efficient and rapid signaling response upon ligand binding.

  • Unsaturated PC Environment: Studies have shown that the presence of polyunsaturated fatty acids can modulate the conformational equilibrium of GPCRs, such as rhodopsin, affecting their activation state.[12][13] A more fluid membrane environment created by unsaturated PCs can alter the coupling efficiency between the receptor and its G-protein.[13]

The dimerization and subsequent autophosphorylation of RTKs, a critical step in their activation, are influenced by membrane fluidity and lipid raft localization.

  • Saturated PC Environment: The clustering of RTKs within lipid rafts, facilitated by saturated PCs, can promote their dimerization and enhance signaling.

  • Unsaturated PC Environment: A more fluid membrane may increase the diffusion rate of RTKs, potentially leading to a lower probability of dimerization and a dampened signaling response.

The lipid composition of the cell membrane can directly influence inflammatory responses.

  • Saturated PCs and Pro-inflammatory Responses: Some studies suggest that saturated fatty acids can promote inflammatory signaling pathways. For example, saturated fatty acids have been shown to induce the production of pro-inflammatory cytokines.[14]

  • Unsaturated PCs and Anti-inflammatory Effects: Conversely, certain unsaturated fatty acids, particularly omega-3 polyunsaturated fatty acids, have well-documented anti-inflammatory properties.[6] They can be metabolized into signaling molecules that actively resolve inflammation.

Diagram 1: Influence of Phosphocholine Saturation on a Generic Signaling Pathway

cluster_0 Saturated PC Environment (Lipid Raft) cluster_1 Unsaturated PC Environment (Non-Raft) S_Receptor Receptor S_Effector Effector S_Receptor->S_Effector Efficient Coupling Downstream Signaling (Amplified) Downstream Signaling (Amplified) S_Effector->Downstream Signaling (Amplified) U_Receptor Receptor U_Effector Effector U_Receptor->U_Effector Altered Coupling Downstream Signaling (Modulated) Downstream Signaling (Modulated) U_Effector->Downstream Signaling (Modulated)

Caption: Saturated vs. Unsaturated PC Environments and Signaling.

Section 3: Experimental Methodologies

To investigate the differential effects of saturated and unsaturated phosphocholines, a combination of in vitro and cell-based assays is required.

Liposomes are artificial vesicles that can be used to deliver specific lipids to cells or to study lipid-protein interactions in a controlled environment.

Protocol: Liposome Preparation by Extrusion

  • Lipid Film Hydration:

    • Dissolve the desired phosphocholine (e.g., DPPC or DOPC) and any other lipid components (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of a round-bottom flask.

    • Further dry the film under vacuum for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film with an aqueous buffer by vortexing, creating multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the phase transition temperature of the lipids.

    • Pass the MLV suspension through the extruder multiple times (e.g., 15 passages) to form unilamellar vesicles of a defined size.[15]

  • Characterization:

    • Determine the size distribution and zeta potential of the liposomes using Dynamic Light Scattering (DLS).

    • Visualize the liposomes using Transmission Electron Microscopy (TEM) to confirm their morphology and lamellarity.[16]

Protocol: Cellular Treatment with Phosphocholine Liposomes

  • Cell Seeding: Seed the cells of interest (e.g., immune cells, cancer cell lines) in appropriate culture plates and allow them to adhere overnight.

  • Liposome Incubation:

    • Resuspend the prepared liposomes in sterile cell culture medium.

    • Add the liposome suspension to the cells at the desired concentration.

    • Incubate the cells with the liposomes for a specified period to allow for lipid uptake.

  • Controls: Include control groups treated with buffer alone (vehicle control) and liposomes made from a standard lipid composition.

Cell activation can be assessed through various methods, depending on the cell type and the signaling pathway of interest.[17][18][19]

Common Methods for Measuring Cell Activation:

  • Flow Cytometry: Assess the expression of cell surface activation markers (e.g., CD69, CD25 for T-cells).[17][20]

  • ELISA/Multiplex Assays: Quantify the secretion of cytokines (e.g., TNF-α, IL-6) into the culture supernatant.[17]

  • Western Blotting: Detect the phosphorylation of key signaling proteins (e.g., NF-κB, MAP kinases).[15]

  • Proliferation Assays: Measure cell proliferation using techniques like BrdU incorporation or CFSE dye dilution.[17]

  • Calcium Imaging: Monitor changes in intracellular calcium levels, a common second messenger.

Diagram 2: Experimental Workflow for Investigating Phosphocholine Effects

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Liposome_Prep Liposome Preparation (Saturated vs. Unsaturated PC) Treatment Cellular Treatment Liposome_Prep->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Flow Flow Cytometry (Activation Markers) Treatment->Flow ELISA ELISA/Multiplex (Cytokine Secretion) Treatment->ELISA Western Western Blot (Signaling Proteins) Treatment->Western

Caption: Experimental Workflow.

Conclusion

The saturation of phosphocholine acyl chains is a critical determinant of cell membrane properties and, consequently, cellular activation. Saturated phosphocholines promote a more ordered membrane state and the formation of lipid rafts, which can enhance the efficiency of certain signaling pathways. In contrast, unsaturated phosphocholines contribute to a more fluid membrane, which can modulate protein interactions and signaling in distinct ways. A thorough understanding of these differential effects is crucial for researchers in various fields, from fundamental cell biology to the development of novel therapeutics that target membrane-associated processes. The experimental approaches outlined in this guide provide a robust framework for dissecting the intricate roles of these essential lipid molecules in cellular function.

References

A Senior Application Scientist's Guide to Lysophospholipids: A Comparative Study of Acyl Chain Length on Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex world of lipid signaling, understanding the nuanced bioactivity of lysophospholipids (LPLs) is paramount. These deceptively simple molecules, characterized by a glycerol or sphingoid backbone, a phosphate headgroup, and a single acyl chain, are potent signaling mediators in a vast array of physiological and pathological processes. A critical determinant of their function, and one that is often overlooked, is the length and saturation of their single acyl chain. This guide provides an in-depth comparative analysis of how this structural feature dictates the biological activity of three major classes of LPLs: lysophosphatidic acid (LPA), sphingosine-1-phosphate (S1P), and lysophosphatidylcholine (LPC).

The Decisive Role of the Acyl Chain: More Than Just a Hydrophobic Tail

The acyl chain of an LPL is not merely a passive anchor to the cell membrane. Its length and degree of saturation profoundly influence how the LPL interacts with its cognate G protein-coupled receptors (GPCRs), thereby modulating downstream signaling cascades. This structure-activity relationship is a key consideration in experimental design and a crucial factor in the development of targeted therapeutics. Longer, more saturated chains generally exhibit different receptor affinities and can induce distinct cellular responses compared to their shorter, unsaturated counterparts. This guide will dissect these differences, providing both a conceptual framework and practical, data-driven insights.

Comparative Analysis of Lysophospholipid Bioactivity by Acyl Chain Length

The following sections provide a detailed comparison of LPA, S1P, and LPC species with varying acyl chain lengths, supported by experimental data from the literature.

Lysophosphatidic Acid (LPA): A Potent Mitogen with Chain-Dependent Specificity

LPA is a well-established mitogen and signaling molecule involved in cell proliferation, migration, and survival. It exerts its effects through at least six GPCRs (LPA₁₋₆).[1] The length and saturation of its acyl chain are critical for receptor subtype selectivity and the magnitude of the cellular response.

Key Observations:

  • Optimal Chain Length for Mitogenic Activity: Studies have shown a clear dependence of mitogenic potency on acyl chain length. The general rank order for stimulating DNA synthesis in fibroblasts is: 1-oleoyl (18:1) LPA ≈ 1-palmitoyl (16:0) LPA > 1-myristoyl (14:0) LPA > 1-lauroyl (12:0) LPA.[2]

  • Receptor-Mediated Calcium Mobilization: In cells expressing LPA₁ or LPA₃ receptors, 18:1 LPA is the most potent species for inducing calcium mobilization compared to 16:0 or 18:0 LPA.[3] This suggests that the double bond in the oleoyl chain may be crucial for optimal receptor activation.

  • Platelet Activation: In human platelets, low nanomolar concentrations of acyl-LPA (18:1) can induce shape change with an EC₅₀ of approximately 7 ± 4 nmol/L.[4] Notably, alkyl-LPA species, such as 16:0-alkyl-LPA, are significantly more potent at inducing platelet shape change than their corresponding acyl-LPA counterparts.[4]

Comparative Data for LPA Analogs:

LPA SpeciesReceptor(s)AssayPotency (EC₅₀/IC₅₀)Reference(s)
1-oleoyl-LPA (18:1)LPA₁/LPA₃Platelet Shape Change~7 nM[4]
1-oleoyl-LPA (18:1)LPA₅TGFα Shedding78 nM[5]
MZN-010 (18:1 analog)LPA₅TGFα Shedding4.9 nM[5]
MZN-021 (saturated analog)LPA₅TGFα Shedding1.2 nM[5]
1-oleoyl-LPA (18:1)LPA₃Receptor Phosphorylation270 ± 70 nM[6][7]
OMPT (18:1 analog)LPA₃Receptor Phosphorylation10 ± 2 nM[6][7]
1-oleoyl-LPA (18:1)LPA₃ERK 1/2 Phosphorylation290 ± 50 nM[6][7]
OMPT (18:1 analog)LPA₃ERK 1/2 Phosphorylation5 ± 2 nM[6][7]
1-oleoyl-LPA (18:1)LPA₃Intracellular Calcium300 nM[7]
OMPT (18:1 analog)LPA₃Intracellular Calcium425 nM[7]

LPA Signaling Pathways

LPA Signaling Pathways cluster_LPA Lysophosphatidic Acid (LPA) cluster_receptors LPA Receptors cluster_gproteins G Proteins cluster_effectors Downstream Effectors cluster_responses Cellular Responses LPA (C16-C20) LPA (C16-C20) LPA1 LPA1 LPA (C16-C20)->LPA1 Acyl chain length & saturation dependent LPA2 LPA2 LPA (C16-C20)->LPA2 Acyl chain length & saturation dependent LPA3 LPA3 LPA (C16-C20)->LPA3 Acyl chain length & saturation dependent Gq11 Gαq/11 LPA1->Gq11 Gi Gαi/o LPA1->Gi G1213 Gα12/13 LPA1->G1213 LPA2->Gq11 LPA2->Gi LPA2->G1213 LPA3->Gq11 LPA3->Gi LPA3->G1213 PLC Phospholipase C (PLC) Gq11->PLC PI3K PI3K/Akt Gi->PI3K Ras Ras/MAPK Gi->Ras RhoA RhoA G1213->RhoA Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Actin_Cytoskeleton Actin Cytoskeleton Rearrangement RhoA->Actin_Cytoskeleton Migration Cell Migration RhoA->Migration Proliferation Proliferation & Survival PI3K->Proliferation Ras->Proliferation

Caption: LPA signaling pathways illustrating receptor coupling to various G proteins and downstream cellular responses.

Sphingosine-1-Phosphate (S1P): A Key Regulator of Immune Cell Trafficking

S1P is a critical signaling molecule involved in a multitude of cellular processes, most notably the regulation of lymphocyte egress from lymphoid organs. It signals through five specific GPCRs (S1P₁₋₅).[8] The length of the sphingoid base alkyl chain significantly impacts receptor engagement and subsequent cellular responses.

Key Observations:

  • Differential Receptor Engagement: S1P species with alkyl chain lengths ranging from C16 to C20 have been shown to differentially engage S1P receptors.[9] This suggests that receptor binding pockets can distinguish between relatively small variations in chain length.

  • Chain Length and Agonist Efficacy: For the S1P₁ receptor, there is a trend of increasing agonist efficacy with increased alkyl chain length. Analogs with C9 and C10 chains exhibit greater agonism compared to those with C7 and C8 chains.[10]

  • Natural Abundance and Activity: While d18:1 S1P is the most extensively studied species, atypical S1Ps such as d16:1 are present in plasma and can activate S1P receptors at similar levels to d18:1 S1P.[9] Interestingly, d16:1 S1P has been shown to attenuate the pro-inflammatory signaling of d18:1 S1P, highlighting the complex interplay between different S1P species.[11]

Comparative Data for S1P Analogs:

S1P Species/AnalogReceptor(s)AssayPotency (EC₅₀)Reference(s)
S1P (d18:1)S1P₁GTPγS Binding10 nM[10]
C10-P analogS1P₁GTPγS Binding30 nM[10]
C9-P analogS1P₁GTPγS Binding178 nM[10]
S1P (d18:1)S1P₂Ca²⁺ Mobilization8 nM[12]
S1P (d18:1)S1P₃Ca²⁺ Mobilization11 nM[12]
S1P (d18:1)S1P₄GTPγS Binding56 nM[10]
VPC03090-PS1P₄GTPγS Binding17.7 nM[10]
S1P (d18:1)S1P₅GTPγS Binding4.4 nM[10]
VPC03090-PS1P₅GTPγS Binding2.4 nM[10]

S1P Signaling Pathways

S1P Signaling Pathways cluster_S1P Sphingosine-1-Phosphate (S1P) cluster_receptors S1P Receptors cluster_gproteins G Proteins cluster_effectors Downstream Effectors cluster_responses Cellular Responses S1P (d16-d20) S1P (d16-d20) S1P1 S1P1 S1P (d16-d20)->S1P1 Alkyl chain length dependent S1P2 S1P2 S1P (d16-d20)->S1P2 Alkyl chain length dependent S1P3 S1P3 S1P (d16-d20)->S1P3 Alkyl chain length dependent Gi Gαi/o S1P1->Gi G1213 Gα12/13 S1P2->G1213 Gq Gαq S1P2->Gq S1P3->Gi S1P3->G1213 S1P3->Gq Rac Rac Gi->Rac PI3K PI3K/Akt Gi->PI3K Rho Rho G1213->Rho PLC PLC Gq->PLC Lymphocyte_Trafficking Lymphocyte Trafficking Rac->Lymphocyte_Trafficking Endothelial_Barrier Endothelial Barrier Function Rho->Endothelial_Barrier Cell_Survival Cell Survival PI3K->Cell_Survival

Caption: S1P signaling pathways showing receptor-G protein coupling and key cellular outcomes.

Lysophosphatidylcholine (LPC): A Modulator of Inflammation and Vascular Tone

LPC is the most abundant LPL in plasma and is involved in various physiological and pathological processes, including inflammation and atherosclerosis. The effects of LPC are highly dependent on the length and saturation of its acyl chain.

Key Observations:

  • Inflammatory Responses in Neutrophils: Unsaturated LPC species are more potent inducers of superoxide production in neutrophils compared to saturated LPCs.[13] Saturated LPCs, such as 16:0 LPC, induce significantly less superoxide production.[13]

  • Vascular Relaxation: Different LPC species have distinct effects on endothelium-dependent vasorelaxation. The rank order of potency for attenuating acetylcholine-induced relaxation in mouse aortic rings is 18:2 > 20:4 > 16:0 > 18:1.[14]

  • Prostanoid Production: LPCs can induce the secretion of prostanoids from aortic rings, with LPC 20:4 being the most potent inducer of prostacyclin (PGI₂) and thromboxane A₂ (TXA₂) production.[14]

  • Release from Bronchial Epithelial Cells: Stimulation of human bronchial epithelial cells with VEGF leads to the significant release of LPC 16:0, 18:0, and 18:1.[2]

Comparative Data for LPC Analogs:

LPC SpeciesCell/Tissue TypeEffectObservationReference(s)
Unsaturated LPCsHuman NeutrophilsSuperoxide ProductionMore potent than saturated LPCs[13]
16:0 LPCHuman NeutrophilsSuperoxide ProductionSignificantly less production[13]
18:2 LPCMouse Aortic RingsVasorelaxation AttenuationMost potent[14]
20:4 LPCMouse Aortic RingsVasorelaxation AttenuationSecond most potent[14]
16:0 LPCMouse Aortic RingsVasorelaxation AttenuationThird most potent[14]
18:1 LPCMouse Aortic RingsVasorelaxation AttenuationLeast potent[14]
20:4 LPCMouse Aortic RingsPGI₂ and TXA₂ ProductionMost potent inducer[14]
16:0, 18:0, 18:1 LPCHuman Bronchial Epithelial CellsRelease upon VEGF stimulationSignificant increase[2]

Experimental Protocols for Comparative Analysis

To empower researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key assays used to characterize LPL bioactivity.

[³⁵S]GTPγS Binding Assay for G Protein Activation

This functional assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist. It is a powerful tool for determining the potency (EC₅₀) and efficacy (Eₘₐₓ) of LPLs at their cognate GPCRs.[15][16]

Experimental Workflow

GTP_gamma_S_Workflow start Start prep Membrane Preparation start->prep assay Assay Setup (96-well plate) prep->assay preinc Pre-incubation (30°C, 15-30 min) assay->preinc initiate Initiate Reaction (add [³⁵S]GTPγS) preinc->initiate incubate Incubation (30°C, 60 min) initiate->incubate terminate Terminate Reaction (Rapid Filtration) incubate->terminate wash Wash Filters terminate->wash count Scintillation Counting wash->count analyze Data Analysis (EC₅₀, Eₘₐₓ) count->analyze end End analyze->end Calcium_Mobilization_Workflow start Start seed Seed Cells in 96-well plate start->seed incubate_cells Incubate Overnight seed->incubate_cells load_dye Load with Calcium-sensitive Dye incubate_cells->load_dye incubate_dye Incubate for Dye Uptake load_dye->incubate_dye add_lpl Add LPLs (Agonists) incubate_dye->add_lpl measure Measure Fluorescence (Real-time) add_lpl->measure analyze Data Analysis (EC₅₀) measure->analyze end End analyze->end

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Docosahexaenoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with specialized reagents like 1-Docosahexaenoyl-sn-glycero-3-phosphocholine demands not only precision in application but also unwavering diligence in ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this phospholipid, grounding every recommendation in the principles of chemical safety, regulatory compliance, and scientific best practices. Our primary goal is to empower your laboratory with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of your personnel and adherence to environmental regulations.

Hazard Assessment: Understanding the Risk Profile

A correct disposal procedure begins with a thorough understanding of the material's inherent risks. For this compound and similar research-grade phospholipids, the risk assessment must consider two components: the phospholipid itself and, more critically, the solvent in which it is delivered.

1.1 The Phospholipid Moiety The toxicological properties of pure this compound are not fully known[1][2][3][4]. Safety Data Sheets (SDS) for many similar phosphatidylcholine compounds indicate that they are not classified as hazardous substances under OSHA or GHS guidelines and have no known hazardous properties[5][6][7]. However, as a prudent practice in laboratory settings, all chemicals with incomplete toxicological data should be handled as potentially hazardous[2][3][4].

1.2 The Solvent Vehicle: The Primary Determinant of Hazard Most commercially available research-grade phospholipids like this one are supplied as a solution in an organic solvent[8][9][10]. The choice of solvent is the single most critical factor in determining the hazard level and the required disposal protocol.

  • Chloroform: A common solvent for these lipids, chloroform is a significant health hazard. It is harmful if swallowed, causes skin and eye irritation, is toxic if inhaled, and is suspected of causing cancer and damaging fertility or the unborn child[10][11]. Waste containing chloroform is unequivocally hazardous.

  • Ethanol: While less toxic than chloroform, ethanol is a flammable liquid. Waste solutions containing flammable solvents must be handled and disposed of as hazardous flammable waste.

The Causality Principle: The disposal procedure is dictated not by the low-concentration lipid but by the high-concentration solvent. Therefore, the waste must be characterized and handled according to the hazards of the solvent.

Regulatory Framework: Adherence to Legal Standards

In the United States, the disposal of laboratory chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[12][13][14]. All laboratories that generate hazardous waste must adhere to these regulations.

  • Generator Status: Your facility is classified as a hazardous waste generator (e.g., Very Small, Small, or Large Quantity Generator) based on the amount of waste produced monthly, which dictates specific storage and handling requirements[15].

  • Satellite Accumulation Areas (SAA): RCRA allows for the accumulation of up to 55 gallons of hazardous waste in designated SAAs, which must be at or near the point of generation and under the control of laboratory personnel[12][15][16]. This is the most common framework for research labs.

It is illegal to dispose of hazardous chemical waste, including solutions of this phospholipid in organic solvents, via sink drains or in the regular solid waste stream[13].

Personal Protective Equipment (PPE) and Safety

Before handling the chemical or its waste, ensure the proper personal protective equipment is in use. The required PPE is determined by the hazards of the solvent.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or glasses as described by OSHA.[11]Protects eyes from splashes of the chemical and solvent.
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact with the solvent, which can cause irritation or be absorbed.[11]
Body Protection Standard laboratory coat.Protects skin and clothing from contamination.
Ventilation Work within a certified chemical fume hood.A mechanical exhaust is required to prevent inhalation of toxic or flammable solvent vapors.[11]
Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe disposal of this compound solutions.

Step 1: Waste Characterization

  • Action: Immediately upon deciding to discard the material, characterize it as hazardous waste.

  • Causality: Due to the presence of organic solvents like chloroform or ethanol, the waste solution meets the RCRA definition of hazardous due to toxicity and/or flammability.

Step 2: Select a Waste Container

  • Action: Choose a container that is compatible with the waste. For organic solvents, a glass or appropriate polyethylene container is suitable. Do not use metal containers for acids or bases, and avoid light polyethylene for gasoline products[14]. The original product bottle is often an ideal choice if it is intact and can be securely sealed[16].

  • Causality: Using a compatible container prevents degradation of the container, leaks, and potential reactions between the waste and the container material[14].

Step 3: Label the Waste Container

  • Action: Before any waste is added, affix a hazardous waste label to the container[17]. The label must include:

    • The words "Hazardous Waste" [15].

    • The full chemical name(s) of all contents, including the solvent and the phospholipid. Do not use abbreviations.

    • The approximate percentages or concentrations of each component.

    • The relevant hazard characteristics (e.g., "Toxic," "Flammable").

  • Causality: Proper labeling is a strict RCRA requirement and is essential for communicating the hazards to all personnel who may handle the container, including lab staff and disposal technicians[15][16][17].

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)

  • Action: Store the sealed waste container in your lab's designated SAA. The container must be kept closed at all times except when actively adding waste[16][17].

  • Causality: Keeping the container sealed prevents the release of hazardous vapors into the laboratory environment and is a key component of safe laboratory practice and regulatory compliance[16].

Step 5: Arrange for Final Disposal

  • Action: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.

  • Causality: Final disposal must be conducted at a licensed Treatment, Storage, and Disposal Facility (TSDF)[18]. The most common and appropriate method for this type of waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts[11].

Decontamination and Spill Control
  • Empty Containers: Any container that held the stock solution should be treated as hazardous waste and disposed of alongside the liquid waste, or decontaminated according to your institution's procedures. Do not rinse into the sink.

  • Spills: In case of a spill, clear the area and follow your laboratory's established spill cleanup protocol for hazardous organic solvents. This typically involves absorbing the material with a chemical absorbent, collecting the contaminated absorbent in a sealed container, and labeling it as hazardous waste for disposal.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making safe and compliant disposal decisions for this compound.

Caption: Disposal Decision Workflow for Phospholipid Reagents.

References

Navigating the Nuances of Handling 1-Docosahexaenoyl-sn-glycero-3-phosphocholine: A Guide to Safe and Effective Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, 1-Docosahexaenoyl-sn-glycero-3-phosphocholine (DHA-lyso-PC) is a valuable tool, a specific lysophospholipid integral to a variety of biomedical research applications. However, its unique chemical properties, particularly the presence of the polyunsaturated docosahexaenoic acid (DHA) moiety, demand a meticulous and informed approach to handling to ensure both the safety of laboratory personnel and the integrity of the compound. This guide provides essential, experience-driven safety and logistical information, moving beyond a simple checklist to offer a deeper understanding of the "why" behind each procedural step.

Core Principles of Handling: Addressing Instability

The primary challenge in handling DHA-lyso-PC lies in its chemical instability. As a lipid containing a polyunsaturated fatty acid, it is highly susceptible to two main degradation pathways:

  • Hygroscopicity: Unsaturated lipids in powdered form readily absorb moisture from the atmosphere. This can lead to the material becoming gummy and difficult to handle, and more importantly, it can facilitate hydrolysis[3][4].

  • Oxidation: The multiple double bonds in the DHA chain are prime targets for oxidation, a process that can be accelerated by exposure to air (oxygen), light, and certain metals. Oxidation compromises the structural integrity of the molecule, rendering it unsuitable for experimental use[5].

These inherent properties dictate the stringent storage and handling protocols necessary to maintain the compound's purity and efficacy.

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk. The following table outlines the recommended PPE for various laboratory activities involving DHA-lyso-PC.

ActivityRequired PPERationale
Weighing and Aliquoting (Powder Form) - Double Nitrile Gloves- Laboratory Coat- Safety Goggles with Side Shields- N95 Respirator or handling within a certified chemical fume hoodThe powdered form presents an inhalation risk. Double gloving provides an extra layer of protection against dermal contact. Safety goggles are crucial to prevent eye exposure to fine particles.
Preparing Solutions - Nitrile Gloves- Laboratory Coat- Safety Glasses with Side ShieldsOnce in solution, the risk of aerosolization is significantly reduced. However, standard laboratory PPE remains necessary to protect against splashes.
General Handling of Solutions - Nitrile Gloves- Laboratory Coat- Safety GlassesStandard precautions to prevent accidental skin and eye contact.

Operational Plans: From Receipt to Use

A systematic workflow is critical for preserving the integrity of DHA-lyso-PC and ensuring user safety.

Receiving and Storage

Upon receipt, immediately transfer the compound to a controlled storage environment.

  • Temperature: Store at -20°C for long-term stability[6].

  • Atmosphere: The vial should be stored under an inert gas, such as argon or nitrogen, to prevent oxidation[3][4][7].

  • Container: Ensure the compound is in a glass vial with a Teflon-lined cap. Avoid plastic containers for storage of organic solutions, as plasticizers can leach into the solvent[3][4][7].

The following diagram illustrates the recommended workflow for handling DHA-lyso-PC.

G cluster_storage Storage & Preparation cluster_handling Experimental Use cluster_disposal Disposal storage Store at -20°C under Inert Gas acclimate Acclimate to Room Temperature storage->acclimate Retrieve weigh Weigh in Fume Hood or with N95 acclimate->weigh Before Opening dissolve Dissolve in Anhydrous Solvent weigh->dissolve Immediately After aliquot Aliquot into Glass Vials dissolve->aliquot For Multiple Uses use Use in Experiment aliquot->use solid_waste Contaminated Solids (Gloves, Tips) use->solid_waste liquid_waste Unused Solution use->liquid_waste dispose Dispose as Chemical Waste solid_waste->dispose liquid_waste->dispose

Caption: Recommended workflow for handling this compound.

Step-by-Step Handling Procedure
  • Acclimatization: Before opening, allow the vial to warm to room temperature. This prevents condensation of atmospheric moisture inside the cold vial, which could lead to hydrolysis[3][4].

  • Weighing: If working with the powder, conduct this step in a chemical fume hood or while wearing an N95 respirator to avoid inhaling airborne particles. Due to its hygroscopic nature, weigh the desired amount quickly.

  • Solubilization: For optimal stability, it is highly recommended to dissolve the entire contents of the vial in a suitable anhydrous organic solvent, such as chloroform or ethanol, immediately after opening[3][4]. Do not store the compound as a powder once the vial has been opened.

  • Aliquoting: If the entire solution will not be used at once, aliquot it into smaller glass vials with Teflon-lined caps. This minimizes the number of freeze-thaw cycles and the exposure of the bulk material to air. Purge the headspace of each vial with an inert gas before sealing.

  • Aqueous Preparations: If the experimental protocol requires an aqueous solution, it is important to note that phospholipids have limited stability in aqueous environments and are prone to hydrolysis. Aqueous preparations should be made fresh for each experiment and used promptly.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, pre-defined plan is crucial for a swift and safe response.

Spill Cleanup

For a small spill of either the powder or a solution:

  • Alert Personnel: Notify others in the immediate area.

  • Don Appropriate PPE: At a minimum, wear double nitrile gloves, a lab coat, and safety goggles.

  • Contain the Spill:

    • Powder: Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.

    • Liquid: Use an inert absorbent material, such as vermiculite or sand, to absorb the spill.

  • Clean the Area: Carefully scoop the contained material into a sealable plastic bag. Wipe the spill area with a damp cloth, and place the cloth in the same waste bag[8].

  • Dispose of Waste: Label the bag as chemical waste and dispose of it according to your institution's guidelines.

  • Decontaminate: Thoroughly wash your hands with soap and water after the cleanup is complete.

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes[2]. Remove any contaminated clothing.

  • Eye Contact: Flush the eyes with gently flowing water for at least 15 minutes, holding the eyelids open[2]. Seek immediate medical attention.

  • Inhalation (Powder): Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Disposal Plan

Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.

  • Unused Product and Solutions: Collect in a clearly labeled, sealed container for hazardous chemical waste. Do not pour down the drain.

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, pipette tips, absorbent pads, and empty vials, should be placed in a designated hazardous waste container.

  • Empty Containers: The original vial should be disposed of as hazardous waste.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

By understanding the chemical nature of this compound and adhering to these detailed handling, operational, and disposal plans, researchers can ensure their own safety while maintaining the integrity of this valuable research compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.